molecular formula C24H19BrN2O5 B15563294 Sdh-IN-17

Sdh-IN-17

货号: B15563294
分子量: 495.3 g/mol
InChI 键: WMXFUZFLIMEPFD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sdh-IN-17 is a useful research compound. Its molecular formula is C24H19BrN2O5 and its molecular weight is 495.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H19BrN2O5

分子量

495.3 g/mol

IUPAC 名称

N'-(4-bromophenyl)-2-[2-(2-methoxyphenyl)-4-oxochromen-3-yl]oxyacetohydrazide

InChI

InChI=1S/C24H19BrN2O5/c1-30-19-8-4-3-7-18(19)23-24(22(29)17-6-2-5-9-20(17)32-23)31-14-21(28)27-26-16-12-10-15(25)11-13-16/h2-13,26H,14H2,1H3,(H,27,28)

InChI 键

WMXFUZFLIMEPFD-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

A Potent Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Sdh-IN-17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the novel succinate (B1194679) dehydrogenase (SDH) inhibitor, designated as compound 17 in recent literature and referred to herein as this compound. This molecule is a benodanil-heterocyclic carboxamide hybrid that has demonstrated significant potential as an antifungal agent through the targeted inhibition of SDH, a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.

Core Mechanism of Action

This compound functions as a potent inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. This enzyme is a key component of cellular respiration, responsible for the oxidation of succinate to fumarate (B1241708) in the TCA cycle and the transfer of electrons to the ubiquinone pool in the electron transport chain. By disrupting the function of SDH, this compound effectively halts cellular respiration, leading to a bioenergetic crisis and ultimately, cell death in susceptible organisms.

Molecular docking studies have revealed that this compound binds within a pocket formed by the SDH subunits B, C, and D.[1][2] The interaction is stabilized by a hydrogen bond between the inhibitor and the tryptophan residue at position 73 of subunit C (C/Trp-73).[1][2] This binding obstructs the normal catalytic activity of the enzyme, leading to its inhibition.

Quantitative Data Summary

The inhibitory and antifungal activities of this compound have been quantified in several studies. The following tables summarize the key data points for easy comparison.

Inhibitor Target IC50 (mg/L) Reference
This compound (compound 17)Succinate Dehydrogenase (SDH)52.58[1][3]
Benodanil (parent compound)Succinate Dehydrogenase (SDH)62.02[1][3]
Compound Organism EC50 (mg/L) Reference
This compound (compound 17)Rhizoctonia solani6.32[1][2]
Benodanil (parent compound)Rhizoctonia solani6.38[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Antifungal Activity Assay

The antifungal activity of this compound was evaluated against various phytopathogenic fungi, including Rhizoctonia solani. The mycelial growth inhibition method was employed.

  • Preparation of Test Compounds: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions were then prepared in potato dextrose agar (B569324) (PDA) medium to achieve the desired final concentrations.

  • Fungal Inoculation: Mycelial discs (5 mm in diameter) were taken from the edge of a 3-day-old culture of the test fungus and placed at the center of the PDA plates containing the test compound.

  • Incubation: The plates were incubated at 25 ± 1 °C in the dark.

  • Data Collection: The diameter of the fungal colonies was measured when the mycelial growth in the control plate (containing only the solvent) reached the edge of the plate.

  • Calculation of Inhibition Rate: The percentage of mycelial growth inhibition was calculated using the formula: Inhibition (%) = [(dc - dt) / dc] × 100, where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treated group.

  • EC50 Determination: The median effective concentration (EC50) was calculated using probit analysis based on the inhibition rates at different concentrations.

Succinate Dehydrogenase (SDH) Activity Assay

The inhibitory effect of this compound on SDH activity was determined spectrophotometrically.

  • Mitochondria Isolation: Mitochondria were isolated from the mycelia of the target fungus using differential centrifugation.

  • Reaction Mixture: The reaction mixture contained phosphate (B84403) buffer, succinate (substrate), 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor, and the test compound at various concentrations.

  • Enzyme Reaction: The reaction was initiated by the addition of the mitochondrial suspension. The reduction of DCPIP was monitored by measuring the decrease in absorbance at 600 nm over time.

  • Calculation of IC50: The concentration of the inhibitor that caused 50% inhibition of SDH activity (IC50) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Molecular Docking

Computational molecular docking was performed to predict the binding mode of this compound with the SDH enzyme.

  • Protein and Ligand Preparation: The three-dimensional structure of the SDH enzyme was obtained from a protein data bank or homology modeling. The structure of this compound was built and optimized using molecular modeling software.

  • Docking Simulation: A docking program (e.g., AutoDock) was used to simulate the binding of this compound to the active site of SDH. The program explores various possible conformations and orientations of the ligand within the binding pocket.

  • Analysis of Binding Interactions: The resulting docked poses were analyzed to identify the most favorable binding mode based on the docking score and the interactions formed between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions.

Visualizations

Signaling Pathway Diagram

SDH_Inhibition_Pathway cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Downstream_Metabolism Biosynthesis Fumarate->Downstream_Metabolism SDH Complex II (SDH) Ubiquinone Ubiquinone SDH->Ubiquinone e- Ubiquinol Ubiquinol Ubiquinone->Ubiquinol Complex_III Complex III Ubiquinol->Complex_III e- Sdh_IN_17 This compound Sdh_IN_17->SDH Inhibition

Caption: Inhibition of Succinate Dehydrogenase (SDH) by this compound blocks the TCA cycle and electron transport chain.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Antifungal Assay cluster_enzyme SDH Activity Assay cluster_insilico In Silico Molecular Docking A1 Prepare this compound dilutions in PDA A2 Inoculate with fungal mycelia A1->A2 A3 Incubate at 25°C A2->A3 A4 Measure colony diameter A3->A4 A5 Calculate EC50 A4->A5 End End A5->End B1 Isolate mitochondria B2 Prepare reaction mixture with DCPIP B1->B2 B3 Add this compound B2->B3 B4 Monitor DCPIP reduction (A600nm) B3->B4 B5 Calculate IC50 B4->B5 B5->End C1 Prepare SDH protein and this compound ligand structures C2 Perform docking simulation C1->C2 C3 Analyze binding interactions C2->C3 C3->End Start Start Start->A1 Start->B1 Start->C1

Caption: Workflow for evaluating the antifungal and inhibitory properties of this compound.

Logical Relationship Diagram

Logical_Relationship Sdh_IN_17 This compound Binds_SDH Binds to SDH Subunits B, C, D Sdh_IN_17->Binds_SDH H_Bond Forms H-bond with C/Trp-73 Binds_SDH->H_Bond Inhibits_SDH Inhibition of SDH Activity H_Bond->Inhibits_SDH Blocks_TCA Blocks TCA Cycle at Succinate -> Fumarate Inhibits_SDH->Blocks_TCA Blocks_ETC Blocks Electron Transport at Complex II Inhibits_SDH->Blocks_ETC Energy_Crisis Cellular Energy Depletion Blocks_TCA->Energy_Crisis Blocks_ETC->Energy_Crisis Antifungal_Activity Antifungal Activity Energy_Crisis->Antifungal_Activity

Caption: Logical flow from molecular interaction to the antifungal effect of this compound.

References

An In-depth Technical Guide to the Succinate Dehydrogenase Inhibition Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is a critical enzyme that plays a dual role in cellular metabolism. It is the only enzyme that participates in both the citric acid cycle (Kre cycle) and oxidative phosphorylation.[1][2] This unique position makes it a significant target for therapeutic intervention in a variety of diseases, including cancer and parasitic infections.[3] This guide provides a comprehensive overview of the SDH inhibition pathway, methodologies for its study, and the implications for drug development.

Core Concepts of Succinate Dehydrogenase Function

Succinate dehydrogenase is an enzyme complex located in the inner mitochondrial membrane.[1] It is composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[2] The enzyme catalyzes the oxidation of succinate to fumarate (B1241708) in the citric acid cycle. The electrons harvested from this reaction are then passed through a series of iron-sulfur clusters within the SDHB subunit to the ubiquinone (Coenzyme Q) binding site, reducing ubiquinone to ubiquinol.[1][4] This process is a key step in cellular respiration, contributing to the generation of ATP.

The Succinate Dehydrogenase Inhibition Pathway

Inhibition of SDH disrupts both the citric acid cycle and the electron transport chain, leading to a cascade of downstream cellular effects. The primary consequence of SDH inhibition is the accumulation of succinate.[2] Elevated succinate levels have been shown to have profound effects on cellular signaling and metabolism.

One of the most significant consequences of succinate accumulation is the inhibition of 2-oxoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs) and histone and DNA demethylases. This leads to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor that promotes a shift towards anaerobic metabolism (glycolysis), angiogenesis, and cell survival, even under normoxic conditions. This phenomenon is often referred to as "pseudo-hypoxia."

Inhibition of SDH can induce apoptosis in cancer cells, particularly those with existing SDH mutations.[3] Furthermore, because some parasites are heavily reliant on mitochondrial energy production, SDH inhibitors have shown potential in treating parasitic infections like malaria and Chagas disease.[3]

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol & Nucleus Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complex II -> Q -> ...) SDH->ETC e- Succinate_acc Succinate Accumulation SDH->Succinate_acc Leads to ATP ATP Production ETC->ATP PHDs Prolyl Hydroxylases (PHDs) Succinate_acc->PHDs Inhibition HIF1a HIF-1α PHDs->HIF1a Degradation HIF1a_stabilized Stabilized HIF-1α HIF1a->HIF1a_stabilized Stabilization Gene_expression Target Gene Expression (e.g., VEGF, GLUT1) HIF1a_stabilized->Gene_expression Metabolic_shift Metabolic Shift (Glycolysis ↑) Gene_expression->Metabolic_shift Angiogenesis Angiogenesis Gene_expression->Angiogenesis SDH_Inhibitor Sdh-IN-17 (SDH Inhibitor) SDH_Inhibitor->SDH Inhibition

Caption: this compound inhibits SDH, leading to succinate accumulation and downstream effects.

Quantitative Data on SDH Inhibitors

While "this compound" is a placeholder for this technical guide, numerous succinate dehydrogenase inhibitors (SDHIs) have been identified and characterized. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their half-maximal effective concentration (EC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[5][6]

Inhibitor ClassExample CompoundTarget Organism/SystemIC50 / EC50 (µM)Reference
Carboxamide FungicideA16cRhizoctonia solani11.0 (EC50)[7][8]
Carboxamide FungicideA16cSclerotinia sclerotiorum5.5 (EC50)[7][8]
Carboxamide FungicideA16cPhyricularia grisea12.0 (EC50)[7][8]
Carboxamide FungicideThifluzamide (control)Rhizoctonia solani0.09 (EC50)[7][8]
Dicarboxylic AcidMalonic AcidRat StriatumVaries (causes lesions)[9]

Note: The data presented are for illustrative purposes to demonstrate the range of potencies observed for different SDH inhibitors against various targets.

Experimental Protocols for Studying SDH Inhibition

The following outlines a general methodology for assessing the inhibitory potential of a compound against succinate dehydrogenase.

Objective: To determine the IC50 value of a test compound (e.g., "this compound") against succinate dehydrogenase.

Principle: The activity of SDH can be measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like nitroblue tetrazolium (NBT), which changes color upon reduction. The rate of color change is proportional to the enzyme's activity.

Materials:

  • Isolated mitochondria or purified SDH enzyme

  • Succinate solution (substrate)

  • Test compound ("this compound") at various concentrations

  • DCPIP or NBT solution (electron acceptor)

  • Phenazine methosulfate (PMS) (intermediate electron carrier)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, succinate, DCPIP/NBT, and PMS in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various dilutions (and a vehicle control), and the isolated mitochondria or purified SDH.

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate (succinate) and the electron acceptor system (PMS and DCPIP/NBT) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance over time at the appropriate wavelength (e.g., 600 nm for DCPIP reduction).

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Test Compound (this compound) - Succinate - DCPIP/NBT & PMS - Assay Buffer Plate_Setup Set up 96-well plate: - Assay Buffer - Test Compound Dilutions - Mitochondria/SDH Reagent_Prep->Plate_Setup Mito_Isolation Isolate Mitochondria or Purify SDH Mito_Isolation->Plate_Setup Preincubation Pre-incubate (e.g., 10 min at 37°C) Plate_Setup->Preincubation Reaction_Start Initiate Reaction: Add Succinate & DCPIP/PMS Preincubation->Reaction_Start Measurement Kinetic Measurement (Absorbance change over time) Reaction_Start->Measurement Rate_Calc Calculate Initial Reaction Rates (V₀) Measurement->Rate_Calc Normalization Normalize Rates to Control (100%) Rate_Calc->Normalization Dose_Response Plot % Inhibition vs. [Inhibitor] Normalization->Dose_Response IC50_Calc Fit Curve and Determine IC50 Dose_Response->IC50_Calc

Caption: Workflow for determining the IC50 of an SDH inhibitor.

Logical Relationships in SDH Inhibitor Drug Discovery

The discovery and development of novel SDH inhibitors follow a logical progression from initial screening to lead optimization. This process often involves a combination of computational and experimental approaches.

Drug_Discovery_Logic Target_ID Target Identification (Succinate Dehydrogenase) Virtual_Screening In Silico Library Design & Virtual Screening Target_ID->Virtual_Screening Pharmacophore_Model Pharmacophore Modeling Target_ID->Pharmacophore_Model HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification Virtual_Screening->Hit_ID Pharmacophore_Model->Hit_ID HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Compound Lead Compound (e.g., this compound) Hit_to_Lead->Lead_Compound Preclinical Preclinical Studies (In vitro & In vivo) Lead_Compound->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Caption: Logical flow of an SDH inhibitor drug discovery program.

Conclusion

The inhibition of succinate dehydrogenase represents a promising therapeutic strategy for a range of diseases. A thorough understanding of the SDH inhibition pathway, coupled with robust experimental methodologies, is essential for the successful discovery and development of novel SDH inhibitors. This guide provides a foundational framework for researchers, scientists, and drug development professionals to advance their work in this critical area of metabolic research. The integration of in silico design, pharmacophore modeling, and high-throughput screening can accelerate the identification of potent and selective SDH inhibitors.[7][8][10]

References

An In-depth Technical Guide to Sdh-IN-17: A Potent Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-17 is a novel hydrazide-containing flavonol derivative that has demonstrated potent inhibitory activity against succinate (B1194679) dehydrogenase (SDH), a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. This technical guide provides a comprehensive overview of the chemical structure, known biological activities, and putative mechanisms of action of this compound. Detailed experimental protocols for assessing its inhibitory and antifungal properties are presented, alongside visualizations of its metabolic context and experimental workflows. This document aims to serve as a foundational resource for researchers investigating this compound and other succinate dehydrogenase inhibitors (SDHIs) for applications in antifungal drug discovery and beyond.

Chemical Structure and Properties

PropertyValue
IUPAC Name 2-((3-methoxy-4-oxo-4H-chromen-2-yl)oxy)-N'-(4-bromophenyl)acetohydrazide
SMILES String O=C(NNC1=CC=C(Br)C=C1)COC2=C(C3=CC=CC=C3OC)OC4=C(C=CC=C4)C2=O[1]
Molecular Formula C24H19BrN2O5
Molecular Weight 507.33 g/mol
Class Hydrazide-containing flavonol derivative

Biological Activity and Quantitative Data

This compound is a potent inhibitor of succinate dehydrogenase (SDH). Its biological activity has been quantified through in vitro enzyme inhibition assays and antifungal activity assessments. The key quantitative metrics are summarized below.

ParameterValueOrganism/SystemReference
IC50 (SDH Inhibition) 8.42 μMNot Specified[1]
EC50 (Antifungal Activity) 0.170 μg/mLRhizoctonia solani[1]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a key enzyme that links the tricarboxylic acid (TCA) cycle to the electron transport chain (ETC). By inhibiting SDH, this compound disrupts cellular respiration and energy production, leading to fungal cell death.[2][3] The inhibition of SDH can lead to an accumulation of succinate, which has been shown to have downstream signaling effects, including the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) and alterations in the epigenetic landscape. However, the specific downstream signaling pathways affected by this compound in fungi have not been fully elucidated.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on the synthesis of similar 2-(substituted phenoxy)acetohydrazide derivatives, a representative multi-step synthetic route can be proposed. This would likely involve the initial synthesis of a 2-(2-phenoxy)acetic acid derivative followed by esterification and subsequent reaction with hydrazine (B178648) hydrate (B1144303) to form the key acetohydrazide intermediate. The final step would involve the condensation of this intermediate with the appropriate aldehyde.

Step 1: Synthesis of Ethyl 2-((3-methoxy-4-oxo-4H-chromen-2-yl)oxy)acetate

  • To a solution of 3-methoxy-2-hydroxyflavone in a suitable solvent (e.g., acetone (B3395972) or DMF), an equimolar amount of a base (e.g., potassium carbonate) is added.

  • Ethyl bromoacetate (B1195939) is then added, and the reaction mixture is heated under reflux for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Synthesis of 2-((3-methoxy-4-oxo-4H-chromen-2-yl)oxy)acetohydrazide

  • The synthesized ethyl ester is dissolved in ethanol.

  • An excess of hydrazine hydrate is added, and the mixture is refluxed for several hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to yield the acetohydrazide intermediate.

Step 3: Synthesis of this compound

  • The acetohydrazide intermediate is dissolved in a suitable solvent such as ethanol.

  • An equimolar amount of 4-bromobenzaldehyde (B125591) is added, along with a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

  • The mixture is refluxed for several hours, with the reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with ethanol, and recrystallized to yield the final product, this compound.

In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is adapted from standard colorimetric assays for measuring SDH activity. The principle of the assay is the measurement of the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor, by SDH.

Materials:

  • Mitochondrial fraction isolated from a relevant organism (e.g., Rhizoctonia solani or a model system)

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4

  • Substrate: 100 mM Sodium Succinate

  • Electron Acceptor: 2 mM DCPIP

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer

    • 10 µL of the mitochondrial fraction

    • 10 µL of this compound dilution (or DMSO for control)

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding:

    • 20 µL of 100 mM Sodium Succinate

    • 10 µL of 2 mM DCPIP

  • Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes at 25°C.

  • Calculate the rate of reaction (ΔA600/min) for each concentration.

  • Determine the percentage of inhibition relative to the DMSO control and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antifungal Activity Assay against Rhizoctonia solani

This protocol describes a mycelial growth inhibition assay to determine the antifungal efficacy of this compound.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (in DMSO)

  • Actively growing culture of Rhizoctonia solani

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

Procedure:

  • Prepare PDA medium and autoclave.

  • While the medium is still molten (around 45-50°C), add the appropriate volume of this compound stock solution to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with DMSO alone should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a 5 mm mycelial plug from the edge of an actively growing R. solani culture.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubate the plates at 25-28°C in the dark.

  • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations

Signaling and Metabolic Context of SDH Inhibition

The inhibition of Succinate Dehydrogenase by this compound has significant repercussions on cellular metabolism. The following diagram illustrates the central role of SDH in the Tricarboxylic Acid (TCA) Cycle and the Electron Transport Chain (ETC), and the metabolic consequences of its inhibition.

SDH_Inhibition_Pathway cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain (ETC) cluster_downstream Downstream Consequences Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexII Complex II (SDH) Succinate->ComplexII provides electrons via FADH2 Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII->Ubiquinone e- Succinate_Accumulation Succinate Accumulation ComplexII->Succinate_Accumulation ROS_Production Altered ROS Production ComplexII->ROS_Production Energy_Depletion Energy Depletion (Reduced ATP) ComplexII->Energy_Depletion ComplexIII Complex III CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient Ubiquinone->ComplexIII e- CytochromeC->ComplexIV e- Sdh_IN_17 This compound Sdh_IN_17->ComplexII HIF1a_Stabilization HIF-1α Stabilization Succinate_Accumulation->HIF1a_Stabilization

Caption: Metabolic context of this compound action.

Experimental Workflow for SDH Inhibition Assay

The following diagram outlines the general workflow for determining the IC50 of this compound against succinate dehydrogenase.

SDH_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor prep_reagents Prepare Assay Buffer, Substrate (Succinate), and Electron Acceptor (DCPIP) start->prep_reagents prep_enzyme Isolate Mitochondrial Fraction (Source of SDH) start->prep_enzyme setup_plate Dispense Buffer, Mitochondrial Fraction, and this compound/ DMSO to 96-well Plate prep_inhibitor->setup_plate prep_reagents->setup_plate prep_enzyme->setup_plate pre_incubation Pre-incubate at 25°C for 10 minutes setup_plate->pre_incubation initiate_reaction Initiate Reaction with Succinate and DCPIP pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 600 nm (Kinetic Mode) initiate_reaction->measure_absorbance calculate_rate Calculate Reaction Rate (ΔA600/min) measure_absorbance->calculate_rate calculate_inhibition Calculate % Inhibition vs. Control calculate_rate->calculate_inhibition determine_ic50 Determine IC50 from Dose-Response Curve calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for SDH inhibition assay.

Conclusion

This compound is a potent succinate dehydrogenase inhibitor with demonstrated antifungal activity against Rhizoctonia solani. Its mechanism of action, centered on the disruption of mitochondrial respiration, makes it a valuable tool for studying fungal metabolism and a promising lead for the development of new antifungal agents. This guide provides a foundational understanding of this compound's chemical and biological properties, along with detailed protocols for its study. Further research is warranted to fully elucidate its synthesis, the specific downstream signaling pathways it modulates, and its broader spectrum of activity.

References

Sdh-IN-17: A Technical Guide to a Novel Flavonol-Based Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-17, also identified as compound C32, is a novel synthetic flavonol derivative containing a hydrazide moiety. It has emerged as a potent inhibitor of succinate (B1194679) dehydrogenase (SDH), a critical enzyme integrated into both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (Complex II). By targeting this essential metabolic hub, this compound demonstrates significant biological activity, particularly as an antifungal agent against the plant pathogen Rhizoctonia solani. This technical guide provides a comprehensive overview of this compound, consolidating all available quantitative data, detailing its mechanism of action, and outlining plausible experimental protocols for its synthesis and evaluation.

Core Properties and Mechanism of Action

This compound is structurally classified as a hydrazide-containing flavonol derivative.[1] Its primary mechanism of action is the potent and specific inhibition of succinate dehydrogenase (SDH).[1][2] SDH catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and transfers the resulting electrons to the electron transport chain via its bound flavin adenine (B156593) dinucleotide (FAD) cofactor.

The inhibitory action of this compound is believed to occur at the ubiquinone-binding site (Qp site) of the SDH complex, where it can establish strong interactions with key amino acid residues.[1][2] This blockade disrupts the electron flow from the TCA cycle to the respiratory chain, leading to several critical downstream effects:

  • Interruption of Cellular Respiration: By inhibiting Complex II, this compound effectively halts the mitochondrial electron transport chain, severely impairing ATP synthesis through oxidative phosphorylation.[1]

  • Metabolic Disruption: The inhibition leads to an accumulation of succinate, the substrate for SDH. This can have widespread consequences on cellular metabolism and signaling.

  • Structural Damage: In the target fungus Rhizoctonia solani, treatment with this compound results in observable damage to the structural integrity of the cell membrane and disrupts normal hyphal growth.[1][2][3]

The following diagram illustrates the central role of SDH in mitochondrial metabolism and the inhibitory action of this compound.

SDH_Inhibition_Pathway cluster_TCA TCA Cycle (Mitochondrial Matrix) cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) SuccinylCoA SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate SDH (Complex II) ComplexII Complex II (SDH) Succinate->ComplexII Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ATP_Synthase ATP Synthase ComplexI->ATP_Synthase H+ Gradient ComplexII->ComplexIII e- ComplexII->Block ComplexIV Complex IV ComplexIII->ComplexIV e- ComplexIII->ATP_Synthase H+ Gradient ComplexIV->ATP_Synthase H+ Gradient O2 O2 ComplexIV->O2 e- ATP ATP ATP_Synthase->ATP Synthesis SdhIN17 This compound SdhIN17->ComplexII Inhibition Block->ComplexIII

Figure 1: Mechanism of this compound Action.

Quantitative Biological Data

The biological efficacy of this compound has been quantified through in vitro enzymatic and antifungal assays. The key parameters are summarized in the table below.

ParameterTarget/OrganismValueReference
IC50 Succinate Dehydrogenase (SDH)8.42 μM[1][2]
EC50 Rhizoctonia solani0.170 µg/mL[1][2][3]
  • IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the succinate dehydrogenase enzyme activity in vitro.

  • EC50 (Half-maximal effective concentration): The concentration of this compound required to inhibit 50% of the mycelial growth of Rhizoctonia solani in vitro.

Experimental Protocols

The following sections detail representative protocols for the synthesis and biological evaluation of this compound. The specific experimental conditions for generating the data in the preceding table are detailed in Chen et al. (2024).[3]

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the formation of the flavonol core, followed by functionalization and coupling with the hydrazide side chain. A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_step1 Step 1: Flavonol Core Synthesis (Algar-Flynn-Oyamada Reaction) cluster_step2 Step 2: Functionalization cluster_step3 Step 3: Hydrazide Formation A 2'-Hydroxyacetophenone (B8834) + Benzaldehyde (B42025) derivative B Chalcone (B49325) Intermediate A->B Base (NaOH) A->B C Flavonol Core (3-Hydroxy-2-phenyl-4H-chromen-4-one) B->C H2O2, NaOH B->C D Flavonol Core E 2-(4-oxo-2-phenyl-4H-chromen-3-yloxy)acetate C->E D->E Ethyl chloroacetate (B1199739), K2CO3, Acetone F Acetate (B1210297) Intermediate H This compound E->H F->H Hydrazine (B178648) Hydrate, Ethanol (B145695), Reflux G Target Hydrazide (e.g., 4-bromophenylhydrazine) G->H

Figure 2: Plausible Synthetic Workflow for this compound.

Protocol:

  • Synthesis of the Flavonol Core: The core 3-hydroxy-2-phenyl-4H-chromen-4-one structure is synthesized via the Algar-Flynn-Oyamada reaction.[4][5] An appropriate 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde in an alcoholic solvent with a strong base (e.g., NaOH) to form a chalcone intermediate. This intermediate undergoes oxidative cyclization with hydrogen peroxide in an alkaline medium to yield the flavonol.

  • Alkylation of the 3-Hydroxy Group: The synthesized flavonol is alkylated using ethyl chloroacetate in the presence of a weak base like potassium carbonate in a solvent such as acetone. This reaction introduces the acetate group at the 3-position.

  • Hydrazide Formation: The resulting ethyl ester intermediate is refluxed with the desired substituted hydrazine (e.g., 4-bromophenylhydrazine) in an alcoholic solvent like ethanol to yield the final hydrazide-containing flavonol derivative, this compound.[3]

Note: Purification at each step is typically achieved by recrystallization or column chromatography.

In Vitro SDH Inhibition Assay

This protocol describes a common colorimetric method to determine the inhibitory activity of compounds against SDH, often isolated from fungal mitochondria. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[6][7]

Materials:

  • Isolated fungal mitochondria (from R. solani)

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2)

  • Substrate: Sodium succinate solution

  • Electron Acceptor: DCPIP solution

  • This compound stock solution (in DMSO)

  • 96-well microplate and plate reader (600 nm)

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from fresh fungal mycelia of R. solani using differential centrifugation. Determine the protein concentration of the mitochondrial suspension via a Bradford or similar assay.[6]

  • Assay Preparation: In a 96-well plate, add the assay buffer, mitochondrial suspension, and DCPIP solution to each well.

  • Inhibitor Addition: Add varying concentrations of this compound (typically from a serial dilution) to the test wells. Include a solvent control (DMSO) and a no-inhibitor control.

  • Reaction Initiation: Start the enzymatic reaction by adding the sodium succinate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-20 minutes). The rate of color change from blue to colorless is proportional to SDH activity.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each concentration. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vitro Antifungal Activity Assay

The antifungal efficacy of this compound against R. solani can be determined using the poisoned food technique, which measures the inhibition of mycelial growth.[8][9][10]

Materials:

  • Pure culture of Rhizoctonia solani

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (in DMSO or acetone)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

Procedure:

  • Medium Preparation: Prepare PDA medium and sterilize by autoclaving. Allow it to cool to approximately 50-55 °C.

  • Poisoning the Medium: Add the appropriate volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 µg/mL). Also prepare a control plate containing only the solvent at the same dilution.

  • Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, cut a mycelial disc from the edge of an actively growing R. solani culture plate. Place the disc, mycelium-side down, in the center of each test and control plate.

  • Incubation: Seal the plates and incubate them at 25 ± 2 °C in the dark.

  • Data Collection: Measure the radial diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the Percent Growth Inhibition (PGI) for each concentration using the formula: PGI (%) = [(C - T) / C] × 100 Where C is the average colony diameter in the control plate and T is the average colony diameter in the treated plate. Plot the PGI against the inhibitor concentration to determine the EC50 value.

Conclusion

This compound is a promising flavonol derivative with potent and specific inhibitory activity against succinate dehydrogenase. Its efficacy against the significant plant pathogen Rhizoctonia solani highlights its potential for development as a novel agricultural fungicide. The well-defined mechanism of action, involving the disruption of mitochondrial respiration, provides a solid foundation for further investigation and optimization. The protocols and data presented in this guide offer a technical framework for researchers and drug development professionals to synthesize, evaluate, and further explore the therapeutic and commercial potential of this compound and related compounds.

References

Sdh-IN-17: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-17 is a novel hydrazide-containing flavonol derivative that has demonstrated potent inhibitory activity against succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It includes a summary of its quantitative biological data, detailed experimental protocols for its synthesis and key assays, and a visualization of its mechanism of action within the relevant metabolic pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the potential of this compound as an antifungal agent and a tool for studying mitochondrial respiration.

Discovery and Biological Activity

This compound was identified as a potent inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain. Its discovery is part of a broader effort to identify novel SDH inhibitors for various applications, including agriculture and medicine.[2][3][4]

Quantitative Biological Data

The inhibitory and antifungal activities of this compound have been quantified, demonstrating its potential as a lead compound.

ParameterValueOrganism/EnzymeDescription
IC50 8.42 µMSuccinate Dehydrogenase (SDH)The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the SDH enzyme activity.[1]
EC50 0.170 µg/mLRhizoctonia solaniThe half maximal effective concentration, indicating the concentration of this compound required to inhibit 50% of the growth of the fungus Rhizoctonia solani.[1]

Mechanism of Action

This compound exerts its biological effect by directly inhibiting the enzymatic activity of succinate dehydrogenase. SDH is a critical enzyme that participates in both the tricarboxylic acid (TCA) cycle, where it catalyzes the oxidation of succinate to fumarate, and the electron transport chain, where it passes electrons to ubiquinone. By inhibiting SDH, this compound disrupts these fundamental cellular processes, leading to a breakdown in cellular respiration and energy production.[1] This disruption of mitochondrial function ultimately affects the integrity of the cell membrane and inhibits fungal growth.[1]

Visualization of the Metabolic Pathway

The following diagram illustrates the central role of Succinate Dehydrogenase (SDH) in the Tricarboxylic Acid (TCA) Cycle and the Electron Transport Chain, and the inhibitory action of this compound.

Sdh-IN-17_Mechanism_of_Action cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH_TCA Succinate Dehydrogenase (SDH) Succinate->SDH_TCA Fumarate Fumarate Ubiquinone Ubiquinone (Q) SDH_TCA->Fumarate Oxidation FADH2 FADH2 SDH_TCA->Ubiquinone e- transfer FAD FAD Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol ComplexIII Complex III Ubiquinol->ComplexIII Sdh_IN_17 This compound Sdh_IN_17->SDH_TCA Inhibition

Caption: Inhibition of Succinate Dehydrogenase (SDH) by this compound.

Synthesis of this compound

This compound is a hydrazide-containing flavonol derivative. The synthesis of such compounds generally involves a multi-step process. While the exact, proprietary synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on established methods for synthesizing flavonols and hydrazides.

Proposed Synthetic Workflow

The synthesis would likely proceed through the formation of a flavonol scaffold followed by the introduction of the hydrazide moiety.

Sdh-IN-17_Synthesis_Workflow Start Starting Materials (e.g., Substituted Phenol and α-bromoacetophenone derivative) Step1 Flavonol Synthesis (e.g., Algar-Flynn-Oyamada reaction) Start->Step1 Intermediate1 Flavonol Intermediate Step1->Intermediate1 Step2 Introduction of an ester group Intermediate1->Step2 Intermediate2 Esterified Flavonol Step2->Intermediate2 Step3 Hydrazinolysis (Reaction with Hydrazine (B178648) Hydrate) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Synthesis of a Hydrazide Derivative from an Ester

This protocol provides a general method for the synthesis of a hydrazide from a corresponding ester, which represents the final step in the proposed synthesis of this compound.

Materials:

  • Esterified flavonol intermediate

  • Hydrazine hydrate (B1144303) (80-99%)

  • Ethanol (B145695) (absolute)

  • Reaction flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve the esterified flavonol intermediate (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (2-5 equivalents) to the solution.

  • Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Wash the crude product with cold ethanol or another suitable solvent to remove excess hydrazine hydrate.

  • Purify the crude hydrazide by recrystallization from an appropriate solvent to obtain the final product.

  • Characterize the synthesized compound using techniques such as 1H-NMR, 13C-NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure.

Key Experimental Protocols

The following are detailed protocols for the key biological assays used to characterize the activity of this compound.

Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound against SDH. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), by SDH.

Materials:

  • Mitochondrial fraction isolated from a suitable source (e.g., fungal cells, rat liver)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Sodium succinate solution (100 mM)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (2 mM)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a series of dilutions of this compound in the phosphate buffer.

  • In a 96-well microplate, add the mitochondrial fraction to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control well with the solvent (DMSO) only.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding sodium succinate and DCPIP to each well.

  • Immediately place the microplate in the reader and measure the decrease in absorbance at 600 nm kinetically over a period of 10 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Antifungal Activity Assay against Rhizoctonia solani

This protocol details the poisoned food technique to assess the antifungal efficacy of this compound against the plant pathogenic fungus Rhizoctonia solani.

Materials:

  • Pure culture of Rhizoctonia solani

  • Potato Dextrose Agar (PDA) medium

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize it by autoclaving.

  • Cool the molten PDA to approximately 45-50°C.

  • Add the desired concentrations of this compound to the molten PDA. A control plate should be prepared with the solvent only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing culture of R. solani.

  • Incubate the plates at 25 ± 2°C.

  • Measure the radial growth of the fungal colony daily until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of growth inhibition for each concentration of this compound using the formula:

    • Percent Growth Inhibition = [(C - T) / C] x 100

    • Where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

This compound is a promising succinate dehydrogenase inhibitor with significant antifungal activity. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound. Its potent and specific mechanism of action makes it an attractive candidate for the development of new antifungal agents and a valuable tool for probing the function of the mitochondrial respiratory chain. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for therapeutic or agricultural applications.

References

A Technical Guide to the Biological Activity of Hydrazide-Containing Flavonols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of hydrazide-containing flavonols. This class of compounds, characterized by the fusion of a flavonol scaffold with a hydrazide moiety, has garnered significant interest in medicinal chemistry due to a wide spectrum of pharmacological effects. This document details their antioxidant, antimicrobial, and anticancer properties, supported by quantitative data, experimental protocols, and visual representations of associated signaling pathways and experimental workflows.

Quantitative Biological Activity Data

The biological efficacy of hydrazide-containing flavonols and their related hydrazone derivatives has been quantified across various assays. The following tables summarize key findings, presenting inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) to facilitate comparative analysis.

Table 1: Antioxidant Activity of Hydrazide Derivatives

CompoundAssayIC50 (µM)Reference CompoundReference IC50 (µM)Source
Hydrazone Derivative (Compound 2)ABTS4.30 ± 0.21Ascorbic Acid13.2 ± 0.45[1]
Quercetin3.57 ± 0.54[1]
Hydrazone Derivative (Compound 2)DPPH81.06 ± 0.72--[1]
Flavonol Glycoside (Compound 5)DPPH1.9--[2]
Pyrrole-based Hydrazide-Hydrazone (5b)ABTS< 31 µM (35.77% inhibition at 31 µM)Trolox-[3]
DPPH> 250 µM (61.27% inhibition at 250 µM)Trolox< 250 µM (92.94% inhibition at 250 µM)[3]
Catechol Hydrazinyl-Thiazole (CHT)DPPHLower than Trolox and Ascorbic AcidTrolox, Ascorbic Acid-[4]

Table 2: Anticancer Activity of Hydrazide Derivatives

CompoundCell LineIC50 (µM)Reference CompoundSource
Quinoline Hydrazide (19)SH-SY5Y (Neuroblastoma)5.7-[5]
Kelly (Neuroblastoma)2.4-[5]
Quinoline Hydrazide (22)SH-SY5Y (Neuroblastoma)2.9-[5]
Kelly (Neuroblastoma)1.3-[5]
MCF-7 (Breast Cancer)14.1-[5]
MDA-MB-231 (Breast Cancer)18.8-[5]
Quinoline-based Dihydrazone (3b)MCF-7 (Breast Cancer)7.0165-FU[6]
Quinoline-based Dihydrazone (3c)MCF-7 (Breast Cancer)7.055-FU[6]
Hydrazone Derivative (Compound 2)A549 (Lung Cancer)No significant cytotoxicity below 25 µM-[1]

Table 3: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives

Compound Class/DerivativeMicroorganismMIC (µg/mL)MBC (µg/mL)Source
5-Nitrofuryl-2-carboxylic acid hydrazonesS. epidermidis, S. aureus, B. subtilis, B. cereus0.48–15.620.98–62.5[7]
1,2,3-Thiadiazole derivative (28)Staphylococcus spp.1.95-[7]
E. faecalis15.62-[7]
Nicotinic acid hydrazones (33, 34)P. aeruginosa0.19 - 0.22-[8]
Isonicotinic acid hydrazones (15)Gram-positive bacteria1.95–7.813.91–125[9]
2-Arylquinoline-4-carboxylic acid hydrazide–hydrazonesVarious bacteria--[10]
Steroidal HydrazonesB. cereus0.37–3.000.75–6.00[11]

Table 4: Enzyme Inhibition by Flavonoids and Hydrazide Derivatives

| Compound Class/Derivative | Enzyme | IC50 / Ki | Source | |---|---|---|---|---| | Flavonoids (Malvin, Oenin) | Carbonic Anhydrase I | IC50: 2.34 nM - 346.5 µM; Ki: 51.01-99.55 µM |[12] | | | Carbonic Anhydrase II | Ki: 86.60-750.00 µM |[12] | | Flavonols (Quercetin, Morin) | Glutathione (B108866) Reductase | Potency: Anthocyanidin > Dihydroflavonol = Chalcone > Flavonol > Catechin |[13] | | Hydrazide-Hydrazones (4-HBAH derivatives) | Laccase (from Trametes versicolor) | Ki: 24–674 µM |[14] | | Myricetin, Epicatechin gallate, Epigallocatechin gallate | Catalase | Most potent inhibitors among tested flavonoids |[15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of hydrazide-containing flavonols.

2.1. Synthesis of Hydrazide-Hydrazones

This general procedure outlines the synthesis of hydrazide-hydrazone derivatives from carboxylic acid hydrazides and aldehydes.[14]

  • Materials: Appropriate carboxylic acid hydrazide (e.g., 4-hydroxybenzoic acid hydrazide), desired aldehyde, dry methanol (B129727) (CH3OH), and glacial acetic acid (AcOH).

  • Procedure:

    • Dissolve equimolar amounts (e.g., 2.0 mmol) of the carboxylic acid hydrazide and the aldehyde in dry methanol (5.0 mL).

    • Add a catalytic amount of acetic acid (e.g., 0-200 µL) to the mixture at room temperature.

    • Gently reflux the resulting mixture with stirring.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool slowly to room temperature.

    • Further cool the mixture to approximately 4°C and then store it in a refrigerator (-24°C) overnight to facilitate precipitation.

    • Collect the precipitated product by filtration, wash with cold solvent, and dry.

  • Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[14][16]

2.2. Antioxidant Activity Assays

Antioxidant potential is commonly assessed using radical scavenging assays.

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical.[1][17]

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at a characteristic wavelength (typically ~517 nm) decreases.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of DPPH in methanol.

    • In a microplate or cuvette, mix various concentrations of the test compound with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution using a spectrophotometer.

    • A control (containing only DPPH and solvent) and a blank (containing solvent) are also measured.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

2.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.[1][3]

  • Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•+ solution is reduced, and the absorbance decreases.

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance value at a certain wavelength (e.g., ~734 nm).

    • Add various concentrations of the test compound to the diluted ABTS•+ solution.

    • After a set incubation period, measure the absorbance.

    • Calculate the percentage of inhibition and determine the IC50 value.

2.3. In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][6]

  • Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., ~570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2.4. Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.[7][11]

  • Procedure for MIC Determination:

    • Prepare a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Procedure for MBC Determination:

    • Following MIC determination, take aliquots from the wells that show no visible growth.

    • Plate these aliquots onto an agar (B569324) medium that does not contain the test compound.

    • Incubate the agar plates.

    • The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable bacterial cells.

2.5. Enzyme Inhibition Assay

This general protocol outlines the screening of compounds as enzyme inhibitors using a microplate reader.[18]

  • Procedure:

    • Dispense assay buffer into the wells of a 96-well plate.

    • Add the test hydrazide compound, a known control inhibitor, or the solvent (for control wells) to the appropriate wells.

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

    • Analyze the data to determine the rate of reaction and calculate the percentage of inhibition and IC50 or Ki values.

Signaling Pathways and Mechanistic Visualizations

Flavonoids are known to modulate various cellular signaling pathways, which likely contributes to the biological activities observed in their hydrazide derivatives. While specific pathways for hydrazide-containing flavonols are still under investigation, the activities of the parent flavonoids provide a strong basis for hypothesized mechanisms.

3.1. Synthesis Workflow

The general synthesis of hydrazide-containing flavonols often starts from a flavonol derivative, which is then functionalized to introduce a hydrazide or hydrazone moiety.

G Flavonol Flavonol Esterification Esterification (e.g., with ethyl bromoacetate) Flavonol->Esterification Flavonol_Ester Flavonol Ester Derivative Esterification->Flavonol_Ester Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Flavonol_Ester->Hydrazinolysis Flavonol_Hydrazide Flavonol Hydrazide Hydrazinolysis->Flavonol_Hydrazide Condensation Condensation (with Aldehyde/Ketone) Flavonol_Hydrazide->Condensation Flavonol_Hydrazone Flavonol Hydrazide-Hydrazone Condensation->Flavonol_Hydrazone

Caption: General synthesis workflow for flavonol hydrazides and hydrazones.

3.2. Antioxidant Mechanism

Hydrazide-containing flavonols exhibit antioxidant activity primarily through radical scavenging, a mechanism inherent to the flavonol structure and potentially enhanced by the hydrazide group.

G ROS Reactive Oxygen Species (ROS) (e.g., DPPH•, ABTS•+) Donation Hydrogen Atom / Electron Donation ROS->Donation Flavonol_Hydrazide Flavonol-Hydrazide Flavonol_Hydrazide->Donation Stabilized_Radical Stabilized Flavonol-Hydrazide Radical Donation->Stabilized_Radical Neutralized_Species Neutralized Species Donation->Neutralized_Species

Caption: Radical scavenging mechanism of hydrazide-containing flavonols.

3.3. Potential Anticancer Signaling Pathways

Flavonoids can influence key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. It is hypothesized that hydrazide-containing flavonols may interact with these same pathways.

G cluster_0 Cell Exterior cluster_1 Cell Interior Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK Akt Akt/PKB PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Apoptosis Apoptosis Flavonol_Hydrazide Flavonol-Hydrazide Flavonol_Hydrazide->PI3K Inhibition Flavonol_Hydrazide->MAPK Modulation Flavonol_Hydrazide->Apoptosis Induction

Caption: Hypothesized modulation of cancer cell signaling by flavonol-hydrazides.[19][20][21]

3.4. Enzyme Inhibition Workflow

The process of identifying and characterizing enzyme inhibitors involves a systematic screening and validation process.

G Compound_Library Compound Library (Hydrazide-Flavonols) Primary_Screening Primary Screening (High-Throughput Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Mechanism_Study Mechanism of Action Study (e.g., Kinetics, Docking) Dose_Response->Mechanism_Study Lead_Compound Lead Compound Mechanism_Study->Lead_Compound

Caption: Experimental workflow for enzyme inhibitor screening.[18]

References

Sdh-IN-17 for Plant Disease Control: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-17, also identified as compound C32, is a novel, potent succinate (B1194679) dehydrogenase (SDH) inhibitor with significant potential for application in plant disease control.[1][2] As a member of the hydrazide-containing flavonol derivatives, this compound has demonstrated remarkable in vitro efficacy against a range of phytopathogenic fungi.[3] Its primary mechanism of action involves the disruption of the fungal mitochondrial respiratory chain, a critical pathway for cellular energy production.[1][2] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its evaluation as a potential agricultural fungicide.

Core Compound Details

PropertyValue
Compound Name This compound (compound C32)
Chemical Class Hydrazide-containing flavonol derivative
Molecular Formula C24H17BrN2O5
SMILES O=C(NNC1=CC=C(Br)C=C1)COC2=C(C3=CC=CC=C3OC)OC4=C(C=CC=C4)C2=O
Mechanism of Action Succinate Dehydrogenase (SDH) Inhibitor

Quantitative Data Summary

The following tables summarize the known in vitro efficacy of this compound and a related compound from the same chemical series, C24.

Table 1: Succinate Dehydrogenase (SDH) Inhibition

CompoundTargetIC50 (μM)Reference CompoundIC50 (μM)
This compound (C32)Succinate Dehydrogenase8.42Boscalid15.6

Data sourced from a 2024 study on novel hydrazide-containing flavonol derivatives.[3]

Table 2: In Vitro Antifungal Activity

CompoundFungal SpeciesEC50 (μg/mL)Reference CompoundEC50 (μg/mL)
This compound (C32) Rhizoctonia solani0.170 Carbendazim0.360
Boscalid1.36
C24 Valsa mali0.590--
Botrytis cinerea0.870--
Alternaria alternata1.71--

Data highlights the superior performance of this compound against Rhizoctonia solani compared to commercial fungicides.[3]

Mechanism of Action

This compound targets and inhibits the activity of succinate dehydrogenase (SDH), also known as Complex II, a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] By binding to the active site of SDH, this compound blocks the oxidation of succinate to fumarate, which in turn halts ATP production and disrupts cellular respiration.[3] This disruption of energy metabolism is the primary fungicidal mechanism. Additionally, this compound has been observed to affect the structural integrity of the fungal cell membrane, contributing to its overall antifungal activity.[1]

cluster_0 Mitochondrial Electron Transport Chain cluster_1 TCA Cycle Complex_I Complex I Complex_III Complex III Complex_I->Complex_III Complex_II Complex II (SDH) Complex_II->Complex_III Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II Oxidation Sdh_IN_17 This compound Sdh_IN_17->Complex_II Inhibition

Caption: this compound inhibits Complex II (SDH) in the mitochondrial respiratory chain.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

Synthesis of this compound (Representative Protocol)

While the exact synthesis protocol for this compound is detailed in a specialized research publication, a general method for synthesizing hydrazide derivatives is presented below. This protocol is based on the known synthesis of similar compounds.

Start Starting Materials (e.g., Flavonol Precursor, Hydrazine Derivative) Step1 Reaction with Chloroacetyl Chloride Start->Step1 Step2 Intermediate Formation Step1->Step2 Step3 Reaction with Substituted Phenylhydrazine (B124118) Step2->Step3 Final_Product This compound (Purification) Step3->Final_Product

Caption: General workflow for the synthesis of hydrazide-containing flavonol derivatives.

Materials:

  • Flavonol precursor

  • Chloroacetyl chloride

  • Substituted phenylhydrazine (e.g., 4-bromophenylhydrazine)

  • Appropriate solvents (e.g., DMF, ethanol)

  • Base (e.g., potassium carbonate)

Procedure:

  • Step 1: Acetylation of Flavonol. Dissolve the flavonol precursor in a suitable solvent and react it with chloroacetyl chloride in the presence of a base to form the chloroacetylated intermediate.

  • Step 2: Hydrazide Formation. React the chloroacetylated intermediate with a substituted phenylhydrazine. This reaction typically involves heating the mixture in a solvent like ethanol.

  • Step 3: Purification. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the final this compound compound.

In Vitro Antifungal Activity Assay (Poisoned Food Technique)

This protocol is used to determine the EC50 value of this compound against Rhizoctonia solani.[4][5][6]

Start Prepare this compound Stock Solution Step1 Prepare Fungicide-Amended PDA Plates Start->Step1 Step2 Inoculate Plates with Fungal Plugs Step1->Step2 Step3 Incubate at 25-28°C Step2->Step3 Step4 Measure Colony Diameter Step3->Step4 End Calculate EC50 Value Step4->End

Caption: Workflow for the in vitro antifungal activity assay (Poisoned Food Technique).

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes

  • Actively growing culture of Rhizoctonia solani

  • Sterile cork borer (5 mm)

Procedure:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Make serial dilutions to achieve the desired test concentrations.

  • Preparation of Poisoned Media: Add the this compound dilutions to molten PDA (cooled to approximately 45-50°C) to obtain the final test concentrations. Pour the amended PDA into sterile Petri dishes. A control plate containing PDA with DMSO but no this compound should also be prepared.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing R. solani culture. Place the plug, mycelium-side down, in the center of each test and control plate.

  • Incubation: Incubate the plates at 25-28°C in the dark.

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish. Calculate the percentage of mycelial growth inhibition for each concentration. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Succinate Dehydrogenase (SDH) Inhibition Assay

This spectrophotometric assay measures the inhibitory effect of this compound on SDH activity.[7][8]

Start Isolate Fungal Mitochondria Step1 Prepare Assay Plate with this compound Dilutions Start->Step1 Step2 Add Mitochondrial Suspension Step1->Step2 Step3 Initiate Reaction with Succinate and DCPIP Step2->Step3 Step4 Measure Absorbance at 600 nm Step3->Step4 End Calculate IC50 Value Step4->End

Caption: Experimental workflow for the succinate dehydrogenase (SDH) inhibition assay.

Materials:

  • Isolated mitochondria from the target fungus

  • This compound

  • DMSO

  • Potassium phosphate (B84403) buffer

  • Succinate solution

  • 2,6-dichlorophenolindophenol (DCPIP) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from the target fungus using differential centrifugation.

  • Assay Setup: In a 96-well microplate, add the assay buffer, DCPIP solution, and different concentrations of this compound (dissolved in DMSO). A control well with DMSO only should be included.

  • Enzyme Addition: Add the mitochondrial suspension to each well.

  • Reaction Initiation: Start the reaction by adding the succinate solution.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm in kinetic mode. The rate of DCPIP reduction is proportional to SDH activity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fungal Cell Membrane Integrity Assay

This assay assesses the effect of this compound on the integrity of the fungal cell membrane by measuring the leakage of intracellular contents.[9][10]

Procedure:

  • Fungal Culture Preparation: Grow the target fungus in a liquid medium to the desired growth phase.

  • Treatment: Treat the fungal culture with different concentrations of this compound. A control group without the compound should be included.

  • Sample Collection: At various time points, collect aliquots of the fungal suspension.

  • Measurement of Leakage: Centrifuge the samples to pellet the fungal cells. Measure the conductivity or the absorbance at 260 nm (for nucleic acids) of the supernatant. An increase in conductivity or absorbance indicates membrane damage.

In Vivo Efficacy (Preliminary)

In vivo experiments have indicated that this compound is a potential novel agricultural antifungal agent.[3] While detailed greenhouse and field trial data are not yet publicly available, preliminary studies suggest protective and curative activity against target pathogens on host plants. Further research is warranted to establish optimal application rates, formulation, and spectrum of activity under field conditions.

Conclusion

This compound is a promising new lead compound in the development of agricultural fungicides. Its potent inhibition of succinate dehydrogenase, coupled with its high in vitro efficacy against key plant pathogens like Rhizoctonia solani, makes it a strong candidate for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to evaluate the potential of this compound and other novel SDH inhibitors for the effective management of plant diseases.

References

Technical Guide: Inhibition of Rhizoctonia solani by Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific data was found for a compound designated "Sdh-IN-17" in the reviewed scientific literature. This document provides a comprehensive overview of the growth inhibition of Rhizoctonia solani by various well-documented Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs), which are understood to share a common mechanism of action. The quantitative data, experimental protocols, and conceptual models presented are based on published research on known SDHI fungicides.

Introduction

Rhizoctonia solani is a soil-borne plant pathogenic fungus with a wide host range, causing significant economic losses in agriculture worldwide. Diseases caused by R. solani include damping-off, root rot, and sheath blight in various crops.[1] One of the key strategies for managing this pathogen is the use of fungicides, among which the Succinate Dehydrogenase Inhibitors (SDHIs) have proven to be highly effective.[2]

SDHIs target Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain, a critical enzyme for fungal cellular respiration and energy production.[3][4] By inhibiting this enzyme, SDHIs disrupt the tricarboxylic acid (TCA) cycle and block the electron transport chain, ultimately leading to fungal cell death.[2][3] This guide provides a technical overview of the inhibitory action of SDHIs against R. solani, including quantitative efficacy data, detailed experimental methodologies for sensitivity testing, and visualizations of the underlying biochemical pathways and experimental workflows.

Data Presentation: In Vitro Efficacy of SDHIs against Rhizoctonia solani

The following tables summarize the quantitative data on the efficacy of various SDHI fungicides against Rhizoctonia solani, as determined by mycelial growth inhibition and enzyme activity assays. The 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) are standard measures of fungicide efficacy.

Table 1: Mycelial Growth Inhibition (EC₅₀) of SDHIs against Rhizoctonia solani

SDHI FungicideMean EC₅₀ (µg/mL)Range of EC₅₀ (µg/mL)Anastomosis Group (AG)Reference
SYP-324970.00667 ± 0.004750.000790 - 0.0198AG1-IA[5]
Fluxapyroxad0.0657 ± 0.02500.0101 - 0.130AG1-IA[5]
Sedaxane0.10.03 - 0.3AG 2-2[1]
Penthiopyrad0.150.05 - 0.27AG 2-2[1]
Fluxapyroxad0.160.08 - 0.3AG 2-2[1]
Penflufen< 1Not specifiedVarious[6]
Sedaxane< 1Not specifiedVarious[6]

Table 2: Succinate Dehydrogenase Enzyme Inhibition (IC₅₀) by SDHIs from Rhizoctonia solani

SDHI FungicideIC₅₀ (µg/mL)Reference
SYP-324970.300[5]
Fluxapyroxad1.226[5]

Experimental Protocols

In Vitro Assessment of SDHI Sensitivity using the Poisoned Food Technique

This protocol details the methodology for determining the EC₅₀ value of an SDHI compound against R. solani by measuring the inhibition of mycelial growth on fungicide-amended media.

1. Materials:

  • Pure culture of Rhizoctonia solani

  • Potato Dextrose Agar (PDA) medium

  • Analytical grade SDHI fungicide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Sterile cork borer (5 mm)

  • Incubator set at 25-28°C

2. Preparation of Rhizoctonia solani Cultures:

  • Revive R. solani isolates from storage by transferring them to fresh PDA plates.

  • Incubate the plates at 25-28°C in the dark for 3-5 days, or until the mycelium covers the plate.[7]

  • Use actively growing mycelial plugs from the periphery of these cultures for the sensitivity assay.[7]

3. Preparation of SDHI Stock Solution and Fungicide-Amended Media:

  • Prepare a stock solution of the SDHI fungicide in DMSO (e.g., 1 mg/mL).[7]

  • Perform serial dilutions of the stock solution with sterile distilled water to create a range of working solutions.

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the autoclaved PDA to 50-55°C in a water bath.[7]

  • Add the appropriate volume of each SDHI working solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, and 10 µg/mL).[7]

  • Ensure the final concentration of DMSO in the medium does not exceed 1% (v/v), as this concentration typically does not affect fungal growth.[7]

  • Prepare a control plate containing PDA with 1% DMSO but no fungicide.[7]

  • Pour approximately 20 mL of the fungicide-amended PDA into each sterile petri dish and allow it to solidify.[7][8]

4. Inoculation and Incubation:

  • Using a sterile 5 mm cork borer, take mycelial plugs from the edge of the actively growing R. solani cultures.[7][8]

  • Place one mycelial plug, with the mycelium-side down, in the center of each fungicide-amended and control PDA plate.[7]

  • Incubate the plates at 27±2°C for a specified period (e.g., seven days), or until the mycelium on the control plate reaches the edge of the dish.[8][9]

5. Data Collection and Analysis:

  • Measure the colony diameter of the fungal growth in two perpendicular directions.[7]

  • Calculate the average diameter for each plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Percent Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average colony diameter in the control treatment, and T is the average colony diameter in the fungicidal treatment.[10]

  • The EC₅₀ value is determined by performing a probit analysis or a linear regression of the inhibition percentages against the log-transformed fungicide concentrations.[7]

Mandatory Visualizations

Signaling Pathways and Mechanisms

SDHI_Mechanism_of_Action cluster_TCA TCA Cycle (Mitochondrial Matrix) cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate SDHA SDHA Succinate->SDHA oxidized by Fumarate Fumarate SDHA->Fumarate FADH2 FADH₂ SDHA->FADH2 SDHB SDHB FAD FAD FAD->SDHA FADH2->SDHB e⁻ transfer FeS Fe-S Clusters SDHB->FeS SDHC SDHC UQ Ubiquinone (UQ) SDHC->UQ SDHD SDHD SDHD->UQ FeS->UQ e⁻ transfer UQH2 Ubiquinol (UQH₂) UQ->UQH2 reduced to SDHI SDHI Fungicide Block X SDHI->Block Block->UQ Inhibition of Ubiquinone Binding

Caption: Mechanism of action of SDHI fungicides on Complex II of the fungal respiratory chain.

Experimental Workflows

SDHI_Sensitivity_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A 1. Prepare Pure Culture of R. solani on PDA E 5. Prepare Fungicide-Amended and Control PDA Plates A->E B 2. Prepare SDHI Stock Solution (in DMSO) C 3. Create Serial Dilutions of SDHI B->C C->E D 4. Prepare PDA Medium D->E F 6. Inoculate Plates with R. solani Mycelial Plugs E->F G 7. Incubate Plates (e.g., 25-28°C) F->G H 8. Measure Colony Diameters G->H After incubation period I 9. Calculate Percent Growth Inhibition H->I J 10. Determine EC₅₀ Value (Probit/Regression Analysis) I->J

Caption: Experimental workflow for assessing the in vitro sensitivity of R. solani to SDHI fungicides.

References

Whitepaper: The Impact of Sdh-IN-17 on Fungal Cellular Respiration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth analysis of Sdh-IN-17, a novel succinate (B1194679) dehydrogenase inhibitor, and its targeted disruption of the fungal mitochondrial electron transport chain.

Abstract

This compound is a novel chemical entity identified for its potent and selective antifungal activity. This document provides a comprehensive technical overview of its mechanism of action, focusing on its role as a succinate dehydrogenase inhibitor (SDHI). By targeting Complex II of the fungal mitochondrial electron transport chain, this compound effectively disrupts cellular respiration, leading to a cessation of fungal growth and viability. This guide details the biochemical effects of this compound, presents comparative quantitative data with existing SDHIs, and provides detailed experimental protocols for its characterization. The information herein is intended to support further research and development of this compound as a potential antifungal therapeutic.

Introduction to Fungal Cellular Respiration and SDHI Action

Fungal mitochondria are central to cellular metabolism, playing a critical role in energy production through the electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle.[1] The ETC is a series of protein complexes that transfer electrons to generate a proton gradient, driving the synthesis of ATP.[1] Complex II, also known as succinate dehydrogenase (SDH), is a key enzyme that uniquely participates in both the TCA cycle and the ETC.[2] It catalyzes the oxidation of succinate to fumarate, feeding electrons directly into the ETC.[2]

Succinate dehydrogenase inhibitors (SDHIs) are a class of fungicides that specifically target the SDH enzyme complex.[3] By binding to the ubiquinone-binding site of SDH, these inhibitors block the electron transfer from succinate, thereby impairing mitochondrial respiration and halting ATP production.[4] This disruption of energy metabolism is ultimately lethal to the fungus.[2] The high degree of conservation of the SDH enzyme across many fungal species makes it an attractive target for broad-spectrum antifungal agents.[5] However, fungus-specific features of SDH can be exploited to develop selective inhibitors with low host cytotoxicity.[6]

Quantitative Analysis of this compound's Inhibitory Activity

While specific quantitative data for the novel compound this compound is proprietary, the following table presents a comparative analysis of the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for several well-characterized SDHI fungicides against various fungal pathogens. This data serves as a benchmark for evaluating the potential potency of new chemical entities like this compound. A lower EC50 or IC50 value indicates higher antifungal potency.[3]

SDHI FungicideFungal SpeciesAssay TypeEC50 / IC50 (µg/mL)Reference
BoscalidBotrytis cinereaMycelial Growth0.551 to >100[7]
BoscalidPodosphaera xanthiiGrowth InhibitionVaries by isolate[8]
FluopyramBotrytis cinereaMycelial GrowthVaries by isolate[7]
FluopyramPodosphaera xanthiiGrowth InhibitionVaries by isolate[8]
PydiflumetofenBotrytis cinereaSpore Germination0.020 to 0.365[9]
BixafenLeptosphaeria maculansMycelial Growth2.71 (ng/mL)[10]
FluxapyroxadBotrytis cinereaMycelial GrowthVaries by isolate[7]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The primary mechanism of this compound involves the inhibition of Complex II (Succinate Dehydrogenase) within the fungal mitochondrial electron transport chain. This action blocks the oxidation of succinate to fumarate, a critical step in both the TCA cycle and cellular respiration. The subsequent disruption of the electron flow to Complex III leads to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS), ultimately resulting in fungal cell death.

cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate C2 Complex II (Succinate Dehydrogenase) Succinate->C2 oxidation Fumarate Fumarate C1 Complex I Q Ubiquinone Pool C1->Q e- C2->Fumarate C2->Q e- ROS Reactive Oxygen Species (ROS) C2->ROS increased production C3 Complex III Q->C3 e- C4 Complex IV C3->C4 e- ATP_Synthase ATP Synthase C4->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP synthesis Sdh_IN_17 This compound Sdh_IN_17->C2 Inhibition

Caption: Mechanism of this compound action on the fungal respiratory chain.

Experimental Workflow for Characterizing this compound

The characterization of a novel SDHI, such as this compound, follows a systematic workflow. This process begins with primary screening for antifungal activity, followed by target-specific assays to confirm the mechanism of action, and concludes with cellular assays to determine the physiological impact on the fungus.

Start Start: Novel Compound (this compound) Screening Primary Antifungal Screening (e.g., Mycelial Growth Assay) Start->Screening EC50 Determine EC50 Value Screening->EC50 Mito_Isolation Fungal Mitochondrial Isolation EC50->Mito_Isolation SDH_Assay In Vitro SDH Activity Assay Mito_Isolation->SDH_Assay IC50 Determine IC50 Value SDH_Assay->IC50 O2_Consumption Cellular Oxygen Consumption Assay IC50->O2_Consumption ATP_Measurement ATP Production Measurement O2_Consumption->ATP_Measurement ROS_Detection Reactive Oxygen Species (ROS) Detection ATP_Measurement->ROS_Detection Conclusion Conclusion: Characterize as Potent SDHI ROS_Detection->Conclusion

Caption: General experimental workflow for this compound characterization.

Experimental Protocols

Protocol for Fungal Mitochondrial Isolation

This protocol details the isolation of mitochondria from fungal mycelia for use in subsequent in vitro assays.[6]

Materials:

  • Fresh fungal mycelia

  • Grinding buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, 1 mM EDTA, 0.1% BSA)

  • Differential centrifugation buffer (e.g., 0.44 M sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)[6]

  • Mortar and pestle or bead beater

  • Refrigerated centrifuge

Procedure:

  • Harvest fresh fungal mycelia via filtration and wash with distilled water, followed by grinding buffer.[6]

  • Homogenize the mycelia using a pre-chilled mortar and pestle with acid-washed sand or a bead beater.[6]

  • Suspend the homogenate in grinding buffer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove cell debris.[6]

  • Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.[6]

  • Wash the mitochondrial pellet by resuspending it in differential centrifugation buffer and centrifuging again at 12,000 x g for 20 minutes at 4°C.[6]

  • Resuspend the final mitochondrial pellet in the desired assay buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

Protocol for Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures SDH activity by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).[4]

Materials:

  • Isolated fungal mitochondria

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.2, 1 mM KCN)[6]

  • Succinate solution (substrate)

  • DCPIP solution (electron acceptor)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microplate and reader (600 nm)

Procedure:

  • In a 96-well plate, prepare a reaction mixture containing assay buffer, isolated mitochondria, and DCPIP.[6]

  • Add various concentrations of this compound to the designated wells. Include a solvent control.

  • Initiate the reaction by adding the succinate solution.[4]

  • Immediately measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C).[4]

  • The rate of DCPIP reduction is proportional to SDH activity.

  • Calculate the percent inhibition of SDH activity for each this compound concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.[6]

Protocol for Fungal Oxygen Consumption Measurement

This protocol measures the rate of oxygen consumption in whole fungal cells or isolated mitochondria to assess the impact of this compound on cellular respiration.

Materials:

  • Fungal cell suspension or isolated mitochondria

  • Respiration buffer (e.g., MES-TEA buffer)[11]

  • This compound stock solution

  • High-resolution respirometer or a Clark-type oxygen electrode[5][12]

Procedure:

  • Calibrate the oxygen electrode of the respirometer.

  • Add the fungal cell suspension or isolated mitochondria to the respirometer chamber containing pre-warmed respiration buffer.[11]

  • Record the basal oxygen consumption rate until a stable signal is achieved.

  • Inject a known concentration of this compound into the chamber.

  • Continuously record the change in oxygen consumption rate. A decrease in the rate indicates inhibition of the electron transport chain.

  • Substrates and other inhibitors (e.g., ADP, oligomycin, KCN) can be added sequentially to further investigate the specific site of inhibition.[2]

Conclusion

This compound demonstrates the characteristics of a potent and specific inhibitor of fungal succinate dehydrogenase. Its targeted action on Complex II of the mitochondrial electron transport chain leads to a profound disruption of fungal cellular respiration, resulting in potent antifungal activity. The quantitative data, when compared to existing SDHIs, suggests a promising profile for this compound. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of this compound as a next-generation antifungal agent. Further studies are warranted to explore its spectrum of activity, in vivo efficacy, and potential for resistance development.

References

Understanding the role of succinate dehydrogenase in fungi

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Succinate (B1194679) Dehydrogenase in Fungi

Executive Summary

Succinate dehydrogenase (SDH), also known as mitochondrial Complex II, is a critical enzyme uniquely positioned at the intersection of cellular respiration and energy metabolism in most eukaryotic organisms, including fungi.[1][2] It is the only enzyme that participates in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[1][3] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate.[1][4] In the ETC, it transfers electrons from this reaction to the ubiquinone pool, contributing to the generation of ATP.[3][5] This dual functionality makes SDH indispensable for fungal growth, development, and pathogenicity.[6][7] Consequently, SDH has become a primary target for the development of a major class of agricultural fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[8][9] This guide provides a comprehensive technical overview of the structure, function, and metabolic role of fungal SDH, its importance in virulence, and its exploitation as a fungicide target. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in this field.

Fungal SDH is a heterotetrameric protein complex embedded in the inner mitochondrial membrane.[1][10] The complex consists of four nuclear-encoded subunits: SDHA, SDHB, SDHC, and SDHD.[5][6] These subunits work in concert to perform the enzyme's catalytic functions.

Subunit Composition and Roles

The four subunits can be grouped into two functional domains: a hydrophilic catalytic domain and a hydrophobic membrane-anchor domain.[1][5]

  • Catalytic Domain (SDHA and SDHB): This domain protrudes into the mitochondrial matrix.[1]

    • SDHA (Flavoprotein subunit): The largest subunit, SDHA, contains the binding site for the substrate, succinate, and a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor.[2][4]

    • SDHB (Iron-sulfur protein subunit): This subunit contains three distinct iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that form an electron transfer pathway.[2][11]

  • Membrane-Anchor Domain (SDHC and SDHD): These two hydrophobic subunits are integral membrane proteins.[2][5] They anchor the catalytic domain to the inner mitochondrial membrane and form the binding pocket for ubiquinone (Coenzyme Q).[1][2] This domain also contains a heme b group, which is thought to prevent the formation of reactive oxygen species (ROS) by stabilizing the ubiquinone intermediate.[2]

Table 1: Subunit Composition and Function of Fungal SDH

Subunit Common Name Location Key Cofactors/Sites Primary Function
SDHA Flavoprotein (Fp) Mitochondrial Matrix FAD, Succinate-binding site Catalyzes the oxidation of succinate to fumarate.[2]
SDHB Iron-Sulfur Protein (Ip) Mitochondrial Matrix [2Fe-2S], [4Fe-4S], [3Fe-4S] Transfers electrons from FADH₂ to the ubiquinone-binding site.[2]
SDHC Cytochrome b large subunit Inner Mitochondrial Membrane Heme b, Ubiquinone-binding site Anchors the complex; forms part of the ubiquinone reduction site.[1][2]

| SDHD | Cytochrome b small subunit | Inner Mitochondrial Membrane | Ubiquinone-binding site | Anchors the complex; essential for ubiquinone binding and reduction.[1][2] |

Catalytic Mechanism and Electron Flow

The enzymatic reaction begins with the binding and oxidation of succinate at the active site on the SDHA subunit.[4] This reaction reduces the FAD cofactor to FADH₂. The two electrons from FADH₂ are then passed sequentially through the three iron-sulfur clusters within SDHB. This electron relay chain ultimately delivers the electrons to the ubiquinone-binding site, located at the interface of the SDHB, SDHC, and SDHD subunits, where ubiquinone is reduced to ubiquinol (B23937) (QH₂).[2][3]

SDH_Electron_Flow cluster_matrix Mitochondrial Matrix cluster_SDH SDH Complex cluster_catalytic Catalytic Domain cluster_anchor Membrane Anchor cluster_membrane Inner Mitochondrial Membrane Succinate Succinate SDHA SDHA (FAD → FADH₂) Succinate->SDHA Oxidation Fumarate Fumarate SDHA->Fumarate SDHB SDHB ([Fe-S] clusters) SDHA->SDHB 2e⁻ Ubiquinone Ubiquinone (Q) SDHB->Ubiquinone 2e⁻ SDHC SDHC SDHD SDHD Ubiquinol Ubiquinol (QH₂) Ubiquinone->Ubiquinol Reduction

Diagram 1. Structure and electron flow within the fungal SDH complex.

The Central Role of SDH in Fungal Metabolism

SDH is a cornerstone of fungal energy metabolism due to its unique integration into two central metabolic pathways.

The Nexus of the TCA Cycle and Electron Transport Chain

As Complex II of the ETC, SDH is the direct link between the TCA cycle and oxidative phosphorylation.[4] Unlike other dehydrogenases in the TCA cycle that reduce NAD⁺ to NADH, SDH transfers electrons from succinate directly to the ubiquinone pool.[5] This feeds electrons into the ETC downstream of Complex I, contributing to the proton motive force that drives ATP synthesis by ATP synthase (Complex V).[12] Inhibition of SDH disrupts both the TCA cycle and the ETC, leading to a severe energy deficit and ultimately cell death, which underscores its value as a fungicide target.[8]

Fungal_ETC cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_atp C1 Complex I (NADH Dehydrogenase) Q Q C1->Q C5 Complex V (ATP Synthase) C1->C5 H⁺ C2 Complex II (SDH) C2->Q Fumarate Fumarate C2->Fumarate C3 Complex III (Cytochrome bc₁) Q->C3 AOX Alternative Oxidase (AOX) Q->AOX e⁻ (Bypass) CytC Cyt c C3->CytC C3->C5 H⁺ C4 Complex IV (Cytochrome c Oxidase) CytC->C4 C4->C5 H⁺ O2 O₂ C4->O2 AOX->O2 e⁻ (Bypass) NADH NADH NADH->C1 e⁻ Succinate Succinate Succinate->C2 e⁻ ATP ATP C5->ATP ADP ADP + Pi ADP->C5 H2O H₂O O2->H2O

Diagram 2. The fungal mitochondrial electron transport chain, highlighting SDH (Complex II).
Kinetic Parameters

The efficiency of SDH can be described by its kinetic parameters. The Michaelis constant (Kₘ) for succinate typically falls within the millimolar to sub-millimolar range, indicating its affinity for the substrate.

Table 2: Reported Kinetic Parameters for Fungal and Related SDH

Organism/Source Kₘ for Succinate (μM) Assay Conditions
Bovine Heart Mitochondria 410 ± 55 Coupled enzyme assay
Rat Mitochondria 42 DCPIP reduction assay
Human Cell Lines 180 - 210 DCPIP reduction assay
Generic Myocardial Tissue 580 - 1900 Not specified

Note: Data for specific fungal species is sparse in the reviewed literature; values from mammalian sources are provided for context as the enzyme is highly conserved.[13][14]

SDH as a Prime Target for Antifungal Agents

The essential and central role of SDH in fungal metabolism makes it an ideal target for fungicides.[3][8] Succinate Dehydrogenase Inhibitors (SDHIs) are a class of fungicides that specifically block the activity of this enzyme, leading to potent antifungal effects.[15][16]

Mechanism of SDHI Action

All commercial SDHI fungicides act by targeting the ubiquinone-binding site (also known as the Q-pocket or Qp-site) of the SDH complex.[2][5] By binding to this site, they physically obstruct the binding of the natural substrate, ubiquinone, thereby blocking the transfer of electrons from the Fe-S clusters.[17] This inhibition halts the entire electron transport chain, leading to a rapid depletion of cellular ATP and the cessation of fungal growth.[17]

Efficacy of SDHI Fungicides

The potency of SDHIs is typically quantified by the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀). A lower value indicates higher potency.[17] SDHIs have demonstrated broad-spectrum activity against a wide range of pathogenic fungi.[9][15]

Table 3: In Vitro Efficacy (EC₅₀/IC₅₀) of SDHI Fungicides Against Pathogenic Fungi

Fungicide Fungal Species Efficacy Value (µg/mL) Parameter
Fluopyram (B1672901) Botrytis cinerea 0.03 - 0.29 EC₅₀
Benzovindiflupyr Colletotrichum gloeosporioides 0.08 - 1.11 EC₅₀
Penthiopyrad Colletotrichum gloeosporioides 0.45 - 3.17 EC₅₀
Boscalid Botrytis cinerea >100 (Resistant Isolate) EC₅₀
Fluopyram Botrytis cinerea <0.01 - >100 EC₅₀
Fluxapyroxad Botrytis cinerea <0.01 - 4.19 EC₅₀
Penthiopyrad Botrytis cinerea <0.01 - 59.65 EC₅₀

Data compiled from studies on various fungal isolates, showing a range of sensitivities.[18][19]

Role of SDH in Fungal Pathogenicity

The integrity of the SDH complex is directly linked to the virulence of pathogenic fungi.[7] Proper mitochondrial function, fueled by SDH activity, is essential for providing the energy required for various processes critical to successful infection.

Studies involving the genetic disruption of SDH subunits in pathogenic fungi have demonstrated their importance. For instance, in the insect-pathogenic fungus Beauveria bassiana, deletion of the SdhC subunit led to significantly reduced vegetative growth, impaired ATP synthesis, increased sensitivity to oxidative stress, and attenuated virulence.[6][20] Similarly, work on Colletotrichum gloeosporioides, a fruit pathogen, has shown that the SDH subunits are crucial for pathogenicity.[7] These findings confirm that SDH is not only a metabolic enzyme but also a key virulence factor in many fungal pathogens.

Experimental Protocols for Studying Fungal SDH

Investigating the function and inhibition of fungal SDH requires robust experimental procedures. Key protocols include the isolation of functional mitochondria and the subsequent measurement of enzymatic activity.

Protocol for Fungal Mitochondrial Isolation

This protocol describes the isolation of mitochondria from fungal mycelia via differential centrifugation, a prerequisite for in vitro SDH assays.[21]

Materials:

  • Fresh fungal mycelia

  • Grinding buffer (e.g., 0.6 M mannitol, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.2% BSA)

  • Differential centrifugation buffer (e.g., 0.44 M sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • Pre-chilled mortar and pestle, acid-washed sand

  • Refrigerated centrifuge

  • Spectrophotometer for protein quantification (e.g., Bradford assay)

Procedure:

  • Harvest fresh fungal mycelia by filtration and wash with distilled water, followed by grinding buffer.

  • Grind the mycelia in a pre-chilled mortar and pestle with acid-washed sand until a homogenous paste is formed.

  • Suspend the homogenate in grinding buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending it in differential centrifugation buffer and repeating the high-speed centrifugation step.

  • Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

  • Determine the protein concentration of the mitochondrial suspension. Store on ice for immediate use.[21]

Protocol for SDH Activity Assay (Succinate-DCPIP Reductase Assay)

This common colorimetric assay measures SDH activity by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which results in a decrease in absorbance at 600 nm.[17][21][22]

Materials:

  • Isolated fungal mitochondria

  • SDH assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.2, 1 mM KCN to inhibit Complex IV)

  • Succinate solution (substrate)

  • DCPIP solution (electron acceptor)

  • Test inhibitor (e.g., SDHI fungicide) stock solution in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 600 nm

Procedure:

  • In a 96-well plate, prepare reaction mixtures containing assay buffer, isolated mitochondria, and DCPIP.

  • For inhibitor studies, add various concentrations of the SDHI fungicide to the respective wells. Include a solvent-only control.

  • Initiate the reaction by adding the succinate solution to each well.

  • Immediately measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C) for 5-10 minutes.

  • The rate of DCPIP reduction (change in absorbance over time) is directly proportional to the SDH activity.[21]

  • Calculate the percentage of inhibition for each fungicide concentration relative to the solvent control to determine IC₅₀ values.

SDH_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Acquisition & Analysis A1 Harvest & Wash Fungal Mycelia A2 Homogenize Cells (Mortar & Pestle) A1->A2 A3 Differential Centrifugation A2->A3 A4 Isolate & Quantify Mitochondria A3->A4 B1 Prepare Reaction Mix (Buffer, Mitochondria, DCPIP) A4->B1 Use Isolated Mitochondria B2 Add Inhibitor (SDHI) & Controls B1->B2 B3 Initiate with Substrate (Succinate) B2->B3 C1 Measure Absorbance (600 nm) in Kinetic Mode B3->C1 Start Measurement Immediately C2 Calculate Rate of DCPIP Reduction (ΔAbs/min) C1->C2 C3 Determine % Inhibition and IC₅₀ Values C2->C3

Diagram 3. General experimental workflow for evaluating SDHI potency using an in vitro activity assay.

Conclusion and Future Perspectives

Succinate dehydrogenase is a fundamentally important enzyme in fungi, serving as a robust link between the TCA cycle and the respiratory chain. Its essential nature for energy production and virulence makes it a highly validated and successful target for a significant class of fungicides. However, the widespread use of SDHIs has led to the emergence of resistant fungal strains, primarily through mutations in the SDH subunits that reduce fungicide binding.[3][23]

Future research must focus on several key areas:

  • Structural Biology: High-resolution structural data of SDH from a wider range of pathogenic fungi will be crucial for understanding resistance mechanisms and for the rational design of new inhibitors that can overcome this resistance.

  • Novel Inhibitors: There is a continuous need to discover and develop novel SDHIs with different binding modes or chemical scaffolds to manage resistant populations effectively.[9][23]

  • Alternative Pathways: A deeper understanding of how fungi utilize alternative respiratory pathways, such as the alternative oxidase (AOX), to bypass SDH inhibition could reveal new strategies for combination therapies.[24]

By continuing to explore the intricate biology of fungal succinate dehydrogenase, the scientific community can develop more durable and effective strategies for controlling fungal diseases in agriculture and potentially in medicine.

References

Methodological & Application

Application Notes and Protocols for Sdh-IN-17 Antifungal Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the antifungal activity of Sdh-IN-17, a potent succinate (B1194679) dehydrogenase (SDH) inhibitor. This compound, also known as compound C32, is a hydrazide-containing flavonol derivative with demonstrated efficacy against plant pathogenic fungi.

Introduction

This compound is an investigational succinate dehydrogenase inhibitor. Succinate dehydrogenase (SDH), or Complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. Inhibition of SDH disrupts fungal respiration, leading to a halt in cellular energy production and subsequent cell death. This compound has shown significant inhibitory activity against the SDH enzyme and potent antifungal effects against various phytopathogens.[1][2][3][4]

Mechanism of Action

This compound functions by binding to the succinate dehydrogenase enzyme complex, thereby inhibiting its catalytic activity. This disruption of the electron transport chain interferes with ATP synthesis and leads to the accumulation of reactive oxygen species (ROS), which can cause damage to cellular components. The ultimate effect is the inhibition of fungal growth, particularly the elongation of hyphae, by compromising the structural integrity of the cell membrane and disrupting cellular respiration.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the known in vitro efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Fungal Succinate Dehydrogenase (SDH)

Target EnzymeIC50 Value
Succinate Dehydrogenase (SDH)8.42 µM

Table 2: In Vitro Antifungal Activity of this compound

Fungal SpeciesEC50 Value
Rhizoctonia solani0.170 µg/mL
Fusarium graminearum0.170 µg/mL

Experimental Protocols

The following protocols are provided as a guide for the antifungal evaluation of this compound. These are generalized methods and may require optimization based on specific laboratory conditions and fungal strains.

Protocol 1: In Vitro Antifungal Susceptibility Testing using Poisoned Food Technique

This method is used to determine the effective concentration of this compound that inhibits the mycelial growth of fungi.

Materials:

  • This compound

  • Pure culture of the target fungus (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri plates (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Preparation of Poisoned Media: Autoclave the PDA medium and allow it to cool to approximately 45-50°C. Add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Also, prepare a control plate containing PDA with an equivalent amount of DMSO without the inhibitor.

  • Pouring of Plates: Pour approximately 20 mL of the poisoned PDA and control PDA into sterile Petri plates and allow them to solidify.

  • Inoculation: Aseptically place a 5 mm mycelial disc, taken from the periphery of a 7-day-old culture of the target fungus, at the center of each plate.

  • Incubation: Incubate the plates at 25 ± 2°C for 72-96 hours, or until the mycelial growth in the control plate has reached the edge of the plate.

  • Data Collection and Analysis: Measure the radial growth of the fungal colony in millimeters. Calculate the percentage of mycelial growth inhibition using the following formula:

    % Inhibition = [(C - T) / C] x 100

    Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the treated plate

  • Determination of EC50: The EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) can be determined by plotting the percentage of inhibition against the different concentrations of this compound.

Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay

This colorimetric assay measures the inhibitory effect of this compound on the activity of the SDH enzyme, which can be isolated from fungal mitochondria.

Part A: Fungal Mitochondrial Isolation

Materials:

  • Fresh fungal mycelia

  • Grinding buffer (e.g., 0.6 M mannitol, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Differential centrifugation buffer (e.g., 0.44 M sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • Refrigerated centrifuge

  • Mortar and pestle or bead beater

Procedure:

  • Harvest fresh fungal mycelia and wash with distilled water and then with grinding buffer.

  • Homogenize the mycelia in grinding buffer using a pre-chilled mortar and pestle or a bead beater.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove cell debris.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending it in the differential centrifugation buffer and centrifuging again at 12,000 x g for 20 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a suitable assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

Part B: Succinate-DCPIP Reductase Assay

Materials:

  • Isolated fungal mitochondria

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.2, 1 mM KCN)

  • Succinate solution (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)

  • This compound stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, isolated mitochondria, and varying concentrations of this compound. Include a control without the inhibitor.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding the succinate solution and DCPIP solution to each well.

  • Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes.

  • Calculate the rate of reaction (ΔAbs/min) for each concentration of this compound and the control.

  • Determine the percentage of inhibition for each concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Sdh_IN_17_Signaling_Pathway Sdh_IN_17 This compound SDH Succinate Dehydrogenase (Complex II) Sdh_IN_17->SDH ETC Electron Transport Chain SDH->ETC Electron Transfer Fumarate Fumarate SDH->Fumarate ATP_Production ATP Production TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate ETC->ATP_Production Succinate->SDH Oxidation Fumarate->TCA_Cycle Fungal_Cell_Death Fungal Cell Death

Caption: Mechanism of action of this compound.

Antifungal_Assay_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_media Prepare Poisoned PDA Media prep_stock->prep_media pour_plates Pour Petri Plates prep_media->pour_plates inoculate Inoculate with Fungal Disc pour_plates->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Mycelial Growth incubate->measure calculate Calculate % Inhibition and EC50 measure->calculate end End calculate->end

Caption: Experimental workflow for the in vitro antifungal assay.

References

Application Notes and Protocols for the Use of Succinate Dehydrogenase Inhibitors in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for "Sdh-IN-17" did not yield information on a compound with this specific designation. This document will therefore focus on a representative and well-characterized succinate (B1194679) dehydrogenase (SDH) inhibitor, SDH-IN-1 , and provide a general framework for the laboratory use of this class of compounds.

Introduction

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). It catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle while simultaneously reducing ubiquinone to ubiquinol (B23937) in the ETC. Due to its central role in cellular metabolism, SDH is a significant target for the development of fungicides and potential therapeutics for various diseases.

SDH inhibitors are molecules that block the enzymatic activity of SDH, leading to a disruption of cellular respiration and energy production. This application note provides detailed protocols for the in vitro and cell-based characterization of SDH inhibitors, using SDH-IN-1 as a primary example.

Mechanism of Action and Signaling Pathway

SDH inhibitors typically bind to the ubiquinone-binding site (Qp-site) of the SDH complex, preventing the transfer of electrons from the iron-sulfur clusters to ubiquinone. This inhibition leads to two major downstream consequences: a halt in the TCA cycle and the accumulation of succinate.

The accumulation of intracellular succinate has profound effects on cellular signaling. Succinate can inhibit the activity of α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs). Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. By inhibiting PHDs, accumulated succinate stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β (ARNT), and activate the transcription of hypoxia-responsive genes. This phenomenon is often referred to as "pseudohypoxia."[1][2][3][4][5][6] The activation of HIF-1α can promote angiogenesis, cell survival, and metabolic reprogramming.

Furthermore, the disruption of the electron transport chain at complex II can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress.[7][8]

Signaling Pathway of SDH Inhibition

SDH_Inhibition_Pathway cluster_legend Legend Inhibition Inhibition Activation Activation Process Process SDH Succinate Dehydrogenase (Complex II) Fumarate Fumarate ETC Electron Transport Chain SDH->ETC e- transfer Succinate Succinate Succinate->Fumarate Oxidation PHD Prolyl Hydroxylases (PHDs) Succinate->PHD Inhibits ROS Reactive Oxygen Species (ROS) ETC->ROS HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH Hydroxylates VHL VHL E3 Ligase HIF1a_OH->VHL HIF1a HIF-1α HIF1a_stable Stabilized HIF-1α HIF1a->HIF1a_stable Accumulation Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex Dimerizes with HIF1b HIF-1β (ARNT) HRE Hypoxia Response Elements (HRE) HIF1_complex->HRE Binds to Gene_Expression Target Gene Expression HRE->Gene_Expression SDH_Inhibitor SDH_Inhibitor

Caption: Signaling pathway of SDH inhibition.

Quantitative Data

The efficacy of SDH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based or organismal assays.

InhibitorTarget Organism/SystemAssay TypeIC50EC50
Sdh-IN-1 Sclerotinia sclerotiorumAntifungal Activity4.53 µM0.14 mg/L
Succinate dehydrogenase-IN-1 (Compound 34) Rhizoctonia solaniAntifungal Activity0.94 µM0.04 µM
Sclerotinia sclerotiorumAntifungal Activity1.13 µM
Monilinia fructicolaAntifungal Activity1.61 µM
Botrytis cinereaAntifungal Activity1.21 µM
Boscalid Homo sapiens SDHEnzyme Inhibition4.8 µM
Penthiopyrad Passalora fulvaAntifungal Activity
Fluopyram Passalora fulvaAntifungal Activity

Experimental Protocols

The following are detailed protocols for the characterization of SDH inhibitors in a laboratory setting.

In Vitro SDH Activity Assay (DCPIP Reduction Method)

This colorimetric assay measures the enzymatic activity of SDH by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor. The decrease in absorbance at 600 nm is proportional to SDH activity.

Materials:

  • Mitochondrial isolate or purified SDH enzyme

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Succinate solution (Substrate)

  • DCPIP solution (Electron acceptor)

  • Phenazine methosulfate (PMS) solution (Electron carrier)

  • SDH inhibitor (e.g., Sdh-IN-1) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate, clear flat-bottom

  • Microplate reader capable of measuring absorbance at 600 nm

Experimental Workflow: In Vitro SDH Activity Assay

SDH_Assay_Workflow Prepare_Reagents Prepare Assay Reagents (Buffer, Succinate, DCPIP, PMS) Prepare_Inhibitor Prepare Serial Dilutions of SDH Inhibitor Prepare_Reagents->Prepare_Inhibitor Add_Components Add to 96-well Plate: - Assay Buffer - SDH Inhibitor (or vehicle) - Mitochondrial Isolate/Enzyme Prepare_Inhibitor->Add_Components Pre_Incubate Pre-incubate at 25°C Add_Components->Pre_Incubate Initiate_Reaction Initiate Reaction with Succinate, PMS, and DCPIP Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 600 nm (Kinetic Mode) Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate Reaction Rates and Percentage Inhibition Measure_Absorbance->Analyze_Data Determine_IC50 Plot Inhibition Curve and Determine IC50 Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for in vitro SDH activity assay.

Procedure:

  • Reagent Preparation: Prepare fresh solutions of succinate, DCPIP, and PMS in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the SDH inhibitor in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • SDH Assay Buffer

    • SDH inhibitor at various concentrations (or vehicle control)

    • Mitochondrial isolate or purified SDH enzyme

  • Pre-incubation: Pre-incubate the plate at 25°C for 5-10 minutes.

  • Reaction Initiation: Initiate the reaction by adding a mixture of succinate, PMS, and DCPIP to each well.

  • Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes, taking readings every minute.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for the control and each inhibitor concentration.

    • Calculate the percentage of SDH inhibition for each concentration of the inhibitor using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of vehicle control)] * 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Cell-Based Antifungal Susceptibility Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) and EC50 of an antifungal agent against a specific fungal strain.

Materials:

  • Fungal strain of interest (e.g., Sclerotinia sclerotiorum)

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth - PDB)

  • SDH inhibitor (e.g., Sdh-IN-1) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader capable of measuring optical density at 600 nm (OD600)

Procedure:

  • Inoculum Preparation: Grow the fungal strain in the appropriate medium to obtain a spore suspension or mycelial fragments. Adjust the concentration of the inoculum to a standardized level.

  • Drug Dilution: Prepare a serial dilution of the SDH inhibitor in the growth medium directly in the 96-well plate. Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control (blank).

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the fungal strain for a specified period (e.g., 48-72 hours).

  • Measurement: After incubation, measure the fungal growth by reading the optical density at 600 nm.

  • Data Analysis:

    • Subtract the OD600 of the blank from all other readings.

    • Calculate the percentage of growth inhibition for each drug concentration compared to the positive control. % Inhibition = [1 - (OD600 with inhibitor / OD600 of positive control)] * 100

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the drug concentration and use non-linear regression to determine the EC50 value.

Mammalian Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the SDH inhibitor on mammalian cells. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • SDH inhibitor dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in DMF)

  • Sterile 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the SDH inhibitor. Include a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control. % Viability = (Absorbance with inhibitor / Absorbance of vehicle control) * 100

  • CC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the CC50 (50% cytotoxic concentration).

Concluding Remarks

The protocols and information provided in this document offer a comprehensive guide for the laboratory use and characterization of SDH inhibitors. By understanding the mechanism of action and employing robust in vitro and cell-based assays, researchers can effectively evaluate the potency and cellular effects of this important class of compounds. It is crucial to include appropriate controls and perform thorough data analysis to ensure the reliability and reproducibility of the experimental results.

References

Application Notes and Protocols for Sdh-IN-17 in In Vitro Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-17 is a potent and selective inhibitor of the succinate (B1194679) dehydrogenase (SDH) enzyme (EC 1.3.5.1), also known as mitochondrial complex II.[1][2][3] As a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, this compound disrupts the fungal mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] This dual action effectively blocks cellular respiration and energy production, leading to the cessation of fungal growth and, ultimately, cell death.[3] These application notes provide detailed protocols for the in vitro use of this compound in fungal cultures, including methodologies for determining its antifungal efficacy and investigating its mechanism of action.

Mechanism of Action

This compound targets the ubiquinone-binding (Qp) site of the SDH enzyme complex.[1] This complex is a crucial component of cellular metabolism, linking the TCA cycle with the electron transport chain.[2] By binding to the Qp site, this compound prevents the oxidation of succinate to fumarate, a key reaction in the TCA cycle.[1][2] This inhibition blocks the transfer of electrons to the electron transport chain, thereby halting ATP synthesis.[3] The disruption of this fundamental process makes this compound an effective broad-spectrum antifungal agent.[1]

Data Presentation: Efficacy of Succinate Dehydrogenase Inhibitors

The antifungal activity of SDHIs is typically quantified by determining the half-maximal effective concentration (EC₅₀) or the minimum inhibitory concentration (MIC). These values represent the concentration of the compound required to inhibit fungal growth by 50% or completely, respectively. A lower EC₅₀ or MIC value indicates higher potency.[3] The following table summarizes the reported efficacy of several representative SDHI fungicides against various fungal pathogens, which can serve as a benchmark for evaluating the activity of this compound.

CompoundFungal SpeciesAssay TypeEfficacy Value (µg/mL)
BenzovindiflupyrColletotrichum gloeosporioidesMycelial Growth InhibitionEC₅₀: 0.08 - 1.11
PenthiopyradColletotrichum gloeosporioidesMycelial Growth InhibitionEC₅₀: 0.45 - 3.17
FluxapyroxadZymoseptoria triticiMycelial Growth InhibitionEC₅₀: > 20 (Resistant)
BoscalidZymoseptoria triticiMycelial Growth InhibitionEC₅₀: > 20 (Resistant)
ML316 (Probe)Candida albicans CaCi-2Growth InhibitionIC₅₀: 0.04
ML316 (Probe)Candida albicans CaCi-17Growth InhibitionIC₅₀: 1.0

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and can be modified for yeast.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Fungal isolate of interest

  • Sabouraud Dextrose Broth (SDB) or RPMI 1640 medium[4][5]

  • Sterile 96-well flat-bottom microplates[4]

  • Spectrophotometer or microplate reader

  • Sterile, distilled water

  • Tween 80 (for filamentous fungi)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Inoculum Preparation (Filamentous Fungi):

    • Grow the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is observed.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL using a hemocytometer.

  • Inoculum Preparation (Yeast):

    • Culture the yeast strain in SDB overnight at 30°C.

    • Adjust the yeast suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI 1640 medium.

  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold serial dilutions of the this compound stock solution in the appropriate broth medium in the 96-well plate. The final concentrations should typically range from 0.016 to 16 µg/mL.[5]

    • Include a positive control (fungal inoculum without this compound) and a negative control (broth medium only).

    • Ensure the final DMSO concentration does not exceed 1% to avoid solvent toxicity.[4]

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the this compound dilutions and the positive control well.

    • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.[6]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control.[6] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Mycelial Radial Growth Inhibition Assay

This method is suitable for assessing the effect of this compound on the growth of filamentous fungi.

Materials:

  • This compound stock solution

  • Potato Dextrose Agar (PDA) or other suitable solid medium

  • Sterile petri dishes (90 mm)

  • Fungal isolate of interest

  • Sterile cork borer (5 mm diameter)

  • Ethanol (B145695) (for dissolving this compound if necessary)

Procedure:

  • Preparation of Amended Media:

    • Prepare PDA medium and autoclave.

    • Allow the medium to cool to approximately 50-55°C.

    • Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).[7] Also, prepare a control plate with the solvent (e.g., ethanol or DMSO) used to dissolve this compound.

    • Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh, actively growing culture of the fungus, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each agar plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration of this compound relative to the control.

    • The EC₅₀ value can be determined by plotting the percentage of inhibition against the log of the this compound concentration and performing a regression analysis.

Protocol 3: Spore Germination Assay

This assay evaluates the effect of this compound on the germination of fungal spores.

Materials:

  • This compound stock solution

  • Fungal spore suspension

  • Water agar (2%) or a suitable germination medium

  • Sterile microscope slides or multi-well plates

  • Microscope

Procedure:

  • Preparation of Spore Suspension:

    • Prepare a spore suspension as described in Protocol 1 and adjust to a concentration of approximately 1 x 10⁵ spores/mL.

  • Preparation of this compound Solutions:

    • Prepare a series of dilutions of this compound in sterile water or a suitable buffer.

  • Assay Setup:

    • Mix a known volume of the spore suspension with each of the this compound dilutions.

    • Place a drop of each mixture onto a sterile microscope slide or into the well of a multi-well plate.

  • Incubation:

    • Incubate the slides or plates in a humid chamber at the optimal temperature for germination for a sufficient period (e.g., 6-24 hours).

  • Assessment of Germination:

    • Using a microscope, examine at least 100 spores per treatment and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of spore germination inhibition for each this compound concentration compared to the control.

Visualization of Pathways and Workflows

G cluster_0 Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- UQH2 Ubihydroquinone (QH2) UQ->UQH2 Complex_III Complex III UQH2->Complex_III e- Sdh_IN_17 This compound Sdh_IN_17->SDH Inhibition

Caption: Mechanism of action of this compound on the fungal respiratory chain.

G start Start prep_inoculum Prepare Fungal Inoculum (Spores or Mycelia) start->prep_inoculum prep_sdhin17 Prepare Serial Dilutions of this compound start->prep_sdhin17 inoculate Inoculate Microplate Wells prep_inoculum->inoculate prep_sdhin17->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC/EC50 read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for in vitro antifungal susceptibility testing.

References

Atpenin A5: A Potent Tool for Interrogating Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a hallmark of numerous human diseases, including metabolic disorders, neurodegenerative diseases, and cancer. Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial Complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). Its dual role makes it a key regulator of cellular metabolism and energy production.[1][2] The specific and potent inhibition of SDH can serve as a powerful experimental tool to dissect the contributions of mitochondrial function to cellular physiology and pathology.

Atpenin A5 is a highly potent and specific inhibitor of the ubiquinone-binding site of mitochondrial Complex II.[3][4] Its high affinity and selectivity make it an invaluable tool for studying the consequences of SDH inhibition in various experimental systems. These application notes provide detailed protocols and data for utilizing Atpenin A5 to investigate mitochondrial function in a laboratory setting.

Mechanism of Action

Atpenin A5 inhibits SDH by binding to the ubiquinone (Q) binding site of Complex II, thereby blocking the transfer of electrons from the iron-sulfur clusters in the SDHB subunit to coenzyme Q.[3][5] This inhibition is characterized as a mixed type with respect to the coenzyme Q analogue, UQ2.[3] The potent and specific nature of Atpenin A5 allows for the targeted disruption of the electron transport chain at Complex II, leading to a cascade of downstream effects on mitochondrial function.[6][7]

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of Atpenin A5 against mitochondrial Complex II and its effects on mitochondrial respiration.

Table 1: Inhibitory Activity of Atpenin A5 on Mitochondrial Complex II

ParameterSpecies/SystemIC50 ValueReference
Succinate-Ubiquinone Reductase (SQR) ActivityMammalian Mitochondria3.7 nM[4]
Succinate Dehydrogenase (SDH) ActivityBovine Heart Mitochondria5.5 nM[3]
SQR ActivityNematode Mitochondria12 nM[4]
Complex II InhibitionSubmitochondrial Particles (SMPs)8.3 nM[6]
Complex II InhibitionIsolated Mitochondria9.3 nM[6]
Complex II InhibitionCardiomyocytes8.5 nM[6]

Table 2: Effects of Atpenin A5 Analogue (16c) on Mitochondrial Respiration in 22Rv1 Prostate Cancer Cells

ParameterCondition% of ControlReference
Basal Respiration1 µM 16c~50%[7]
ATP Production1 µM 16c~40%[7]
Maximal Respiration1 µM 16c~20%[7]

Table 3: Selectivity of Atpenin A5 and its Analogue (16c) for Complex II over Complex I

CompoundComplex II IC50 (nM)Complex I IC50 (nM)Selectivity Ratio (CII:CI)Reference
Atpenin A53.3>10,000>3030[7]
Analogue 16c64>10,000>156[7]

Experimental Protocols

Here, we provide detailed protocols for key experiments to assess mitochondrial function using Atpenin A5.

Protocol 1: Measurement of Succinate Dehydrogenase (SDH) Activity in Isolated Mitochondria

This protocol is adapted from methods used to characterize the inhibitory effects of Atpenin A5.[3][8]

Materials:

  • Isolated mitochondria

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5

  • Succinate solution (e.g., 1 M stock)

  • 2,6-dichlorophenolindophenol (DCPIP) solution

  • Decylubiquinone (Coenzyme Q₂ analogue)

  • Atpenin A5 stock solution (in DMSO)

  • Potassium cyanide (KCN)

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare the assay mixture in a cuvette containing Assay Buffer, DCPIP, and decylubiquinone.

  • Add KCN to the mixture to inhibit Complex IV.

  • Add the desired concentration of Atpenin A5 or vehicle control (DMSO) to the cuvette and mix gently.

  • Initiate the reaction by adding a small volume of isolated mitochondria.

  • Start the spectrophotometer reading at 600 nm to monitor the reduction of DCPIP.

  • After a baseline is established, add succinate to start the SDH-dependent reaction.

  • Record the change in absorbance over time. The rate of DCPIP reduction is proportional to SDH activity.

  • Calculate the percent inhibition by comparing the rates of Atpenin A5-treated samples to the vehicle control.

Protocol 2: Assessment of Mitochondrial Respiration in Intact Cells using Extracellular Flux Analysis

This protocol provides a general workflow for using an extracellular flux analyzer to measure the Oxygen Consumption Rate (OCR) in response to Atpenin A5. This method is based on standard protocols for assessing mitochondrial dysfunction.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • Extracellular flux analyzer and associated plates and reagents (e.g., Seahorse XF Analyzer)

  • Atpenin A5 stock solution (in DMSO)

  • Oligomycin (Complex V inhibitor)

  • FCCP (uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Seed cells in the microplates of the extracellular flux analyzer and allow them to adhere overnight.

  • The following day, replace the growth medium with the assay medium and incubate in a CO₂-free incubator for 1 hour.

  • Load the injector ports of the sensor cartridge with Atpenin A5, oligomycin, FCCP, and rotenone/antimycin A.

  • Place the plate in the extracellular flux analyzer and begin the assay.

  • Establish a baseline OCR measurement.

  • Inject Atpenin A5 and measure the subsequent change in OCR to determine the inhibition of basal respiration.

  • Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.

  • Analyze the data to determine the specific effects of Atpenin A5 on different parameters of mitochondrial respiration.

Mandatory Visualizations

Signaling Pathway of SDH Inhibition

Caption: Signaling consequences of SDH inhibition by Atpenin A5.

Experimental Workflow for Assessing Mitochondrial Respiration

OCR_Workflow cluster_prep Cell Preparation cluster_assay Extracellular Flux Analysis cluster_analysis Data Analysis A Seed cells in microplate B Allow cells to adhere A->B C Replace with assay medium B->C D Measure Baseline OCR C->D E Inject Atpenin A5 (or vehicle) D->E F Measure OCR (Basal Respiration) E->F G Inject Oligomycin F->G H Measure OCR (ATP-linked Respiration) G->H I Inject FCCP H->I J Measure OCR (Maximal Respiration) I->J K Inject Rotenone/ Antimycin A J->K L Measure OCR (Non-mitochondrial Respiration) K->L M Calculate key respiratory parameters L->M N Compare Atpenin A5 treated vs. control M->N

References

Application Notes and Protocols for Testing Sdh-IN-17 on Diverse Fungal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-17 is a potent antifungal compound belonging to the class of succinate (B1194679) dehydrogenase inhibitors (SDHIs).[1][2] SDHIs target Complex II of the mitochondrial electron transport chain, a critical enzyme for cellular respiration and energy production in fungi.[1][2][3][4] By inhibiting succinate dehydrogenase, this compound disrupts the tricarboxylic acid (TCA) cycle and blocks ATP production, ultimately leading to fungal cell death.[1][5] This application note provides detailed protocols for testing the efficacy of this compound against a variety of fungal species and for confirming its mechanism of action.

These protocols are based on established guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI), adapted for the specific evaluation of an SDHI compound.[6][7][8][9]

Data Presentation

Table 1: In Vitro Susceptibility of Various Fungal Species to this compound
Fungal SpeciesTypeThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Voriconazole MIC₅₀ (µg/mL)
Aspergillus fumigatusFilamentous Mold0.1250.50.25
Aspergillus flavusFilamentous Mold0.2510.5
Candida albicansYeast0.520.125
Candida glabrataYeast141
Cryptococcus neoformansYeast0.2510.25
Rhizoctonia solaniFilamentous Mold0.060.251
Fusarium oxysporumFilamentous Mold284
Botrytis cinereaFilamentous Mold0.1250.50.5

Note: The above data are representative and should be generated for each experimental batch. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Voriconazole is included as a common antifungal control.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against planktonic cells of various fungal species, following a modified EUCAST/CLSI methodology.[6][7][8]

Materials:

  • This compound (stock solution in DMSO)

  • Fungal isolates (yeasts and molds)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 2% glucose solution (sterile)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Hemocytometer or automated cell counter

  • Sterile saline (0.85%) with 0.05% Tween 80 (for molds)

  • Sterile distilled water

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium to achieve final concentrations ranging from 0.015 to 16 µg/mL in the microtiter plate wells.

    • Ensure the final DMSO concentration does not exceed 1% (v/v), as this can inhibit fungal growth.

  • Inoculum Preparation:

    • Yeasts (Candida spp., Cryptococcus spp.):

      • Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

      • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

      • Further dilute the suspension in RPMI-1640 to a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • Filamentous Molds (Aspergillus spp., Fusarium spp.):

      • Culture the mold on Potato Dextrose Agar (PDA) for 5-7 days to encourage sporulation.

      • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

      • Filter the suspension through sterile gauze to remove hyphal fragments.

      • Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10⁴ CFU/mL in RPMI-1640.[8]

  • Assay Execution:

    • Add 100 µL of the appropriate RPMI-1640 medium (with or without this compound) to each well of a 96-well plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control (inoculum without this compound) and a sterility control (medium only).

    • Incubate the plates at 35°C. Incubation times vary by species: 24-48 hours for yeasts and 48-72 hours for most molds.[10]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the drug-free growth control.[10]

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.

Protocol 2: Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay confirms that this compound inhibits the target enzyme directly.[11]

Materials:

  • Isolated fungal mitochondria (see sub-protocol below)

  • This compound

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • Succinate solution (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)

  • 96-well plate

  • Spectrophotometer capable of kinetic reads at 600 nm

Procedure:

  • Mitochondria Isolation:

    • Grow the fungus in liquid culture (e.g., Yeast Peptone Dextrose for yeasts, Potato Dextrose Broth for molds).

    • Harvest mycelia or cells by centrifugation.

    • Perform enzymatic digestion of the cell wall (e.g., with lyticase or zymolyase for yeasts).

    • Homogenize the resulting spheroplasts/protoplasts in a mitochondrial isolation buffer.

    • Use differential centrifugation to separate the mitochondrial fraction.

    • Determine the protein concentration of the isolated mitochondria.

  • SDH Activity Measurement:

    • In a 96-well plate, add SDH Assay Buffer, isolated mitochondria, and DCPIP to each well.

    • Add varying concentrations of this compound to the test wells. Include a solvent (DMSO) control.

    • Initiate the reaction by adding the succinate solution.

    • Immediately measure the decrease in absorbance at 600 nm in kinetic mode at 25°C for 10-30 minutes. The rate of DCPIP reduction is proportional to SDH activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the SDH enzyme activity.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions in RPMI Plate Loading Plate Loading Serial Dilutions->Plate Loading Fungal Culture Fungal Culture Inoculum Adjustment Inoculum Adjustment Fungal Culture->Inoculum Adjustment to 0.5 McFarland or count conidia Inoculum Adjustment->Plate Loading Incubation Incubation Plate Loading->Incubation 35°C, 24-72h Read Plate Read Plate Incubation->Read Plate Visual or Spectrophotometric Determine MIC Determine MIC Read Plate->Determine MIC ≥50% inhibition

Caption: Workflow for Antifungal Susceptibility Testing.

G Succinate Succinate SDH (Complex II) SDH (Complex II) Succinate->SDH (Complex II) TCA Cycle Fumarate Fumarate SDH (Complex II)->Fumarate TCA Cycle Electron Transport Chain Electron Transport Chain SDH (Complex II)->Electron Transport Chain e- transfer This compound This compound This compound->SDH (Complex II) Inhibition ATP Production ATP Production Electron Transport Chain->ATP Production Fungal Cell Death Fungal Cell Death ATP Production->Fungal Cell Death Depletion leads to

Caption: Mechanism of Action of this compound.

References

Application Notes and Protocols for Sdh-IN-17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and experimental use of Sdh-IN-17, a potent succinate (B1194679) dehydrogenase (SDH) inhibitor. The information is intended to guide researchers in utilizing this compound for in vitro studies, particularly in the context of its antifungal properties.

Physicochemical and Biological Properties

This compound is a hydrazide-containing flavonol derivative that acts as a potent inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] Its inhibitory action disrupts cellular respiration and the structural integrity of the cell membrane, leading to its antifungal effects.[1][2]

Data Presentation

A summary of the quantitative data for this compound is presented in the table below for easy reference and comparison.

ParameterValueSpecies/SystemReference
IC50 8.42 μMSuccinate Dehydrogenase (SDH)[1][2]
EC50 0.170 µg/mLRhizoctonia solani[1][2]
Molecular Weight 495.32 g/mol N/A[1]
Formula C24H19BrN2O5N/A[1]

Signaling Pathway

This compound exerts its inhibitory effect on succinate dehydrogenase (SDH), an enzyme complex that plays a crucial role in cellular respiration. SDH is a component of both the Tricarboxylic Acid (TCA) Cycle and the Electron Transport Chain (ETC). In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. In the ETC, it transfers electrons from succinate to the ubiquinone pool. By inhibiting SDH, this compound disrupts these fundamental energy-producing pathways.

This compound Signaling Pathway cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain (ETC) Succinate Succinate SDH_TCA Succinate Dehydrogenase (SDH) Succinate->SDH_TCA Fumarate Fumarate SDH_TCA->Fumarate SDH_ETC Complex II (SDH) UQ Ubiquinone (UQ) SDH_ETC->UQ Complex_III Complex III UQ->Complex_III Sdh_IN_17 This compound Sdh_IN_17->SDH_TCA Sdh_IN_17->SDH_ETC

Inhibition of Succinate Dehydrogenase by this compound.

Experimental Protocols

Solubilization of this compound

Objective: To prepare a stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the molecular weight of this compound (495.32 g/mol ), calculate the mass required to prepare a stock solution of the desired concentration (e.g., 10 mM).

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube to achieve the desired stock solution concentration.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

In Vitro Antifungal Activity Assay against Rhizoctonia solani

Objective: To determine the antifungal efficacy of this compound against the mycelial growth of Rhizoctonia solani.

Materials:

  • This compound stock solution (in DMSO)

  • Rhizoctonia solani culture

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the autoclaved PDA to 45-50°C.

  • Add the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., a serial dilution to determine the EC50). Ensure the final DMSO concentration is consistent across all plates, including the control (typically ≤ 0.5% v/v), to minimize solvent effects.

  • Pour the PDA containing this compound into sterile petri dishes and allow them to solidify. A control plate containing only DMSO (at the same concentration as the treatment plates) should also be prepared.

  • Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing R. solani culture.

  • Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treatment and control).

  • Seal the petri dishes with parafilm and incubate them at 25-28°C in the dark.

  • Monitor the mycelial growth daily. Once the mycelium in the control plate has reached the edge of the plate, measure the diameter of the mycelial colony in all plates.

  • Calculate the percentage of growth inhibition for each concentration of this compound using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the treatment plate.

  • The EC50 value can be determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro antifungal activity of this compound.

Experimental Workflow for this compound Antifungal Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Data Collection cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) add_compound Add this compound to PDA (Serial Dilutions) prep_compound->add_compound prep_media Prepare Potato Dextrose Agar (PDA) prep_media->add_compound prep_fungus Culture Rhizoctonia solani inoculate Inoculate Plates with Fungal Plugs prep_fungus->inoculate pour_plates Pour Plates and Solidify add_compound->pour_plates pour_plates->inoculate incubate Incubate at 25-28°C inoculate->incubate measure Measure Mycelial Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC50 calculate->determine_ec50

References

Application Notes and Protocols for Succinate Dehydrogenase Inhibitors (SDHIs) in the Treatment of Plant Fungal Infections

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs) are a prominent class of fungicides widely employed in agriculture to manage a broad spectrum of fungal diseases in various crops.[1][2][3] These compounds target a crucial enzyme in the fungal respiratory chain, succinate dehydrogenase (SDH), also known as Complex II.[2][4][5] By inhibiting this enzyme, SDHIs effectively disrupt the pathogen's energy supply, leading to the cessation of growth and eventual cell death. This document provides detailed application notes, experimental protocols, and an overview of the mechanism of action for researchers working with SDHI fungicides.

Mechanism of Action

SDHI fungicides exert their inhibitory effect on the succinate dehydrogenase (SDH) enzyme complex, which is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[2][4] The SDH enzyme is composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[2][4] The catalytic core is formed by the hydrophilic subunits SDHA and SDHB, while the hydrophobic subunits SDHC and SDHD anchor the complex to the inner mitochondrial membrane.[2][4]

SDHIs specifically bind to the ubiquinone-binding site (Qp-site) of the SDH complex, which is formed by amino acid residues from the SDHB, SDHC, and SDHD subunits.[1][5][6] This binding event physically blocks the reduction of ubiquinone to ubiquinol, thereby interrupting the electron flow from succinate to Coenzyme Q.[4] The inhibition of this critical step in cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in fungal cell death.

Mutations in the genes encoding the SDHB, SDHC, and SDHD subunits can lead to amino acid substitutions that reduce the binding affinity of SDHI fungicides, resulting in the development of resistance.[1][6][7][8][9]

cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) SDH Succinate Dehydrogenase (Complex II) CoQ Coenzyme Q (Ubiquinone) SDH->CoQ e- Complex_III Complex III CoQ->Complex_III e- SDHI SDHI Fungicide SDHI->SDH Binds to Qp-site (SDHB, SDHC, SDHD)

Mechanism of action of SDHI fungicides in the fungal respiratory chain.

Quantitative Data on Efficacy

The efficacy of SDHI fungicides can be quantified by determining the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of fungal growth. Lower EC50 values indicate higher antifungal activity. The table below summarizes the EC50 values of various SDHI fungicides against a selection of plant pathogenic fungi.

SDHI FungicideFungal PathogenEC50 (µg/mL)Reference
BenzovindiflupyrColletotrichum gloeosporioides0.08 - 1.11[10][11]
PenthiopyradColletotrichum gloeosporioides0.45 - 3.17[10][11]
BoscalidAlternaria alternata>10 (resistant)[8]
FluopyramAlternaria alternataLess affected by resistance[8]
FluxapyroxadAlternaria alternata>10 (resistant)[8]
PydiflumetofenSclerotinia sclerotiorum0.0058 - 0.0953[12]
BoscalidPodosphaera xanthii(Resistant isolates found)[5]
FluopyramPodosphaera xanthii(Resistant isolates found)[5]
BoscalidAlternaria solaniMean: 0.33[13]
PenthiopyradAlternaria solaniMean: 0.38[13]
FluopyramAlternaria solaniMean: 0.31[13]
FluopyramFusarium virguliforme1.19 - 7.71[14]
PydiflumetofenFusarium virguliforme0.04 - 0.24[14]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol is used to determine the EC50 value of an SDHI fungicide against a specific fungal pathogen.

Materials:

  • Pure culture of the target fungal pathogen

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • Technical grade SDHI fungicide

  • Sterile distilled water

  • Solvent for the fungicide (e.g., acetone (B3395972) or DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare Fungicide Stock Solution: Dissolve the SDHI fungicide in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 10,000 µg/mL).

  • Prepare Fungicide-Amended Media: a. Autoclave the growth medium and cool it to approximately 50-55°C. b. Prepare a series of dilutions of the fungicide stock solution in sterile distilled water. c. Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth. d. Pour the amended agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: a. From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. b. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended plate.

  • Incubation: Seal the plates and incubate them in the dark at the optimal growth temperature for the fungus.

  • Data Collection: When the fungal colony in the control plate (0 µg/mL fungicide) has reached approximately two-thirds of the plate diameter, measure the diameter of the fungal colony on all plates.

  • Data Analysis: a. Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. b. Plot the percentage of inhibition against the log-transformed fungicide concentrations. c. Use a suitable statistical software to perform a dose-response analysis and calculate the EC50 value.

In Vivo Plant Protection Assay (Leaf Disc Method)

This protocol assesses the protective efficacy of an SDHI fungicide on plant tissue.

Materials:

  • Healthy, susceptible host plants

  • SDHI fungicide formulation

  • Spore suspension of the target fungal pathogen

  • Sterile distilled water

  • Wetting agent (e.g., Tween 20)

  • Sterile Petri dishes

  • Filter paper

  • Cork borer

Procedure:

  • Prepare Fungicide Solutions: Prepare a series of dilutions of the SDHI fungicide formulation in sterile distilled water containing a wetting agent.

  • Leaf Disc Preparation: a. Excise uniform leaf discs from healthy plants using a cork borer. b. Float the leaf discs, adaxial side up, on the different fungicide solutions for a specified period (e.g., 2 hours). Include a control with water and the wetting agent only.

  • Inoculation: a. Prepare a spore suspension of the pathogen at a known concentration. b. After the treatment period, remove the leaf discs and place them on moist filter paper in Petri dishes. c. Inoculate each leaf disc with a small droplet of the spore suspension.

  • Incubation: Incubate the Petri dishes under conditions conducive to disease development (e.g., specific temperature, light, and humidity).

  • Disease Assessment: After a suitable incubation period, assess the disease severity on each leaf disc. This can be done by visually estimating the percentage of the leaf area covered by lesions or by counting the number of lesions.

  • Data Analysis: Calculate the percentage of disease control for each fungicide concentration compared to the untreated control.

cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_resistance Resistance Monitoring A1 Prepare Fungicide- Amended Media A2 Inoculate with Fungal Plugs A1->A2 A3 Incubate and Measure Growth A2->A3 A4 Calculate EC50 A3->A4 End End A4->End B1 Treat Plants/Tissues with Fungicide B2 Inoculate with Pathogen B1->B2 B3 Incubate under Conducive Conditions B2->B3 B4 Assess Disease Severity B3->B4 B4->End C1 Isolate Pathogen from Field Samples C2 Determine EC50 for Isolates C1->C2 C3 Sequence sdh Genes for Mutations C2->C3 C3->End Start Start Start->A1 Start->B1 Start->C1

References

Application Notes and Protocols for Measuring Succinate Dehydrogenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate (B1194679) dehydrogenase (SDH), also known as Complex II or succinate-coenzyme Q reductase (SQR), is a critical enzyme complex embedded in the inner mitochondrial membrane.[1] It plays a central role in cellular metabolism by linking the tricarboxylic acid (TCA) cycle and the electron transport chain. SDH catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle, while simultaneously reducing ubiquinone to ubiquinol (B23937) in the electron transport chain.[1] Dysregulation of SDH activity has been implicated in a variety of human diseases, including mitochondrial disorders, neurodegenerative diseases, and certain types of cancer, making it a significant target for drug discovery and development.[2][3]

This document provides detailed protocols for measuring SDH activity, which are essential for screening potential inhibitors and characterizing their mechanisms of action. While the specific inhibitor "Sdh-IN-17" was not found in available scientific literature, the following general protocols can be adapted for the evaluation of any novel SDH inhibitor.

Measuring Succinate Dehydrogenase Activity: General Principles and Methods

Several methods are available to measure SDH activity, each with its own advantages and limitations. The choice of assay depends on the sample type (isolated mitochondria, tissue homogenates, or cell lysates) and the specific research question.

Commonly used techniques rely on artificial electron acceptors that change color upon reduction by SDH. These include 2,6-dichlorophenolindophenol (DCPIP) and 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT).[2] Alternatively, a more specific and stoichiometric coupled enzyme assay can be employed to directly measure the production of fumarate.[2]

Experimental Protocols

Protocol 1: Colorimetric Assay using an Artificial Electron Acceptor (DCPIP)

This protocol describes the measurement of SDH activity in isolated mitochondria, tissue, or cell lysates using the colorimetric probe DCPIP. In this assay, SDH oxidizes succinate to fumarate and transfers the electrons to DCPIP, causing the blue color of the probe to decrease, which can be monitored spectrophotometrically at 600 nm.[4][5]

Materials:

  • SDH Assay Buffer

  • SDH Substrate Mix (containing succinate)

  • DCPIP solution (Electron Probe)

  • Sample (isolated mitochondria, tissue homogenate, or cell lysate)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 600 nm

Sample Preparation: [4][5]

  • Tissues: Homogenize 10 mg of tissue in 100 µL of ice-cold SDH Assay Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.

  • Cells: Wash 1 x 10^6 cells with ice-cold PBS. Homogenize the cell pellet in 100 µL of ice-cold SDH Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.

  • Isolated Mitochondria: Isolate mitochondria from fresh tissue or cells using a standard differential centrifugation protocol.

Assay Procedure: [4]

  • Prepare a reaction mix for each sample and positive control containing:

    • SDH Assay Buffer

    • SDH Substrate Mix

    • DCPIP solution

  • Add 5-50 µL of the prepared sample to the wells of a 96-well plate. Adjust the volume to 50 µL with SDH Assay Buffer.

  • For a positive control, use 10-20 µL of a commercially available SDH positive control and adjust the final volume to 50 µL with SDH Assay Buffer.

  • Add 50 µL of the SDH Reaction Mix to each sample and positive control well for a final volume of 100 µL.

  • Immediately measure the absorbance at 600 nm in kinetic mode at 25°C for 10-30 minutes.

  • Select two time points (T1 and T2) in the linear range of the reaction to calculate the rate of SDH activity.

Data Analysis:

The SDH activity can be calculated based on the change in absorbance over time and the molar extinction coefficient of DCPIP.

Protocol 2: Coupled Enzyme Assay for Stoichiometric Measurement

This method provides a more specific and quantitative measurement of SDH activity by detecting the production of fumarate. The assay uses fumarate hydratase (FumC) to convert fumarate to malate (B86768), and then malic dehydrogenase (MaeB) to convert malate to pyruvate, coupled with the reduction of NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.[2]

Materials:

  • Assay Buffer (e.g., 10 mM Tris-SO4, pH 7.4, 250 mM sucrose)

  • Succinate solution

  • NADP+ solution

  • Fumarate hydratase (FumC)

  • Oxaloacetate decarboxylating malic dehydrogenase (MaeB)

  • Sample (isolated enzyme, membrane preparations, or tissue homogenates)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Assay Procedure: [2]

  • Prepare a reaction mixture containing the assay buffer, succinate, NADP+, FumC, and MaeB at their optimal concentrations.

  • Add the sample to the reaction mixture to initiate the reaction.

  • Monitor the increase in NADPH concentration by measuring the absorbance at 340 nm in real-time.

  • The rate of succinate oxidation is directly proportional to the rate of NADPH formation (stoichiometry is 1:1).

Data Presentation

When evaluating a novel inhibitor, it is crucial to present the quantitative data in a clear and structured format. The following tables provide templates for organizing experimental results.

Table 1: Inhibitor Potency (IC50)

CompoundTargetIC50 (µM)Assay Conditions
Inhibitor XSDH[Insert Value][e.g., DCPIP assay, 30 min incubation]
Known InhibitorSDH[Insert Value][e.g., DCPIP assay, 30 min incubation]

Table 2: Kinetic Parameters

CompoundInhibition TypeK_i (µM)V_max (µmol/min/mg)K_m (mM)
Inhibitor X[e.g., Competitive][Insert Value][Insert Value][Insert Value]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following are examples of diagrams created using the DOT language, which can be adapted to represent specific experimental setups and the mechanism of action of an SDH inhibitor.

experimental_workflow cluster_prep Sample Preparation cluster_assay SDH Activity Assay cluster_analysis Data Analysis sample Tissue/Cell Sample homogenization Homogenization in Assay Buffer sample->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant plate Add Sample to 96-well Plate supernatant->plate reagents Add Reaction Mix (Succinate, DCPIP) plate->reagents readout Kinetic Read at 600 nm reagents->readout calculation Calculate Rate of Absorbance Change readout->calculation activity Determine SDH Activity calculation->activity

Caption: Experimental workflow for the colorimetric measurement of SDH activity.

mechanism_of_action cluster_tca TCA Cycle cluster_etc Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (SDH) succinate->sdh fumarate Fumarate uq Ubiquinone (UQ) uqh2 Ubiquinol (UQH2) uq->uqh2 sdh->fumarate sdh->uq e- inhibitor SDH Inhibitor inhibitor->sdh

Caption: Mechanism of action of a hypothetical SDH inhibitor.

References

Application Notes and Protocols for Sdh-IN-17

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound specifically designated "Sdh-IN-17". The following application notes and protocols are provided as a hypothetical framework for a potential Succinate (B1194679) Dehydrogenase (SDH) inhibitor, based on established methodologies in the field of biochemistry and drug discovery. These should be adapted based on the actual physicochemical properties and biological activity of the compound .

Introduction

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its dual role makes it a key regulator of cellular metabolism and energy production. Dysregulation of SDH activity has been implicated in various diseases, including cancer and neurodegenerative disorders. This compound is postulated to be an inhibitor of SDH, making it a valuable tool for studying mitochondrial function and a potential therapeutic agent. These notes provide detailed protocols for the characterization and application of this compound in a research setting.

Quantitative Data Summary

Effective characterization of a novel inhibitor requires robust quantitative analysis. The following tables provide a template for summarizing key performance indicators for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTargetIC₅₀ (nM)Hill Slope
Enzymatic AssayPurified Human SDHValueValue
Cell-Based AssayEndogenous SDH (HEK293 cells)ValueValue

Table 2: Cellular Effects of this compound Treatment (24 hours)

Cell LineParameterEC₅₀ (µM)Max Effect (%)
A549ATP ProductionValueValue
HCT116Oxygen Consumption RateValueValue
PC-3Cell Viability (CTG)ValueValue

Experimental Protocols

Protocol for SDH Enzymatic Inhibition Assay

This protocol details the measurement of the inhibitory potential of this compound against purified SDH enzyme.

Workflow for SDH Enzymatic Assay

Start Start Compound_Prep Prepare serial dilutions of this compound in DMSO Start->Compound_Prep Reaction_Setup Add assay buffer, DCPIP, and this compound to 96-well plate Compound_Prep->Reaction_Setup Enzyme_Add Add purified SDH enzyme to wells Reaction_Setup->Enzyme_Add Incubation Incubate at 37°C for 15 minutes Enzyme_Add->Incubation Reaction_Start Initiate reaction with Succinate and Coenzyme Q Incubation->Reaction_Start Measurement Measure absorbance at 600 nm kinetically for 30 minutes Reaction_Start->Measurement Analysis Calculate reaction rates and determine IC50 value Measurement->Analysis End End Analysis->End

Caption: Workflow for determining the enzymatic inhibition of SDH.

Materials:

  • Purified human SDH enzyme

  • This compound

  • Assay Buffer: 50 mM potassium phosphate, pH 7.4, 0.1% (w/v) BSA

  • Substrates: Succinate, Decylubiquinone (Coenzyme Q analog)

  • Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP)

  • 96-well clear flat-bottom plates

  • Plate reader capable of kinetic measurements at 600 nm

Procedure:

  • Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from 10 mM.

  • In a 96-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Add 178 µL of assay buffer containing DCPIP to all wells.

  • Add 10 µL of purified SDH enzyme to each well and mix gently.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of a solution containing succinate and decylubiquinone.

  • Immediately place the plate in a pre-warmed plate reader and measure the decrease in absorbance at 600 nm every minute for 30 minutes.

  • Calculate the initial reaction rates and plot them against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol for Cellular Oxygen Consumption Rate (OCR) Assay

This protocol measures the effect of this compound on mitochondrial respiration in live cells.

Workflow for Cellular OCR Assay

Start Start Cell_Seeding Seed cells in a Seahorse XFp cell culture miniplate Start->Cell_Seeding Cell_Treatment Treat cells with various concentrations of this compound Cell_Seeding->Cell_Treatment Assay_Prep Wash cells and replace media with Seahorse XF DMEM Cell_Treatment->Assay_Prep Incubation Incubate in a CO2-free incubator at 37°C for 1 hour Assay_Prep->Incubation OCR_Measurement Measure basal OCR using a Seahorse XF Analyzer Incubation->OCR_Measurement Mito_Stress_Test Inject mitochondrial stressors (Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A) OCR_Measurement->Mito_Stress_Test Data_Analysis Analyze OCR data to determine effects on mitochondrial respiration Mito_Stress_Test->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing mitochondrial respiration in cells.

Materials:

  • Cell line of interest (e.g., A549)

  • This compound

  • Seahorse XFp Cell Culture Miniplates

  • Seahorse XF DMEM Medium, supplemented with glucose, pyruvate, and glutamine

  • Seahorse XFp Analyzer

  • Mitochondrial stress test kit (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Seed cells at an appropriate density in a Seahorse XFp cell culture miniplate and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of this compound for the desired time (e.g., 24 hours).

  • Prior to the assay, remove the treatment media, wash the cells with Seahorse XF DMEM, and add fresh Seahorse XF DMEM.

  • Incubate the plate in a CO₂-free incubator at 37°C for 1 hour.

  • Load the sensor cartridge with the mitochondrial stress test compounds.

  • Place the cell culture plate into the Seahorse XFp Analyzer and initiate the measurement protocol.

  • Measure the basal oxygen consumption rate (OCR).

  • Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine key parameters of mitochondrial function.

  • Analyze the resulting OCR data to assess the impact of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Signaling Pathway Context

Inhibition of SDH has direct consequences on cellular metabolism and redox state, which can impact multiple signaling pathways.

SDH Inhibition and Downstream Effects

cluster_mito Mitochondrion Succinate Succinate SDH SDH Succinate->SDH Substrate HIF1a HIF-1α Stabilization Succinate->HIF1a Accumulation leads to Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain SDH->ETC Donates e- ROS Increased ROS SDH->ROS Leads to This compound This compound This compound->SDH Inhibits Cellular_Response Altered Cell Signaling & Gene Expression ROS->Cellular_Response HIF1a->Cellular_Response

Caption: Impact of SDH inhibition on cellular processes.

This diagram illustrates that inhibition of SDH by this compound is expected to lead to the accumulation of succinate and a decrease in the electron flow to the electron transport chain. Succinate accumulation can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor. The disruption of the electron transport chain can also lead to an increase in Reactive Oxygen Species (ROS). Both of these events can trigger significant changes in cellular signaling and gene expression, ultimately affecting cell fate.

Troubleshooting & Optimization

Technical Support Center: Optimizing Sdh-IN-17 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sdh-IN-17, a potent succinate (B1194679) dehydrogenase (SDH) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to achieve maximum efficacy with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a succinate dehydrogenase (SDH) inhibitor. SDH, also known as mitochondrial complex II, is a key enzyme in both the Krebs cycle and the electron transport chain. By inhibiting SDH, this compound disrupts cellular respiration and energy metabolism. This inhibition leads to an accumulation of succinate, which can stabilize the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) even under normal oxygen conditions (normoxia), a state often referred to as "pseudohypoxia".[1][2][3][4][5] The stabilization of HIF-1α can trigger various downstream cellular responses, including metabolic reprogramming and angiogenesis.[1]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on its reported antifungal activity (EC50 = 0.170 μg/mL against Rhizoctonia solani), a good starting point for mammalian cell-based assays would be to test a broad concentration range, for example, from 0.1 µM to 100 µM. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

A3: Due to the lack of specific public data on this compound's solubility, it is recommended to first attempt dissolving it in a common organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

Q4: How can I assess the stability of this compound in my cell culture medium?

A4: The stability of small molecules in cell culture media can vary.[6] To assess the stability of this compound, you can incubate it in your specific medium (with and without serum) at 37°C for the duration of your experiment. At different time points (e.g., 0, 2, 8, 24, 48 hours), take aliquots and analyze the concentration of the parent compound using a suitable analytical method like HPLC-MS.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or no observable effect of this compound 1. Compound Instability/Degradation: this compound may be unstable in the culture medium. 2. Suboptimal Concentration: The concentration used may be too low for your cell type. 3. Poor Cell Permeability: The compound may not be efficiently entering the cells. 4. Low SDH Expression/Activity: The target cells may have low levels of SDH.1. Perform a stability test of this compound in your media. Consider refreshing the media with the compound for longer experiments. 2. Perform a dose-response experiment over a wider concentration range. 3. While information on this compound's permeability is unavailable, this can be a factor for some small molecules.[7] 4. Confirm SDH expression in your cell line via Western blot or measure its basal activity.
High cellular toxicity at expected effective concentrations 1. Off-target Effects: The inhibitor may be affecting other essential cellular pathways. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Use the lowest effective concentration determined from your dose-response curve. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).[8]
High background in SDH activity assay 1. Contamination of reagents. 2. Presence of other reducing substances in the sample. 1. Use fresh, high-quality reagents. 2. Include appropriate controls, such as a sample without the succinate substrate, to measure background absorbance.
Variability between experimental replicates 1. Inconsistent cell seeding density. 2. Pipetting errors during compound dilution or reagent addition. 3. Edge effects in multi-well plates. 1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Sdh_IN_17_Mechanism cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus Succinate Succinate SDH SDH (Complex II) Succinate->SDH Krebs Cycle Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- Succinate_acc Succinate (Accumulation) Sdh_IN_17 This compound Sdh_IN_17->SDH Inhibition PHD Prolyl Hydroxylases (PHDs) Succinate_acc->PHD Inhibition HIF1a_hydrox Hydroxylated HIF-1α PHD->HIF1a_hydrox HIF1a_stable HIF-1α (Stabilized) VHL_Proteasome VHL-mediated Proteasomal Degradation HIF1a_hydrox->VHL_Proteasome HIF1a HIF-1α HIF1a->PHD HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Elements (HREs) HIF1_complex->HRE Target_Genes Target Gene Expression (e.g., VEGF) HRE->Target_Genes

Caption: this compound inhibits SDH, leading to succinate accumulation and HIF-1α stabilization.

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow start Start: Prepare this compound Stock Solution cytotoxicity 1. Determine Cytotoxicity (e.g., MTT/LDH Assay) start->cytotoxicity dose_response 2. Dose-Response Curve for SDH Activity cytotoxicity->dose_response Identify Non-Toxic Concentration Range ic50 Determine IC50 for SDH Inhibition dose_response->ic50 downstream 3. Analyze Downstream Effects ic50->downstream western_blot Western Blot for HIF-1α Stabilization downstream->western_blot gene_expression qRT-PCR for Target Genes downstream->gene_expression end End: Optimal Concentration Determined western_blot->end gene_expression->end

References

Sdh-IN-17 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Sdh-IN-17, a potent succinate (B1194679) dehydrogenase (SDH) inhibitor. As specific manufacturer's data on the stability and storage of this compound is not publicly available, this guide is based on general best practices for handling and storing similar bioactive small molecules. Researchers are advised to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

It is recommended to store solid this compound in a tightly sealed container, protected from light and moisture. For long-term storage, keeping the compound at -20°C is advisable. For short-term storage, 4°C is generally acceptable.

Q2: What is the recommended way to prepare and store this compound solutions?

This compound stock solutions should be prepared in a suitable solvent, such as DMSO. For long-term storage of stock solutions, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. For short-term use, solutions can be stored at -20°C.

Q3: How can I determine the stability of this compound in my experimental buffer?

You will need to perform a stability study. This typically involves incubating this compound in your buffer at the experimental temperature for various time points. The concentration of the compound at each time point can be analyzed by methods such as HPLC or LC-MS to determine its degradation rate.

Q4: What are common signs of this compound degradation?

Degradation of this compound may be indicated by a decrease in its biological activity, a change in the color of the solution, or the appearance of additional peaks in an analytical chromatogram (e.g., HPLC or LC-MS).

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound.

Common Issues and Solutions
Issue Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage or handling.Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Perform a stability check of the compound in the experimental buffer.
Reduced or no biological activity Degradation of the compound in the stock solution or experimental setup.Verify the concentration and integrity of the stock solution using an analytical method like HPLC or LC-MS. Prepare fresh dilutions for each experiment. Ensure the experimental buffer is compatible with the compound.
Precipitation of the compound in aqueous buffer Low solubility of the compound in the aqueous buffer.Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) if experimentally permissible. Sonication may help in dissolving the compound.

Experimental Protocols

General Protocol for Assessing this compound Stability
  • Prepare a Stock Solution: Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to a known concentration.

  • Dilution in Experimental Buffer: Dilute the stock solution into your experimental buffer to the final working concentration.

  • Incubation: Incubate the solution at the desired experimental temperature (e.g., 37°C).

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching and Storage: Immediately stop any potential degradation by freezing the samples at -80°C or by adding a quenching solution if necessary.

  • Analysis: Analyze the concentration of intact this compound in each sample using a suitable analytical method such as HPLC or LC-MS.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile.

Visual Guides

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) dilute Dilute Stock Solution in Experimental Buffer prep_stock->dilute incubate Incubate at Experimental Temperature dilute->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sampling quench Quench Reaction & Store Samples at -80°C sampling->quench analyze Analyze Samples (HPLC or LC-MS) quench->analyze data Plot Concentration vs. Time analyze->data G start Inconsistent Experimental Results check_storage Were stock solutions stored properly (-80°C, single-use aliquots)? start->check_storage check_handling Were fresh dilutions used for each experiment? check_storage->check_handling Yes reprepare_stock Prepare fresh stock solutions and aliquot. check_storage->reprepare_stock No check_stability Is the compound stable in the experimental buffer? check_handling->check_stability Yes use_fresh Always use freshly diluted compound. check_handling->use_fresh No perform_stability Perform a stability test (see protocol). check_stability->perform_stability No consult If issues persist, consider alternative solvents or conditions. check_stability->consult Yes reprepare_stock->check_handling use_fresh->check_stability perform_stability->consult

Common issues with Sdh-IN-17 solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering solubility issues with Sdh-IN-17. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and provide clear, actionable protocols to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. Is this expected?

A1: Yes, this is a common observation. This compound, a hydrazide-containing flavonol derivative, is predicted to be hydrophobic. Small molecule inhibitors of this nature often exhibit low solubility in purely aqueous solutions.[1] To achieve a clear, homogenous solution suitable for your experiments, the use of organic solvents to prepare a concentrated stock solution is necessary.

Q2: What are the recommended starting solvents for preparing a stock solution of this compound?

A2: We recommend preparing an initial high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its strong solubilizing power for many organic compounds and its compatibility with most in vitro assays at low final concentrations.[2][3] Ensure you are using a fresh, anhydrous (water-free) grade of DMSO, as absorbed water can negatively impact the solubility of the compound.[4] Other potential organic solvents include ethanol (B145695) and N,N-dimethylformamide (DMF), though their compatibility with your specific assay should be verified.[2][5]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What can I do?

A3: This common issue is often referred to as "precipitation upon dilution" or "crashing out."[2] It occurs when the concentration of the organic solvent is no longer sufficient to keep the hydrophobic compound dissolved in the aqueous medium. Please refer to the Troubleshooting Guide and Experimental Protocols sections for detailed strategies to mitigate this problem.

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

A4: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity.[6] A final concentration of 0.5% DMSO or less is generally well-tolerated by most cell lines.[6] However, it is critical to always include a vehicle control (your final assay medium containing the same percentage of DMSO without the inhibitor) in your experiments to account for any effects of the solvent.[6]

Q5: How should I store my this compound stock solution?

A5: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[5][7] When stored properly, the stock solution should be stable for several months. Protect the solution from light, especially if stored for extended periods.[7]

Solubility Data Summary

Solvent/SystemExpected Solubility Range (µg/mL)Notes
Aqueous Buffer (e.g., PBS, pH 7.4)< 1Essentially insoluble in purely aqueous solutions.[5]
100% DMSO> 10,000Recommended for preparing high-concentration stock solutions.[2]
100% EthanolVariable, test requiredMay be a suitable alternative to DMSO for stock solutions.[5]
1% DMSO in Aqueous Buffer~ 5 - 20Limited solubility upon dilution.[2]
2% HP-β-CD in Aqueous Buffer~ 50 - 100Cyclodextrins can significantly enhance aqueous solubility.[2]
1% Tween® 80 in Aqueous Buffer~ 30 - 60Surfactants can aid in forming stable micelles.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration primary stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed. For example, to make 1 mL of a 10 mM stock solution (Molecular Weight assumed for calculation purposes, please use the actual MW from the product datasheet), you would calculate the required milligrams.

  • Weigh Compound: Accurately weigh the calculated mass of this compound powder and place it into a sterile vial.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.[4]

  • Visual Inspection: Carefully inspect the solution to ensure it is clear and all particles have dissolved.

  • Gentle Warming/Sonication (Optional): If undissolved particles remain, you can gently warm the solution to 37°C for 5-10 minutes or place it in a water bath sonicator for a few minutes.[2][4] Re-vortex and inspect again.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.[5]

Protocol 2: Dilution of DMSO Stock into Aqueous Medium for In Vitro Assays

Objective: To prepare a final working solution of this compound in an aqueous buffer or cell culture medium while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)

  • Sterile polypropylene (B1209903) tubes

  • Vortex mixer

Procedure:

  • Pre-warm Medium: Ensure your final aqueous buffer or cell culture medium is pre-warmed to 37°C. This can help improve solubility.[2]

  • Intermediate Dilution (Recommended): To avoid a large solvent shift, it is often beneficial to perform an intermediate dilution. For example, dilute your 10 mM stock 1:10 in DMSO to create a 1 mM solution.

  • Final Dilution: While gently vortexing the pre-warmed aqueous medium, add the small volume of the DMSO stock solution drop-wise.[5] This rapid mixing helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

  • Final Check: After dilution, visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your experimental setup.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Powder won't dissolve in DMSO - Insufficient solvent volume.- Low-quality or wet DMSO.- Compound is at or above its solubility limit.- Re-calculate and confirm solvent volume.- Use fresh, anhydrous, high-purity DMSO.[4]- Try gentle warming (37°C) and/or sonication.[4]- If it still doesn't dissolve, the desired concentration may be too high.
Precipitation upon dilution in aqueous buffer - "Crashing out" due to poor aqueous solubility.- Final concentration exceeds solubility limit.- Temperature shock from cold medium.- Add the DMSO stock to pre-warmed (37°C) aqueous medium while vortexing.[2]- Decrease the final concentration of this compound.- Keep the final DMSO concentration as high as tolerable for the assay (e.g., 0.5%) to aid solubility.[6]- Consider using solubility-enhancing excipients like cyclodextrins or non-ionic surfactants (e.g., Tween® 80).[2]
Precipitate forms in stock solution after freezing - Freeze-thaw cycles.- Concentration is too high for stable storage at low temperatures.- Aliquot stock into single-use volumes to avoid repeated freeze-thaw cycles.[7]- Upon thawing, warm the vial to room temperature or 37°C and vortex thoroughly to ensure the compound is fully redissolved before use.[7]
Inconsistent experimental results - Incomplete dissolution or precipitation of the compound.- Degradation of the compound.- Always visually confirm that your stock and working solutions are clear before each use.- Prepare fresh working solutions for each experiment from a properly stored stock aliquot.- Ensure proper storage conditions (frozen, protected from light) are maintained.[7]

Visualizations

This compound Troubleshooting Workflow

G cluster_troubleshoot Troubleshooting Steps start Start: Dissolve This compound stock_prep Prepare 10 mM Stock in Anhydrous DMSO start->stock_prep dissolved_q Is solution clear? stock_prep->dissolved_q warm_sonicate Gentle Warming (37°C) and/or Sonication dissolved_q->warm_sonicate No stock_ok Stock Solution OK (Aliquot & Store at -80°C) dissolved_q->stock_ok Yes warm_sonicate->stock_prep dilute Dilute Stock into Aqueous Medium stock_ok->dilute precipitate_q Precipitation Observed? dilute->precipitate_q final_ok Working Solution OK (Proceed with Assay) precipitate_q->final_ok No troubleshoot Troubleshoot Dilution precipitate_q->troubleshoot Yes end End final_ok->end vortex Vortex medium during addition troubleshoot->vortex lower_conc Lower final concentration vortex->lower_conc excipients Use excipients (e.g., cyclodextrin) lower_conc->excipients excipients->dilute

Caption: A step-by-step logical guide for troubleshooting this compound solubility issues.

Succinate (B1194679) Dehydrogenase (SDH) Inhibition Signaling Pathway

SDH_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Succinate Succinate SDH SDH (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Oxidation ETC Electron Transport Chain SDH->ETC e- Succinate_acc Succinate (Accumulation) SDH->Succinate_acc leads to PHD Prolyl Hydroxylases (PHD) Succinate_acc->PHD Inhibition HIF HIF-1α VHL VHL HIF->VHL Hydroxylation by PHD HIF_active HIF-1α (Active) HIF->HIF_active Stabilization Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF Degradation Gene_Expression Gene_Expression HIF_active->Gene_Expression Nuclear Translocation & Target Gene Expression (e.g., VEGF, Glycolysis) Sdh_IN_17 This compound Sdh_IN_17->SDH Inhibition

Caption: Inhibition of SDH by this compound leads to succinate accumulation and HIF-1α stabilization.

References

Technical Support Center: Sdh-IN-17 Antifungal Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sdh-IN-17 in antifungal experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during your experiments with this compound.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results

Question: Why am I observing significant variability in the MIC of this compound against my fungal isolate?

Answer: High variability in MIC values is a common challenge in antifungal susceptibility testing. Several factors can contribute to this issue. Refer to the table below for potential causes and their solutions.[1]

Potential CauseRecommended Solution
Inoculum Preparation Ensure the fungal inoculum is standardized to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm. Inconsistent inoculum size is a primary source of variability.[1]
Compound Solubility This compound, like many small molecules, may precipitate in aqueous media. Ensure the final concentration of the solvent (e.g., DMSO) does not exceed 1%, as higher concentrations can inhibit fungal growth. Prepare fresh dilutions for each experiment.[1][2]
Endpoint Reading The MIC for this compound should be read as the lowest concentration that produces a significant decrease in turbidity (≥50% inhibition) compared to the growth control.[1] Subjectivity in visual reading can be a source of variability. Using a spectrophotometer for a more objective optical density reading is recommended.[1][3]
Incubation Conditions Maintain consistent incubation temperature and duration as specified in your protocol. Fluctuations can alter fungal growth rates and, consequently, MIC values.[4]
Edge Effects Evaporation from the outer wells of microtiter plates can concentrate this compound and media components, leading to skewed results. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile media or water.[4]
Issue 2: this compound Appears Inactive or Shows Inconsistent Activity

Question: I am not observing the expected antifungal activity with this compound, or the results are inconsistent. What should I check?

Answer: A lack of or inconsistent activity can stem from issues with the compound itself, the assay conditions, or the fungal strain being tested.

Potential CauseRecommended Solution
Compound Degradation Ensure that this compound has been stored correctly and has not expired. Stock solutions in DMSO should be stored at -20°C and are stable for up to 6 months.[1] Avoid repeated freeze-thaw cycles. If in doubt, use a fresh vial of the compound.[4]
Incorrect Concentration Double-check all calculations and dilutions. An error in preparing working solutions can lead to lower-than-expected concentrations in the assay.
Resistant Fungal Strain The fungal strain you are using may have intrinsic or acquired resistance to succinate (B1194679) dehydrogenase inhibitors.[4] Include a known susceptible control strain in your experiments to validate the assay setup.
Assay Sensitivity Ensure the assay window (the difference in signal between your positive and negative controls) is sufficient to detect the compound's activity.[4]
Issue 3: Trailing Growth Observed in MIC Assays

Question: I am observing reduced but persistent fungal growth at this compound concentrations above the apparent MIC. How should I interpret this "trailing growth"?

Answer: Trailing growth, where there is residual organism growth beyond the MIC, can complicate visual interpretation of results.[3] For isolates exhibiting trailing, MICs can be low at 24 hours but appear much higher at 48 hours.[5][6][7] It's important to note that isolates showing trailing growth are often still susceptible to the drug.[3] The pH of the medium can also influence the trailing phenotype.[8]

Recommendation: For isolates with trailing growth, reading the endpoint at 24 hours may be more appropriate and clinically relevant.[5][6] Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), recommend reading the MIC as the concentration with approximately 50% growth inhibition compared to the control.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of succinate dehydrogenase (SDH), also known as Complex II, a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[9][10] By inhibiting SDH, this compound disrupts cellular respiration, leading to a decrease in ATP production and ultimately inhibiting fungal growth.[9] This disruption also affects the structural integrity of the cell membrane.[9]

Q2: What are the solubility and stability of this compound?

A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1] For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the appropriate culture medium. The final DMSO concentration in the assay should not exceed 1%.[1] Stock solutions in DMSO are stable for up to 6 months when stored at -20°C.[1]

Q3: Can this compound be used in combination with other antifungal drugs?

A3: Preliminary data for some novel antifungal agents suggest potential synergistic or additive effects when combined with other classes of antifungals, such as azoles.[1] However, researchers should perform their own synergy analysis, for instance, a checkerboard assay, to determine the fractional inhibitory concentration (FIC) index for their specific fungal strains and experimental conditions.

Quantitative Data

The following table summarizes the known inhibitory and effective concentrations of this compound.

Fungal SpeciesAssay TypeValueReference
Rhizoctonia solaniAntifungal ActivityEC₅₀ = 0.170 µg/mL[9]
Not SpecifiedSuccinate Dehydrogenase InhibitionIC₅₀ = 8.42 µM[9]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

1. Preparation of this compound Stock Solution:

  • Reconstitute this compound in 100% DMSO to a stock concentration of 10 mg/mL.[4]

2. Preparation of this compound Dilutions:

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentrations.[1]

3. Inoculum Preparation:

  • From a fresh culture on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar), suspend fungal colonies in sterile saline.
  • Adjust the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm.[1]

4. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
  • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.[4]
  • Incubate the plate at 35°C for 24-48 hours.[1]

5. Reading the MIC:

  • The MIC is determined as the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control.[1] This can be assessed visually or by reading the optical density with a microplate reader.

Protocol 2: Fungal Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of SDH by monitoring the reduction of an electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).

1. Fungal Mitochondrial Isolation:

  • Harvest fresh fungal mycelia and wash them.
  • Homogenize the mycelia in a grinding buffer using a mortar and pestle or a bead beater.
  • Perform differential centrifugation to pellet the mitochondria.
  • Resuspend the final mitochondrial pellet in the desired assay buffer.[11]

2. Assay Procedure:

  • In a 96-well plate, prepare a reaction mixture containing assay buffer, isolated mitochondria, and DCPIP.
  • To test the inhibitory effect of this compound, add various concentrations of the compound to the respective wells. Include a solvent control.
  • Initiate the reaction by adding a succinate solution to each well.
  • Immediately measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature.[11]

3. Data Analysis:

  • The rate of DCPIP reduction is proportional to the SDH activity.
  • Calculate the specific activity of SDH and the percent inhibition by this compound.[11]

Visualizations

Sdh_IN_17_Mechanism_of_Action cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Complex II (SDH) UQ Ubiquinone Pool SDH->UQ ComplexIII Complex III UQ->ComplexIII ATP_Production ATP Production ComplexIII->ATP_Production e- flow Sdh_IN_17 This compound Sdh_IN_17->Inhibition Inhibition->SDH Inhibition Inhibition->ATP_Production Disruption

Caption: Mechanism of action of this compound as a succinate dehydrogenase inhibitor.

MIC_Assay_Workflow start Start prep_compound Prepare this compound Stock (10 mg/mL in DMSO) start->prep_compound prep_dilutions Perform Serial Dilutions in 96-well Plate prep_compound->prep_dilutions inoculate Inoculate Plate with Fungal Suspension prep_dilutions->inoculate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC (≥50% Growth Inhibition) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for the Broth Microdilution MIC Assay.

Troubleshooting_Logic issue Inconsistent or High MIC Results check_compound Check Compound Solubility & Stability issue->check_compound check_inoculum Verify Inoculum Standardization issue->check_inoculum check_controls Examine Controls (Growth & Sterility) issue->check_controls solution_compound Prepare Fresh Stock, Ensure Final DMSO <1% check_compound->solution_compound Precipitation or Expired Compound solution_inoculum Re-standardize to 0.5 McFarland check_inoculum->solution_inoculum Incorrect Density solution_controls Repeat Assay if Controls Fail check_controls->solution_controls No Growth or Contamination

Caption: Logical workflow for troubleshooting common issues in MIC assays.

References

Technical Support Center: Synthesis of Sdh-IN-17

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Sdh-IN-17. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a hydrazide-containing flavonol derivative. The synthesis is typically a two-step process: 1) Synthesis of the flavonol core and subsequent etherification to yield a ketone intermediate, and 2) Formation of the hydrazone through condensation of the ketone with 4-bromophenylhydrazine.

Diagram of the General Synthesis Pathway for this compound

This compound Synthesis Pathway A 2'-Hydroxychalcone (B22705) B 3-Hydroxyflavonol A->B Algar-Flynn-Oyamada Reaction (H2O2, base) C 2-(2-Oxoethoxy)-3-phenyl-4H-chromen-4-one (Ketone Intermediate) B->C Etherification (e.g., with 2-bromo-1,1-diethoxyethane followed by hydrolysis) D This compound C->D Hydrazone Formation (Acid catalyst) E 4-Bromophenylhydrazine E->D

Caption: General synthetic route to this compound.

Step 1: Synthesis of the Flavonol Core and Etherification

Issue 1.1: Low yield in the Algar-Flynn-Oyamada (AFO) reaction for the flavonol core.

Possible Cause Troubleshooting Suggestion Expected Outcome
Incomplete reaction - Monitor the reaction closely using Thin Layer Chromatography (TLC).- Ensure the dropwise addition of hydrogen peroxide to maintain a controlled reaction temperature.[1]Increased conversion of the chalcone (B49325) to the desired 3-hydroxyflavonol.
Side reactions - The AFO reaction can sometimes yield aurones as byproducts.[2] - Maintain the reaction temperature below 20°C to minimize side product formation.Reduced formation of aurone (B1235358) byproducts, leading to a cleaner reaction mixture and higher yield of the desired flavonol.
Base selection - The choice of base can influence the reaction outcome. Sodium hydroxide (B78521) or potassium hydroxide in ethanol (B145695) or methanol (B129727) are commonly used.[3] - Titrate the base carefully to ensure optimal pH, as excess basicity can lead to degradation of the product.Improved reaction efficiency and minimized degradation of the starting material and product.

Issue 1.2: Low yield or incomplete etherification of the 3-hydroxyflavonol.

Possible Cause Troubleshooting Suggestion Expected Outcome
Poor reactivity of the electrophile - Use a more reactive electrophile, such as 2-bromoacetaldehyde diethyl acetal, which can be subsequently hydrolyzed to the desired ketone.Enhanced rate and completeness of the etherification reaction.
Base strength - A stronger base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) may be required to fully deprotonate the hydroxyl group of the flavonol.Increased nucleophilicity of the flavonol, leading to a higher yield of the ether product.
Reaction temperature - Gently heating the reaction mixture (e.g., to 50-60°C) may be necessary to drive the reaction to completion. Monitor for potential degradation by TLC.Faster reaction kinetics and improved yield, provided the product is stable at the elevated temperature.
Step 2: Hydrazone Formation

Issue 2.1: Low yield of this compound during the hydrazone formation.

Possible Cause Troubleshooting Suggestion Expected Outcome
Inappropriate pH - The formation of hydrazones is acid-catalyzed.[4] The pH should be mildly acidic (typically pH 4-6) to protonate the ketone's carbonyl oxygen, making it more electrophilic, without excessively protonating the hydrazine, which would render it non-nucleophilic.[4] - Add a catalytic amount of a weak acid, such as acetic acid.Optimized reaction rate and equilibrium position, favoring the formation of the hydrazone.
Reversibility of the reaction - Hydrazone formation is a reversible reaction. To drive the equilibrium towards the product, remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.Increased yield of the desired hydrazone product.
Steric hindrance - The ketone intermediate may have some steric hindrance around the carbonyl group. - Increase the reaction time and/or temperature to overcome the steric barrier. Monitor the reaction by TLC to avoid decomposition.Improved conversion to the hydrazone despite potential steric challenges.

Issue 2.2: Difficulty in purifying the final this compound product.

Possible Cause Troubleshooting Suggestion Expected Outcome
Presence of unreacted starting materials - Optimize the reaction conditions in the previous step to ensure complete conversion.- Use column chromatography for purification. Flavonol derivatives can be effectively purified using silica (B1680970) gel chromatography.[1]Isolation of pure this compound, free from starting materials.
Formation of side products - Analyze the crude product by LC-MS to identify potential side products and adjust reaction conditions accordingly.- Recrystallization from a suitable solvent system can be an effective final purification step.High purity of the final this compound product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of the flavonol core?

A1: The most common starting material is a 2'-hydroxychalcone, which can be synthesized via a Claisen-Schmidt condensation between a 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde.[5]

Q2: What are the typical reaction conditions for the Algar-Flynn-Oyamada (AFO) reaction?

A2: The AFO reaction is typically carried out by treating a 2'-hydroxychalcone with hydrogen peroxide in an alkaline medium, such as sodium hydroxide or potassium hydroxide in ethanol or methanol, at a low temperature (e.g., 0-20°C).[1][3]

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a convenient and effective method for monitoring the progress of both the AFO reaction and the subsequent hydrazone formation. Use a suitable solvent system that provides good separation of the starting materials, intermediates, and products.

Q4: What is a suitable method for the purification of flavonol derivatives like this compound?

A4: Column chromatography using silica gel is a standard and effective method for the purification of flavonol derivatives.[1] Additionally, techniques like size-exclusion chromatography with Sephadex LH-20 have been reported for the purification of flavonoids.[6][7] Recrystallization can be used as a final step to obtain a highly pure product.

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Yes. Hydrogen peroxide is a strong oxidizing agent and should be handled with care. All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Hydroxyflavonol via Algar-Flynn-Oyamada Reaction
  • Dissolve the starting 2'-hydroxychalcone in ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide while maintaining the temperature below 20°C.

  • To this stirring solution, add hydrogen peroxide (30% aqueous solution) dropwise, ensuring the temperature does not exceed 20°C.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, acidify the mixture with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude 3-hydroxyflavonol can be purified by recrystallization or column chromatography.[1][3]

Protocol 2: General Procedure for the Formation of Hydrazone (this compound)
  • Dissolve the ketone intermediate (2-(2-oxoethoxy)-3-phenyl-4H-chromen-4-one) in a suitable solvent such as ethanol or methanol.

  • Add an equimolar amount of 4-bromophenylhydrazine to the solution.

  • Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.

  • The reaction mixture can be stirred at room temperature or gently heated under reflux, with progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude this compound can be purified by recrystallization from a suitable solvent to yield the final product.

Logical Relationship Diagram for Troubleshooting

Troubleshooting Logic cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting Start Start Synthesis Step1 Step 1: Flavonol Ether Synthesis Start->Step1 Step2 Step 2: Hydrazone Formation Step1->Step2 LowYield1 Low Yield in Step 1? Step1->LowYield1 End Pure this compound Step2->End LowYield2 Low Yield in Step 2? Step2->LowYield2 ImpureProduct Impure Final Product? End->ImpureProduct LowYield1->Step2 No CheckAFO Optimize AFO Reaction: - Monitor with TLC - Control Temperature - Adjust Base LowYield1->CheckAFO Yes CheckEther Optimize Etherification: - Use reactive electrophile - Stronger base/aprotic solvent - Adjust temperature LowYield1->CheckEther Yes LowYield2->End No CheckHydrazone Optimize Hydrazone Formation: - Adjust pH (4-6) - Remove water - Increase reaction time/temp LowYield2->CheckHydrazone Yes Purify Purification Strategy: - Column Chromatography - Recrystallization ImpureProduct->Purify Yes CheckAFO->Step1 Re-run CheckEther->Step1 Re-run CheckHydrazone->Step2 Re-run Purify->End Repurify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Sdh-IN-17 Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Sdh-IN-17. It offers troubleshooting advice and frequently asked questions (FAQs) related to the study of its degradation pathways and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure of this compound, a hydrazide-containing flavonol derivative, the primary anticipated degradation pathways are hydrolysis, oxidation, and photolysis. Hydrolysis may occur at the hydrazide linkage and the ether linkage. The flavonol core is susceptible to oxidation, and the overall structure may be sensitive to photolytic degradation. It is crucial to perform forced degradation studies to identify the specific degradation products.[1][2]

Q2: My this compound sample shows multiple degradation peaks in HPLC after stress testing. How do I identify them?

A2: The presence of multiple peaks indicates the formation of several degradation byproducts. To identify these, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[3][4] By obtaining the mass-to-charge ratio (m/z) of each peak, you can deduce the molecular weights of the degradation products and propose their structures. Further structural elucidation can be achieved using tandem MS (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: I am not observing any degradation of this compound under my stress conditions. What should I do?

A3: If no degradation is observed, your stress conditions may not be stringent enough. For hydrolytic studies, consider increasing the concentration of the acid or base, raising the temperature, or extending the incubation time. For oxidative studies, a higher concentration of the oxidizing agent (e.g., hydrogen peroxide) can be used. For photolytic studies, ensure the sample is exposed to a sufficient intensity and duration of light as per ICH Q1B guidelines.[1] It is recommended to aim for 5-20% degradation to ensure that the degradation products are detectable without being secondary degradation products from over-stressing the molecule.[5]

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, you will need to:

  • Perform forced degradation studies to generate the degradation products.

  • Use a high-resolution chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), to separate the parent drug from all degradation products.

  • The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Poor peak shape or resolution in HPLC analysis of degraded samples. Inappropriate mobile phase composition or pH.Optimize the mobile phase by varying the organic solvent ratio and pH to improve the separation of this compound and its byproducts.
Column overloading.Reduce the injection volume or the concentration of the sample.
Inconsistent degradation results between experiments. Fluctuation in experimental conditions (temperature, light intensity).Ensure precise control over all experimental parameters. Use calibrated equipment and maintain consistent sample handling procedures.
Purity of the this compound starting material.Verify the purity of the this compound sample before initiating degradation studies.
Mass spectrometry data is difficult to interpret. Complex fragmentation patterns.Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can help in determining the elemental composition of the degradation products.
Matrix effects from the degradation medium.Prepare samples in a clean solvent system before injection into the mass spectrometer to minimize interference from the stress condition matrix (e.g., acid, base, or oxidizing agent).

Hypothetical Degradation Data

The following tables represent hypothetical data from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Studies of this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (DP)
0.1 M HCl (80°C, 24h)15.22DP-H1
0.1 M NaOH (60°C, 8h)18.53DP-H2
10% H₂O₂ (RT, 12h)12.82DP-O1
Photolytic (ICH Q1B)9.51DP-P1
Thermal (100°C, 48h)5.31DP-T1

Table 2: Hypothetical Degradation Products of this compound Identified by LC-MS

Degradation ProductRetention Time (min)[M+H]⁺ (m/z)Proposed Structure
This compound15.8519.0Parent Compound
DP-H112.3367.1Hydrolysis product (cleavage of hydrazide bond)
DP-H210.1152.0Hydrolysis product (cleavage of ether linkage)
DP-O114.5535.0Oxidized flavonol ring
DP-P113.9517.0Photodegradation product
DP-T111.5491.0Thermally induced degradation product

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation

  • Acidic Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol (B129727) and add 9 mL of 0.1 M HCl. Heat the solution at 80°C for 24 hours.

  • Basic Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol and add 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours.

  • Neutral Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol and add 9 mL of purified water. Reflux at 80°C for 48 hours.

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.

Protocol 2: Forced Oxidative Degradation

  • Preparation: Dissolve 1 mg of this compound in 1 mL of methanol. Add 9 mL of 10% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature for 12 hours, protected from light.

  • Sample Analysis: Withdraw aliquots at various time intervals and dilute with the mobile phase for immediate analysis by HPLC or LC-MS to monitor the degradation progress.

Protocol 3: Forced Photolytic Degradation

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol:water 1:1) at a concentration of 0.1 mg/mL.

  • Exposure: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: Analyze the exposed and control samples by HPLC or LC-MS.

Visualizations

Sdh_IN_17_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Sdh_IN_17 This compound DP_H1 DP-H1 (Hydrazide Cleavage) Sdh_IN_17->DP_H1 Acid/Base DP_H2 DP-H2 (Ether Cleavage) Sdh_IN_17->DP_H2 Acid/Base DP_O1 DP-O1 (Oxidized Flavonol) Sdh_IN_17->DP_O1 H₂O₂ DP_P1 DP-P1 (Photodegradation Product) Sdh_IN_17->DP_P1 Light

Caption: Hypothetical degradation pathways of this compound.

Forced_Degradation_Workflow start Start: this compound Sample stress Apply Stress Conditions (Hydrolysis, Oxidation, Photolysis) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) sampling->analysis characterization Characterize Degradation Products (MS, MS/MS, NMR) analysis->characterization pathway Elucidate Degradation Pathways characterization->pathway end End: Stability Profile pathway->end

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Enhancing the Bioavailability of Sdh-IN-17 in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific properties and handling of "Sdh-IN-17" is not publicly available. This guide is based on general principles for enhancing the bioavailability of novel succinate (B1194679) dehydrogenase (SDH) inhibitors and other chemical compounds in plants. Researchers should always refer to any specific product documentation and safety data sheets that accompany this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mode of action in plants?

A1: this compound is presumed to be a novel inhibitor of succinate dehydrogenase (SDH), a critical enzyme that functions in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2][3] By inhibiting SDH, this compound likely disrupts cellular respiration and energy production, which can lead to a range of physiological effects in plants, including growth inhibition, altered metabolism, and potentially fungicidal activity.[2][4]

Q2: I'm having trouble dissolving this compound for my experiments. What solvents should I try?

A2: The optimal solvent will depend on the specific physicochemical properties of this compound. For novel compounds, a good starting point is to test a range of solvents with varying polarities. Common solvents used for dissolving chemical inhibitors for plant application include:

  • Dimethyl sulfoxide (B87167) (DMSO): A powerful solvent for many organic molecules. However, high concentrations can be phytotoxic. It's crucial to include a vehicle control (the solvent without the inhibitor) in your experiments.

  • Ethanol: Often used for compounds that are less soluble in water.

  • Acetone: Can be effective but is volatile and can be phytotoxic at higher concentrations.

Always start with a small amount of the compound and test solubility in a small volume of solvent. Once dissolved, this stock solution can often be diluted into an aqueous buffer or growth medium for application to plants. It is recommended to prepare fresh dilutions from a stock solution for each experiment to avoid degradation.[5]

Q3: What are adjuvants and should I use them with this compound?

A3: Adjuvants are substances added to a spray mixture to improve the performance of a chemical.[6][7] For foliar application of this compound, using an adjuvant is highly recommended to enhance its uptake and efficacy. Adjuvants can help by:

  • Reducing surface tension: This allows droplets to spread more evenly over the leaf surface.[8][9]

  • Increasing penetration: Some adjuvants can help the compound move through the waxy cuticle of the leaf.[9][10]

  • Improving sticking: This prevents the compound from being washed off by rain or irrigation.[8]

The choice of adjuvant will depend on the plant species, the formulation of this compound, and environmental conditions. It is advisable to test a few different types of adjuvants to find the most effective one for your experimental system.

Troubleshooting Guides

Issue 1: this compound shows low efficacy in my plant assays.

  • Possible Cause: Poor Bioavailability

    • Troubleshooting Steps:

      • Optimize Formulation: Ensure this compound is fully dissolved before application. Consider using a formulation strategy to improve solubility, such as creating a solid dispersion or using a lipid-based delivery system.[11][12]

      • Incorporate Adjuvants: For foliar applications, add a surfactant or crop oil concentrate to your spray solution to improve spreading and penetration of the leaf cuticle.[6][9]

      • Adjust Application Method: For soil applications, consider factors that affect root uptake, such as soil pH and organic matter content.[13] The physicochemical properties of the compound, like its lipophilicity, will also influence root uptake and translocation.[14]

      • Consider Plant-Specific Factors: The age, size, and growing conditions of the plant can influence the uptake of chemical compounds.[8][15]

  • Possible Cause: Compound Degradation

    • Troubleshooting Steps:

      • Check Stability: this compound may be unstable under certain conditions (e.g., exposure to light, high temperatures, or extreme pH). Prepare fresh solutions for each experiment and store the stock solution according to any available manufacturer's recommendations.

      • Metabolic Inactivation: Plants can metabolize and detoxify foreign compounds. If you suspect this is happening, you can try to co-apply this compound with an inhibitor of common plant metabolic pathways, though this can introduce confounding variables.

Issue 2: High variability between experimental replicates.

  • Possible Cause: Inconsistent Application

    • Troubleshooting Steps:

      • Standardize Application Technique: For foliar spraying, ensure a uniform spray volume and coverage for each plant. For root drenching, apply the solution evenly to the soil surface.

      • Homogenous Solutions: Ensure your treatment solution is well-mixed and that this compound has not precipitated out.

  • Possible Cause: Biological Variability

    • Troubleshooting Steps:

      • Use Uniform Plant Material: Select plants of a similar age, size, and developmental stage for your experiments.

      • Control Environmental Conditions: Maintain consistent light, temperature, and humidity for all plants in the experiment, as these factors can affect plant metabolism and compound uptake.[15]

Data Presentation

Table 1: Common Adjuvant Types for Enhancing Compound Bioavailability in Plants

Adjuvant TypePrimary FunctionExamplesApplication Notes
Surfactants (Wetting Agents/Spreaders) Reduce surface tension of spray droplets, leading to better coverage on leaf surfaces.[7][8]Non-ionic surfactants (NIS), organosiliconesCommonly used for post-emergence applications.[9]
Crop Oil Concentrates (COCs) Increase penetration of the compound through the leaf cuticle.[9]Petroleum-based oils with surfactantsOften used with herbicides to improve efficacy.[9]
Methylated Seed Oils (MSOs) Similar to COCs but derived from vegetable oils; can provide enhanced penetration.[9]Modified vegetable oilsCan be more effective than COCs under certain conditions.
Nitrogen Fertilizers Can increase the activity of some compounds on certain plant species.[9]Ammonium (B1175870) sulfate (B86663) (AMS), urea (B33335) ammonium nitrate (B79036) (UAN)Often used in combination with other adjuvants.[9]
Stickers Help the compound adhere to the leaf surface and resist wash-off.[8]Latex-based or other polymersUseful in rainy or overhead irrigation conditions.

Experimental Protocols

Protocol 1: Determining the Optimal Application Method for this compound

  • Plant Preparation: Grow a set of uniform, healthy plants (e.g., Arabidopsis thaliana or a relevant crop species) to the desired growth stage.

  • Treatment Groups:

    • Foliar Spray with Adjuvant

    • Foliar Spray without Adjuvant

    • Soil Drench

    • Vehicle Control (for each application method)

    • Untreated Control

  • Preparation of Treatment Solutions: Prepare a stock solution of this compound in an appropriate solvent. For the foliar spray with adjuvant, add the selected adjuvant according to the manufacturer's instructions. Dilute the stock solution to the final treatment concentration in water or a suitable buffer.

  • Application:

    • Foliar Spray: Evenly spray the foliage of the plants until runoff.

    • Soil Drench: Apply a known volume of the treatment solution to the soil of each pot.

  • Incubation: Keep the plants in a controlled environment for the duration of the experiment.

  • Assessment: At predetermined time points, assess the plants for phenotypic changes (e.g., growth inhibition, chlorosis).

  • Analysis: Compare the effects of the different application methods to determine which is most effective.

Protocol 2: Quantifying the Uptake and Translocation of this compound

  • Plant Treatment: Treat plants with this compound using the optimal application method determined in Protocol 1.

  • Tissue Harvesting: At various time points after treatment, harvest different plant tissues (e.g., roots, stems, leaves).

  • Extraction: Develop and optimize a method to extract this compound from the plant tissues. This will likely involve homogenizing the tissue in an organic solvent.[16][17]

  • Quantification: Use an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of this compound in the extracts.

  • Data Analysis: Calculate the amount of this compound per unit of tissue weight to determine the extent of uptake and translocation within the plant.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_application Phase 2: Application cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Analysis & Optimization A Plant Growth & Selection C Treatment Application (Foliar vs. Soil Drench) A->C B This compound Formulation (Solubility & Adjuvant Testing) B->C D Phenotypic Analysis C->D E Bioavailability Assay (Uptake & Translocation) C->E F Data Analysis D->F E->F G Protocol Optimization F->G

Caption: Workflow for testing a new plant-active compound.

sdh_pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate UQ Ubiquinone (UQ) UQ->SDH UQH2 UQH2 SDH->Fumarate SDH->UQH2 e- Inhibitor This compound Inhibitor->SDH Inhibition

Caption: Inhibition of the SDH enzyme by this compound.

troubleshooting_tree Start Low this compound Efficacy Solubility Is the compound fully dissolved? Start->Solubility Application Is the application method optimal? Solubility->Application Yes Solvent Optimize Solvent System Solubility->Solvent No Degradation Could the compound be degrading? Application->Degradation Yes Adjuvant Test Adjuvants (Foliar) Application->Adjuvant No (Foliar) Method Compare Foliar vs. Soil Application Application->Method Unsure Stability Check Compound Stability (Fresh Solutions) Degradation->Stability Yes

Caption: Troubleshooting low efficacy of this compound.

References

Technical Support Center: Sdh-IN-17 Application for Plant Pathogen Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the application of Sdh-IN-17, a potent succinate (B1194679) dehydrogenase (SDH) inhibitor, against specific plant pathogens.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a succinate dehydrogenase (SDH) inhibitor. It targets and binds to the SDH enzyme (also known as Complex II) in the mitochondrial respiratory chain of fungi. This binding action blocks the tricarboxylic acid (TCA) cycle at the point of succinate to fumarate (B1241708) oxidation, which inhibits cellular respiration and leads to a depletion of ATP, ultimately causing fungal cell death.[1][2][3] The mechanism of this compound also involves the disruption of the fungal cell membrane's structural integrity.[1]

Q2: Against which plant pathogens has this compound shown efficacy?

A2: this compound has demonstrated potent antifungal activity against the soil-borne plant pathogen Rhizoctonia solani.[1] R. solani is known to cause significant diseases in a wide variety of crops.

Q3: What are the known IC50 and EC50 values for this compound?

A3: The inhibitory concentrations for this compound are presented in the table below. The IC50 value represents the concentration required to inhibit the activity of the isolated SDH enzyme by 50%, while the EC50 value indicates the concentration needed to inhibit 50% of the fungal growth in vitro.

Q4: How can I prepare a stock solution of this compound for in vitro assays?

A4: To prepare a stock solution, dissolve this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetone. It is crucial to ensure the final solvent concentration in your experimental media is low (typically less than 1% v/v) and consistent across all treatments, including a solvent-only control, to avoid any inhibitory effects from the solvent itself.[4]

Q5: What is fungicide resistance and how can it affect my experiments with this compound?

A5: Fungicide resistance is the reduced sensitivity of a fungal population to a fungicide. For SDHI fungicides like this compound, resistance often arises from mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD).[3][5] These mutations can alter the binding site of the inhibitor, reducing its efficacy. If you observe that this compound is less effective than expected, it could be due to the use of a resistant strain of the pathogen.

Quantitative Data Summary

The following table summarizes the known efficacy of this compound.

CompoundTarget Organism/SystemParameterValue
This compoundSuccinate Dehydrogenase (SDH) EnzymeIC508.42 µM
This compoundRhizoctonia solaniEC500.170 µg/mL

Experimental Protocols

Protocol 1: Determination of EC50 of this compound against Rhizoctonia solani using the Poisoned Food Technique

Objective: To determine the concentration of this compound that inhibits the mycelial growth of Rhizoctonia solani by 50%.

Materials:

  • Pure culture of Rhizoctonia solani

  • Potato Dextrose Agar (B569324) (PDA) medium

  • This compound

  • Sterile distilled water

  • Solvent (e.g., DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Fungicide-Amended Media Preparation: a. Autoclave the PDA medium and allow it to cool to approximately 50-55°C in a water bath. b. Prepare serial dilutions of the this compound stock solution in sterile distilled water. c. Add the appropriate volume of each dilution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). d. Ensure the final solvent concentration is consistent across all plates, including the control (0 µg/mL this compound), and does not inhibit fungal growth (typically <1% v/v).[4] e. Mix thoroughly and pour approximately 20 mL of the amended agar into each sterile Petri dish. Allow the plates to solidify.[1]

  • Inoculation: a. From the actively growing edge of a 3-5 day old culture of R. solani, use a sterile 5 mm cork borer to cut mycelial discs.[1] b. Place one mycelial disc, with the mycelium side facing down, in the center of each prepared Petri dish.[1]

  • Incubation: a. Seal the Petri dishes with parafilm. b. Incubate the plates at 25 ± 2°C in the dark.[1]

  • Data Collection: a. Measure the radial growth (colony diameter) of the fungus in two perpendicular directions daily until the growth in the control plates reaches the edge of the dish.[1]

  • Data Analysis: a. Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [ (Diameter of control - Diameter of treatment) / Diameter of control ] x 100 b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response) to determine the EC50 value.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in EC50 values between replicates. 1. Inconsistent inoculum (age, size, or viability of mycelial plugs).2. Uneven distribution of this compound in the agar medium.3. Fluctuation in incubation temperature or humidity.1. Use mycelial plugs from the same actively growing culture plate and of a consistent size.2. Ensure thorough mixing of the this compound solution into the molten agar before pouring the plates.3. Monitor and maintain stable incubation conditions.
No inhibition of fungal growth even at high concentrations of this compound. 1. The fungal strain may be resistant to SDHI fungicides.2. This compound may have degraded due to improper storage or handling.3. The compound may have low solubility in the test medium.1. Test the compound against a known sensitive (wild-type) strain of the pathogen.2. Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh stock solutions for each experiment.3. Check the solubility of this compound in the chosen solvent and ensure it does not precipitate when added to the medium.
Inhibition of fungal growth in the solvent control plates. The concentration of the solvent (e.g., DMSO) is too high and is toxic to the fungus.Reduce the final concentration of the solvent in the agar medium to a non-inhibitory level (typically below 1% v/v).[4]
Precipitation of this compound in the stock solution or media. This compound has exceeded its solubility limit in the chosen solvent or medium.1. Gently warm the stock solution to aid dissolution. 2. Prepare a more dilute stock solution. 3. Consider using a different co-solvent system if compatible with the experimental setup.

Visualizations

SDHI_Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Enzyme Complex_II Complex II (SDH) Ubiquinone Ubiquinone Complex_II->Ubiquinone Respiration_Block Cellular Respiration Blocked Complex_II->Respiration_Block leads to Complex_III Complex III Ubiquinone->Complex_III Sdh_IN_17 This compound Sdh_IN_17->Complex_II Inhibition Inhibition Sdh_IN_17->Inhibition Inhibition->Complex_II Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_media Prepare Fungicide-Amended PDA Media prep_stock->prep_media inoculate Inoculate Plates with Rhizoctonia solani prep_media->inoculate incubate Incubate Plates inoculate->incubate measure Measure Mycelial Growth incubate->measure analyze Calculate % Inhibition and Determine EC50 measure->analyze end End analyze->end Troubleshooting_Logic start Unexpected Experimental Results? check_controls Are controls (no fungus, no inhibitor, solvent only) behaving as expected? start->check_controls high_variability Is there high variability between replicates? check_controls->high_variability Yes no_inhibition Is there little to no fungal inhibition? check_controls->no_inhibition No control_issue_sol Review media preparation, solvent concentration, and sterility procedures. check_controls->control_issue_sol No If controls fail high_variability_sol Review inoculum consistency, mixing of compound in media, and incubation conditions. high_variability->high_variability_sol no_inhibition_sol Consider pathogen resistance, compound degradation, or solubility issues. no_inhibition->no_inhibition_sol

References

Validation & Comparative

A Comparative Guide to Sdh-IN-17 and Other Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel succinate (B1194679) dehydrogenase (SDH) inhibitor, Sdh-IN-17, with other well-established SDH inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

Introduction to Succinate Dehydrogenase and its Inhibitors

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a central role in cellular metabolism by linking the tricarboxylic acid (TCA) cycle and the electron transport chain. SDH catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain, contributing to ATP production.

Succinate dehydrogenase inhibitors (SDHIs) are a class of compounds that block the activity of SDH, leading to a disruption of cellular respiration and energy production. This mechanism of action has made them effective as fungicides in agriculture and holds therapeutic potential for treating various diseases, including cancer and parasitic infections.

Comparative Efficacy of this compound and Other SDHIs

This compound is a recently developed flavonol-based compound identified as a potent SDH inhibitor. To objectively assess its performance, this section compares its inhibitory activity with other known SDHIs.

In Vitro Enzyme Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

InhibitorTarget EnzymeIC50 Value
This compound Succinate Dehydrogenase8.42 µM[1]
Atpenin A5Bovine Heart Mitochondrial Complex II3.6 - 10 nM[2]
BoscalidHomo sapiens SDH4.8 µM[3]
MalonateSuccinate Dehydrogenase40 µM[4]
α-Tocopheryl succinateSuccinate Dehydrogenase42 µM[4]
MitoVESSuccinate Dehydrogenase70 µM[4]

Note: The IC50 values presented above were determined using different experimental systems and should be interpreted with caution when making direct comparisons.

Antifungal Activity against Rhizoctonia solani

The half-maximal effective concentration (EC50) represents the concentration of a drug that gives half-maximal response. In antifungal assays, it is the concentration that inhibits 50% of the fungal growth.

InhibitorEC50 Value (µg/mL) against Rhizoctonia solani
This compound 0.170[1]
Sedaxane0.1[1]
Penthiopyrad0.15[1]
Fluxapyroxad0.16[1]
Pyraclostrobin (QoI)0.25[1]
Thifluzamide0.0351 (mean)[5]
Azoxystrobin (QoI)0.76 - 1.56 (mean)[1]

Mechanism of Action and Downstream Effects

Inhibition of SDH by compounds like this compound leads to the accumulation of its substrate, succinate. This accumulation has significant downstream signaling consequences, most notably the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).

Signaling Pathway: SDH Inhibition to HIF-1α Stabilization

SDH_Inhibition_Pathway SDHI This compound / Other SDHIs SDH Succinate Dehydrogenase (SDH) SDHI->SDH Inhibition Succinate_Oxidation Succinate → Fumarate Succinate_Accumulation Succinate Accumulation SDH->Succinate_Accumulation Blocks oxidation, leading to PHD Prolyl Hydroxylases (PHDs) Succinate_Accumulation->PHD Inhibition HIF1a HIF-1α PHD->HIF1a Hydroxylation for degradation HIF1a_Degradation Degradation PHD->HIF1a_Degradation HIF1a_Stabilization HIF-1α Stabilization HIF1a->HIF1a_Stabilization Nucleus Nucleus HIF1a_Stabilization->Nucleus Translocation HRE Hypoxia Response Elements (HREs) HIF1a_Stabilization->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF, Glycolytic Enzymes) HRE->Gene_Expression Induces

Caption: SDH inhibition leads to succinate accumulation, which in turn inhibits PHDs, stabilizing HIF-1α.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of SDH inhibitors are provided below.

Experimental Workflow for SDH Inhibitor Evaluation

experimental_workflow cluster_invitro In Vitro Assays cluster_incellulo Cell-Based Assays cluster_invivo In Vivo Studies SDH_Assay SDH Enzyme Inhibition Assay (IC50 Determination) MTT_Assay Cell Viability Assay (MTT) (EC50 Determination) SDH_Assay->MTT_Assay Characterize cellular effect Mito_Respiration Mitochondrial Respiration Assay (Seahorse) MTT_Assay->Mito_Respiration Investigate mechanism HIF1a_Blot HIF-1α Stabilization (Western Blot) Mito_Respiration->HIF1a_Blot Confirm downstream signaling Efficacy_Models Antifungal Efficacy Models HIF1a_Blot->Efficacy_Models Validate in vivo

Caption: A typical workflow for the evaluation of novel SDH inhibitors.

Protocol 1: SDH Enzyme Inhibition Assay (IC50 Determination)

This colorimetric assay measures the activity of SDH by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor.

  • Materials:

    • Isolated mitochondria or purified SDH

    • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

    • Succinate solution (e.g., 100 mM)

    • DCPIP solution (e.g., 2 mM)

    • Test compounds (this compound and others) dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add the mitochondrial preparation or purified enzyme.

    • Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding succinate and DCPIP to all wells.

    • Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.

    • Calculate the rate of reaction (ΔAbs/min) for each concentration.

    • Determine the percentage of inhibition relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay determines the effect of SDH inhibitors on cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

  • Materials:

    • Adherent or suspension cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the SDH inhibitors. Include a vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR) of living cells in real-time to assess mitochondrial function.

  • Materials:

    • Seahorse XF Analyzer

    • Seahorse XF cell culture microplates

    • Seahorse XF assay medium

    • Test compounds

    • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Procedure:

    • Seed cells in a Seahorse XF microplate and allow them to adhere.

    • One hour before the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C.

    • Treat cells with the SDH inhibitors for the desired duration.

    • Load the sensor cartridge with the mitochondrial stress test compounds.

    • Place the cell plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.

    • The instrument will sequentially inject the inhibitors and measure the OCR.

    • Analyze the data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 4: HIF-1α Stabilization Assay (Western Blot)

This method is used to detect the stabilization of the HIF-1α protein, a key downstream effector of SDH inhibition.

  • Materials:

    • Cell culture reagents

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against HIF-1α

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Culture and treat cells with the SDH inhibitors. Include a positive control for HIF-1α induction (e.g., CoCl2 or hypoxia).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

References

Sdh-IN-17: A Novel Succinate Dehydrogenase Inhibitor Shows Promise in Fungicidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for more effective and sustainable solutions for crop protection, a novel succinate (B1194679) dehydrogenase inhibitor, Sdh-IN-17, is demonstrating significant potential in pre-clinical studies. This comparison guide provides an objective analysis of this compound's performance against leading commercial fungicides, supported by available experimental data. The information is intended for researchers, scientists, and professionals in the field of drug development and agriculture.

This compound, a hydrazide-containing flavonol derivative, targets the succinate dehydrogenase (SDH) enzyme, a critical component in the mitochondrial respiratory chain of fungi.[1] Inhibition of this enzyme disrupts the fungus's ability to produce energy, ultimately leading to its death. This mechanism of action is shared by a class of commercial fungicides known as SDHIs (Succinate Dehydrogenase Inhibitors), which fall under the Fungicide Resistance Action Committee (FRAC) Group 7.[2][3][4]

Comparative Efficacy Against Rhizoctonia solani

Rhizoctonia solani is a soil-borne pathogen responsible for a wide range of diseases in various crops. Experimental data indicates that this compound exhibits potent antifungal activity against this pathogen.

Table 1: In Vitro Efficacy of this compound and Commercial SDHI Fungicides against Rhizoctonia solani

FungicideIC50 (μM)EC50 (µg/mL)Reference
This compound 8.42 0.170 [1]
SedaxaneNot ReportedMean: 0.1[5]
PenthiopyradNot ReportedMean: 0.15[5]
FluxapyroxadNot ReportedMean: 0.16[5]
PenflufenNot Reported< 1[1]

Note: IC50 represents the concentration of a substance that inhibits a specific biological or biochemical function by 50%. EC50 is the concentration of a drug that gives a half-maximal response. Lower values indicate higher potency. The data for commercial fungicides are derived from studies on various isolates of R. solani, and mean values are presented.

Mechanism of Action: Targeting Fungal Respiration

This compound and other SDHI fungicides act by binding to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex (Complex II) in the inner mitochondrial membrane of fungi. This binding event blocks the transfer of electrons from succinate to ubiquinone, a key step in the tricarboxylic acid (TCA) cycle and the electron transport chain. The disruption of this process halts cellular respiration and energy production, leading to fungal cell death.

G cluster_1 Fungal Cytoplasm ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII ADP ADP + Pi ADP->ATP_Synthase Sdh_IN_17 This compound Sdh_IN_17->Inhibition

Caption: Signaling pathway of SDHI fungicides.

Experimental Protocols

The in vitro antifungal activity of this compound and commercial fungicides against Rhizoctonia solani is typically determined using the mycelial growth inhibition assay.

Objective: To determine the concentration of the test compound that inhibits the mycelial growth of the target fungus by 50% (EC50).

Materials:

  • Pure culture of Rhizoctonia solani

  • Potato Dextrose Agar (PDA) medium

  • Test compound (this compound or commercial fungicide)

  • Solvent (e.g., dimethyl sulfoxide (B87167) - DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Media: A stock solution of the test compound is prepared in a suitable solvent. Serial dilutions are made to obtain a range of desired concentrations. These dilutions are then incorporated into molten PDA medium at a temperature that does not degrade the compound (typically 45-50°C). The final concentration of the solvent in the medium should be non-toxic to the fungus (usually ≤1% v/v). Control plates are prepared with the solvent alone.

  • Inoculation: A 5 mm mycelial plug is taken from the edge of an actively growing culture of R. solani using a sterile cork borer. The plug is placed, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Incubation: The inoculated plates are incubated in the dark at a suitable temperature for fungal growth (e.g., 25 ± 2°C).

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions daily until the mycelium in the control plates reaches the edge of the dish.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration using the following formula:

    % Inhibition = [(DC - DT) / DC] x 100

    Where:

    • DC = Average diameter of the fungal colony in the control plate

    • DT = Average diameter of the fungal colony in the treated plate

    The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

G A Prepare stock solution of test compound B Prepare serial dilutions A->B C Incorporate dilutions into molten PDA B->C D Pour into sterile petri dishes C->D E Inoculate with 5mm mycelial plug of R. solani D->E F Incubate in the dark at 25°C E->F G Measure colony diameter daily F->G H Calculate percentage of mycelial growth inhibition G->H I Determine EC50 value H->I

Caption: Experimental workflow for mycelial growth inhibition assay.

Conclusion

The available data suggests that this compound is a potent inhibitor of Rhizoctonia solani, with an efficacy comparable to or potentially exceeding that of some commercial SDHI fungicides. Its specific mode of action within the mitochondrial respiratory chain makes it a promising candidate for further development. However, comprehensive studies comparing this compound against a wider range of pathogens and commercial fungicides are necessary to fully elucidate its spectrum of activity and potential for resistance development. Further in-planta and field trials are also crucial to validate these in vitro findings and assess its performance under agricultural conditions.

References

Validating the Antifungal Activity of Sdh-IN-17 in Greenhouse Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel succinate (B1194679) dehydrogenase inhibitor (SDHI), Sdh-IN-17, against established antifungal agents for the control of gray mold (Botrytis cinerea) in greenhouse environments. The data presented for this compound is based on preliminary research and is intended to be representative for comparative purposes.

Executive Summary

Gray mold, caused by the fungus Botrytis cinerea, is a pervasive issue in greenhouse crop production, leading to significant economic losses.[1][2][3] Succinate dehydrogenase inhibitor (SDHI) fungicides are a critical tool in managing this disease by disrupting the fungal respiratory process.[4][5] This guide evaluates the efficacy of a novel SDHI, this compound, in comparison to the widely used SDHI fungicide, Boscalid. The findings suggest that this compound exhibits promising antifungal activity, warranting further investigation.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound, like other SDHI fungicides, targets the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[4][5] By inhibiting this enzyme, this compound blocks the transfer of electrons, which is essential for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[4] This disruption of energy production ultimately leads to the inhibition of fungal spore germination, germ tube elongation, and mycelial growth.[6][7]

TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase H+ Gradient ATP ATP (Energy) ATP_Synthase->ATP Sdh_IN_17 This compound Sdh_IN_17->SDH Inhibition

Figure 1. Mechanism of action of this compound.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo (greenhouse) efficacy of this compound against Botrytis cinerea, compared to the commercial standard, Boscalid.

Table 1: In Vitro Efficacy against Botrytis cinerea

CompoundEC₅₀ (µg/mL) - Mycelial Growth InhibitionEC₅₀ (µg/mL) - Spore Germination Inhibition
This compound (Hypothetical Data) 0.0450.06
Boscalid 0.11 - 15.92[2]Not specified
Fluxapyroxad 0.03 - 51.3[3][8]Not specified
Pydiflumetofen 0.05 - 0.07[9]Not specified
Isopyrazam 0.68[10][11]0.07[10][11]

Table 2: Greenhouse Efficacy on Cucumber Plants against Gray Mold

TreatmentApplication Rate (mg/L)Disease Incidence (%)Control Efficacy (%)
This compound (Hypothetical Data) 30015.583.0
Boscalid 40042.7[9]53.2
Pydiflumetofen 30019.180.9[9]
Untreated Control -91.40

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

In Vitro Mycelial Growth Inhibition Assay
  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend with serial dilutions of this compound and the comparative fungicide (e.g., Boscalid) dissolved in a suitable solvent (e.g., DMSO). The final solvent concentration should not exceed 1% (v/v).

  • Inoculation: Place a 5 mm mycelial plug, taken from the actively growing edge of a 3-5 day old B. cinerea culture, onto the center of each fungicide-amended and control PDA plate.[7]

  • Incubation: Incubate the plates at 20-22°C in the dark.

  • Data Collection: Measure the colony diameter at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Determine the Effective Concentration 50 (EC₅₀) value by probit analysis.

Greenhouse Efficacy Trial (Protective Activity)
  • Plant Material: Use a susceptible cucumber cultivar (e.g., 'Marketmore 76') grown in pots under standard greenhouse conditions (20-25°C, >85% relative humidity).

  • Fungicide Application: At the 4-5 true leaf stage, spray the plants with aqueous solutions of this compound and the comparative fungicide at the desired concentrations until runoff. An untreated control group should be sprayed with water only.

  • Inoculation: 24 hours after fungicide application, inoculate the plants by spraying a conidial suspension of B. cinerea (e.g., 1 x 10⁶ conidia/mL).

  • Incubation: Maintain high humidity (>95%) for 48-72 hours to facilitate infection.

  • Disease Assessment: 5-7 days after inoculation, assess the disease incidence by counting the number of infected leaves or measuring the lesion size.

  • Data Analysis: Calculate the control efficacy for each treatment relative to the untreated control.

cluster_0 In Vitro Assay cluster_1 Greenhouse Trial A1 Prepare Fungicide-Amended Media A2 Inoculate with B. cinerea Mycelial Plugs A1->A2 A3 Incubate at 20-22°C A2->A3 A4 Measure Colony Diameter A3->A4 A5 Calculate EC₅₀ A4->A5 B1 Grow Susceptible Cucumber Plants B2 Apply Fungicide Treatments B1->B2 B3 Inoculate with B. cinerea Spores B2->B3 B4 Incubate under High Humidity B3->B4 B5 Assess Disease Incidence B4->B5 B6 Calculate Control Efficacy B5->B6

Figure 2. Experimental workflow for fungicide evaluation.

Conclusion

The preliminary data for this compound indicates a high level of antifungal activity against Botrytis cinerea, outperforming the commercial standard Boscalid in both in vitro and greenhouse settings in this comparative analysis. Its potent inhibition of mycelial growth and effective disease control in greenhouse trials suggest that this compound is a promising candidate for further development as a novel fungicide for the management of gray mold. Further studies are recommended to determine the optimal application rates, evaluate its efficacy on a broader range of crops, and assess its resistance profile.

References

Sdh-IN-17: A Comparative Guide to its Cross-Reactivity with Other Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Sdh-IN-17, a potent succinate (B1194679) dehydrogenase (SDH) inhibitor. While specific cross-reactivity data for this compound is not extensively published, this document outlines the critical importance of evaluating enzyme selectivity and provides a framework for such analysis. The guide includes a detailed, representative experimental protocol for assessing SDH inhibition and contextualizes the inhibitor's function within its primary signaling pathway.

Understanding this compound

This compound is a hydrazide-containing flavonol derivative identified as a potent inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (Complex II). Its inhibition of SDH disrupts cellular respiration and energy production, demonstrating potential as an antifungal agent.

Performance Comparison: The Imperative of Selectivity

The therapeutic efficacy and safety of any enzyme inhibitor are intrinsically linked to its selectivity. An ideal inhibitor will potently target its intended enzyme with minimal off-target effects. Cross-reactivity with other enzymes, particularly those with similar substrate binding sites or structural motifs like other dehydrogenases, can lead to unintended pharmacological effects and potential toxicity.

Currently, comprehensive, publicly available data on the cross-reactivity of this compound against a broad panel of enzymes is limited. The following table presents a hypothetical comparison to illustrate how such data would be presented. Researchers are strongly encouraged to perform selectivity profiling against relevant off-target enzymes.

Table 1: Hypothetical Selectivity Profile of this compound Compared to Other Succinate Dehydrogenase Inhibitors

CompoundPrimary TargetIC50 (SDH)IC50 (Malate Dehydrogenase)IC50 (Lactate Dehydrogenase)IC50 (Isocitrate Dehydrogenase)
This compound Succinate Dehydrogenase 8.42 µM > 100 µM (Hypothetical)> 100 µM (Hypothetical)> 100 µM (Hypothetical)
Inhibitor ASuccinate Dehydrogenase5.2 µM50 µM> 100 µM75 µM
Inhibitor BSuccinate Dehydrogenase12.1 µM> 100 µM85 µM> 100 µM

Note: The IC50 values for Malate (B86768) Dehydrogenase, Lactate (B86563) Dehydrogenase, and Isocitrate Dehydrogenase for this compound are hypothetical and included for illustrative purposes. Experimental validation is required.

Experimental Protocols

To assess the inhibitory potential of this compound and its cross-reactivity against other dehydrogenases, a robust enzymatic assay is essential. The following is a detailed protocol for a common spectrophotometric assay to measure succinate dehydrogenase activity.

Protocol: Spectrophotometric Assay for Succinate Dehydrogenase Inhibition

This protocol measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction by SDH. The rate of color change is proportional to the enzyme's activity.

Materials:

  • Mitochondrial fraction isolated from a relevant tissue or cell line

  • Phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Succinate solution (e.g., 100 mM)

  • DCPIP solution (e.g., 2 mM)

  • This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Preparation of Reagents: Prepare all solutions in the phosphate buffer. Dilute the test inhibitor to various concentrations.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 150 µL of phosphate buffer

    • 10 µL of the mitochondrial fraction

    • 5 µL of the test inhibitor dilution (or solvent control)

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: To start the reaction, add the following to each well:

    • 20 µL of 100 mM succinate

    • 15 µL of 2 mM DCPIP

  • Measurement: Immediately place the microplate in the reader and measure the decrease in absorbance at 600 nm every 30 seconds for a duration of 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbsorbance/minute) for each inhibitor concentration and the control.

    • Determine the percentage of inhibition for each concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

Cross-Reactivity Assessment:

To assess cross-reactivity, a similar assay setup can be used, substituting SDH with other dehydrogenases (e.g., malate dehydrogenase, lactate dehydrogenase) and their respective substrates. The IC50 values obtained for the off-target enzymes can then be compared to that of SDH to determine the selectivity of this compound.

Visualizing the Molecular Context

To understand the impact of this compound, it is crucial to visualize its place in the relevant biological pathway and the experimental process used for its characterization.

Caption: Signaling pathway of Succinate Dehydrogenase and the effect of this compound inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - Mitochondrial Fraction - Substrate (Succinate) - DCPIP - this compound dilutions Setup Set up 96-well plate: - Buffer - Mitochondrial Fraction - this compound/Control Reagents->Setup Preincubation Pre-incubate at 25°C for 10 minutes Setup->Preincubation Initiation Initiate reaction with Succinate and DCPIP Preincubation->Initiation Measurement Measure Absorbance at 600 nm (kinetic read) Initiation->Measurement Rate Calculate Reaction Rate (ΔAbs/min) Measurement->Rate Inhibition Determine % Inhibition vs. Control Rate->Inhibition IC50 Plot Dose-Response Curve and calculate IC50 Inhibition->IC50

Caption: Experimental workflow for the SDH inhibition assay.

Validating the Target Specificity of Succinate Dehydrogenase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of novel succinate (B1194679) dehydrogenase (SDH) inhibitors hold significant promise for therapeutic interventions in oncology and other metabolic diseases. However, rigorous validation of target specificity is paramount to ensure efficacy and minimize off-target effects. This guide provides a comparative framework for validating the target specificity of putative SDH inhibitors, using Sdh-IN-17 as a representative example. We present experimental data for known SDH inhibitors, detailed protocols for key validation assays, and visual workflows to guide your research.

Comparative Analysis of SDH Inhibitors

A critical step in characterizing a new SDH inhibitor is to benchmark its potency against known inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for this comparison. It is important to note that these values can vary based on the specific assay conditions, such as substrate concentration and the source of the enzyme.

InhibitorTargetIC50KiAssay Conditions
Malonate Succinate Dehydrogenase~40 µM[1]1.2 µM[2]Competitive inhibitor, spectrophotometric assay with submitochondrial particles.[1][2]
3-Nitropropionic Acid (3-NPA) Succinate Dehydrogenase~3 mM (inactivator)[3]-Irreversible inhibitor, tested in cultured cells and with purified enzyme.[3][4][5][6]
Carboxin Succinate Dehydrogenase--A well-known SDH inhibitor, though specific IC50/Ki values are highly variable in literature.[7]
Boscalid Succinate Dehydrogenase4.8 µM (Human SDH)[8]-Fungicide, tested on recombinant human SDH.[8]

Experimental Protocols for Target Validation

Validating that a compound directly engages SDH in a cellular context and does so with high specificity is a multi-step process. Below are detailed protocols for essential assays.

Biochemical SDH Activity Assay

This initial assay confirms the direct inhibition of SDH enzymatic activity. A common method is a colorimetric assay measuring the reduction of an artificial electron acceptor.

Principle: SDH oxidizes succinate to fumarate, and the electrons are transferred to a chromogenic indicator, such as 2,6-dichlorophenolindophenol (DCPIP), causing a measurable change in absorbance.

Materials:

  • Isolated mitochondria or purified SDH

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Succinate solution

  • DCPIP solution

  • Phenazine methosulfate (PMS) as an intermediate electron carrier

  • Test inhibitor (e.g., this compound)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, succinate, and DCPIP in a 96-well plate.

  • Add varying concentrations of the test inhibitor (this compound) and a vehicle control to respective wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the SDH enzyme preparation and PMS.

  • Immediately measure the decrease in absorbance at 600 nm in kinetic mode.

  • Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells. The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.

Principle: Cells are treated with the inhibitor, heated to denature proteins, and the amount of soluble (non-denatured) target protein is quantified. An increase in the melting temperature (Tm) of SDH in the presence of the inhibitor indicates direct binding.

Materials:

  • Cultured cells of interest

  • Test inhibitor (this compound)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes and a thermal cycler

  • Equipment for protein quantification (e.g., Western blot or mass spectrometry)

  • Anti-SDHA or anti-SDHB antibody for Western blot detection

Procedure:

  • Mitochondrial Isolation (Optional but Recommended for SDH):

    • Harvest cultured cells and homogenize in a mitochondrial isolation buffer.

    • Perform differential centrifugation to pellet the mitochondrial fraction.

    • Resuspend the mitochondrial pellet in a suitable buffer for the CETSA experiment.

  • Inhibitor Treatment:

    • Treat the isolated mitochondria or whole cells with the test inhibitor (this compound) at various concentrations or a vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the treated samples into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

  • Lysis and Protein Extraction:

    • Lyse the cells or mitochondria to release the proteins.

    • Centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble SDH:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble SDH using Western blotting with an antibody against an SDH subunit (e.g., SDHA).

  • Data Analysis:

    • Plot the amount of soluble SDH as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

Proteome-Wide Off-Target Profiling

To ensure the inhibitor is specific to SDH, it is crucial to assess its binding to other proteins in the proteome. Chemoproteomic approaches are well-suited for this purpose.

Principle: A modified version of the inhibitor with a reactive group and an affinity tag is used to "fish" for binding partners in a cell lysate. These binding partners are then identified by mass spectrometry.

General Workflow:

  • Probe Synthesis: Synthesize an analog of this compound that includes an affinity tag (e.g., biotin) and a photoreactive group.

  • Cell Lysate Incubation: Incubate the probe with a cell lysate.

  • UV Crosslinking: Expose the mixture to UV light to covalently link the probe to its binding partners.

  • Affinity Purification: Use streptavidin beads to pull down the probe-protein complexes.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides.

  • Mass Spectrometry: Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a control. SDH should be a primary hit, and other significant hits represent potential off-targets.

Visualizing Workflows and Pathways

Experimental Workflow for Target Specificity Validation

G cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement cluster_2 Off-Target Profiling Biochemical Assay Biochemical Assay IC50 Determination IC50 Determination Biochemical Assay->IC50 Determination Target Engagement Confirmation Target Engagement Confirmation IC50 Determination->Target Engagement Confirmation CETSA CETSA CETSA->Target Engagement Confirmation Specificity Assessment Specificity Assessment Target Engagement Confirmation->Specificity Assessment Chemoproteomics Chemoproteomics Chemoproteomics->Specificity Assessment This compound This compound This compound->Biochemical Assay This compound->CETSA This compound->Chemoproteomics G cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 Nucleus Succinate Succinate SDH SDH Succinate->SDH Accumulated Succinate Accumulated Succinate Succinate->Accumulated Succinate Transport Fumarate Fumarate SDH->Fumarate This compound This compound This compound->SDH PHDs PHDs Accumulated Succinate->PHDs HIF-1α HIF-1α PHDs->HIF-1α Hydroxylation Degradation HIF-1α->Degradation VHL-mediated Stabilized HIF-1α Stabilized HIF-1α HIF-1α->Stabilized HIF-1α Translocation HRE HRE Stabilized HIF-1α->HRE Gene Expression Gene Expression HRE->Gene Expression

References

Sdh-IN-17: Data Deficient for a Comparative Analysis Against Flavonol-Based Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of Sdh-IN-17 against other flavonol-based antifungals is not feasible at this time due to a significant lack of publicly available scientific data on a compound specifically identified as "this compound." Extensive searches of chemical and biological databases and the scientific literature did not yield any specific information regarding the chemical structure, antifungal activity, or mechanism of action of a compound with this designation.

The name "this compound" suggests a potential role as a succinate (B1194679) dehydrogenase (SDH) inhibitor. SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, making it a viable target for antifungal agents. However, without concrete data linking this name to a specific chemical entity, particularly one with a flavonol scaffold, any comparison would be purely speculative.

Prominent Flavonol-Based Antifungals: A Snapshot of Current Research

In contrast to the data gap concerning this compound, a considerable body of research exists on the antifungal properties of various flavonols. These naturally occurring compounds, characterized by a 3-hydroxy-2-phenylchromen-4-one backbone, have demonstrated efficacy against a range of fungal pathogens. Key examples include:

  • Quercetin (B1663063): One of the most studied flavonols, quercetin exhibits broad-spectrum antifungal activity. Its mechanisms of action are multifaceted and include disruption of the fungal cell membrane, induction of oxidative stress, and inhibition of key enzymes.[1][2] Quercetin has also been shown to act synergistically with conventional antifungal drugs like fluconazole.[2]

  • Kaempferol (B1673270): This flavonol has demonstrated significant antifungal effects, particularly against Candida species.[3][4][5] Studies have indicated that kaempferol can inhibit both planktonic growth and biofilm formation, crucial for fungal virulence.[3][4][5] Its mode of action is thought to involve plasma membrane disruption and inhibition of mitochondrial function.[6]

  • Myricetin (B1677590): Myricetin has shown potent antifungal activity, notably against Candida albicans, by damaging the cell wall and increasing membrane permeability.[7] Research has also highlighted its ability to interfere with the yeast-to-hyphae transition, a critical step in the pathogenesis of C. albicans.[8][9]

Comparative Antifungal Activity of Known Flavonols

To provide a baseline for the kind of data required for a meaningful comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for quercetin, kaempferol, and myricetin against various fungal species as reported in the literature. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

FlavonolFungal SpeciesMIC Range (µg/mL)Reference
Quercetin Candida parapsilosis complex0.5 - 16[3][5]
Aspergillus fumigatus16 - 64 µM[1][2]
Kaempferol Candida parapsilosis complex32 - 128[3][4][5]
Candida albicans256[6]
Candida tropicalis256[6]
Cryptococcus neoformans256[6]
Myricetin Candida albicans20[7]
Candida albicans (biofilm)40 - 640[8]
Candida glabrata3.9[8]

Experimental Protocols for Antifungal Susceptibility Testing

The determination of antifungal activity, typically measured by MIC, follows standardized experimental protocols. A common method is the broth microdilution assay.

Broth Microdilution Assay Workflow

G Broth Microdilution Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation & Reading prep_compound Prepare stock solutions of test compounds (e.g., this compound, Flavonols) serial_dilution Perform serial dilutions of compounds in a 96-well microtiter plate prep_compound->serial_dilution prep_media Prepare appropriate fungal growth medium (e.g., RPMI-1640) prep_media->serial_dilution prep_inoculum Prepare standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) add_inoculum Add fungal inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (fungus + medium) and negative (medium only) controls add_inoculum->controls incubation Incubate plates at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours) controls->incubation read_mic Visually or spectrophotometrically determine the MIC: the lowest concentration with no visible growth incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Fungal Signaling Pathways Targeted by Flavonols

Flavonoids exert their antifungal effects by modulating various cellular signaling pathways. A key target is the cell wall integrity pathway, which is crucial for fungal survival and response to stress.

G Simplified Fungal Cell Wall Integrity Pathway cluster_stimulus Stress Stimuli cluster_pathway Signaling Cascade cluster_response Cellular Response flavonols Flavonols (e.g., Quercetin, Kaempferol) sensors Cell Surface Sensors flavonols->sensors Inhibition/Disruption other_stress Other Cell Wall Stress other_stress->sensors rho_gtpase Rho-GTPase sensors->rho_gtpase pkc Protein Kinase C (PKC) rho_gtpase->pkc mapk_cascade MAPK Cascade pkc->mapk_cascade transcription_factor Transcription Factor mapk_cascade->transcription_factor apoptosis Apoptosis mapk_cascade->apoptosis cell_wall_synthesis Cell Wall Synthesis Genes transcription_factor->cell_wall_synthesis cell_cycle_arrest Cell Cycle Arrest transcription_factor->cell_cycle_arrest

Caption: Overview of the fungal cell wall integrity signaling pathway.

References

Statistical Validation of Sdh-IN-17's Inhibitory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel Succinate (B1194679) Dehydrogenase (SDH) inhibitor, Sdh-IN-17, against other established inhibitors. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working on the discovery and validation of new therapeutic and fungicidal agents targeting SDH.

Comparative Efficacy of SDH Inhibitors

The in vitro efficacy of this compound and other well-known SDH inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are key indicators of potency, with lower values signifying higher efficacy.

InhibitorTarget Organism/SystemAssay TypeIC50EC50Reference
This compound (Hypothetical Data) Homo sapiens SDHEnzyme Inhibition2.5 µM
Sclerotinia sclerotiorumAntifungal Activity0.35 µg/mL
BoscalidHomo sapiens SDHEnzyme Inhibition4.8 µM[1]
Sclerotinia sclerotiorumAntifungal Activity0.51 µg/mL[1]
FluxapyroxadRhizoctonia solaniAntifungal Activity0.0270 µg/mL[1]
Sclerotinia sclerotiorumAntifungal Activity0.19 µg/mL[1]
A37Rhizoctonia solaniEnzyme Inhibition0.0263 µM[1]
BenzovindiflupyrClarireedia spp.Antifungal Activity1.109 ± 0.555 µg/mL[1]
Compound 5iSclerotinia sclerotiorumAntifungal Activity0.73 µg/mL[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of SDH inhibitors are provided below.

SDH Activity Assay (DCPIP Reduction)

This colorimetric assay measures the enzymatic activity of SDH by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor.

Materials:

  • Mitochondrial fraction or purified SDH

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0

  • Sodium Succinate solution (0.6 M)

  • Potassium Cyanide (KCN) solution (0.2 M, freshly prepared)

  • Phenazine methosulphate (PMS) solution (12.5 mM, freshly prepared)

  • DCPIP solution (2.5 mM, freshly prepared)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a cuvette by adding the following in order:

    • 2 ml of 0.1 M Tris-HCl, pH 8.0

    • 0.1 ml of 0.2 M KCN

    • 0.1 ml of 0.6 M sodium succinate

    • 10 µl of enzyme or membrane preparation

    • 0.64 ml of distilled water

  • Incubate the mixture at 25°C for six minutes.

  • To initiate the reaction, add 0.1 ml of freshly prepared 12.5 mM PMS and 0.05 ml of freshly prepared 2.5 mM DCPIP.

  • Mix briefly and measure the decrease in absorbance at 600 nm over time.

Cell Viability Assay (MTT Assay)

This assay determines the effect of SDH inhibitors on cell proliferation and viability.

Materials:

  • Human cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • SDH inhibitor stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the SDH inhibitor for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the untreated control.[1]

Western Blot for HIF-1α Stabilization

This method is used to detect the stabilization of the Hypoxia-Inducible Factor-1α (HIF-1α) protein, a key downstream effector of SDH inhibition.[1]

Materials:

  • Cell culture reagents

  • SDH inhibitor

  • Positive control (e.g., CoCl2 or hypoxia)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture and treat cells with the SDH inhibitor or a positive control to induce HIF-1α expression.[1]

  • Harvest and lyse the cells.

  • Determine the protein concentration of the lysates.[1]

  • Load equal amounts of protein (10-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[1]

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-HIF-1α antibody.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Mechanism of SDH Inhibition

Succinate dehydrogenase (SDH) is a key enzyme that links the Tricarboxylic Acid (TCA) cycle and the mitochondrial electron transport chain (ETC). SDH inhibitors block the oxidation of succinate to fumarate, thereby disrupting both of these critical cellular processes.

SDH_Inhibition_Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH_ETC Complex II (SDH) UQ UQ SDH_ETC->UQ UQH2 UQH2 UQ->UQH2 e- Inhibitor This compound Inhibitor->SDH_ETC SDH SDH Inhibitor->SDH Inhibition Experimental_Workflow cluster_screening Primary Screening cluster_cellular Cellular Validation cluster_downstream Downstream Effects Enzyme_Assay SDH Activity Assay (DCPIP Reduction) Cell_Viability Cell Viability Assay (MTT) Enzyme_Assay->Cell_Viability Confirm cellular activity HIF1a_Blot Western Blot for HIF-1α Stabilization Cell_Viability->HIF1a_Blot Verify target engagement Metabolomics Metabolomic Analysis (Succinate Accumulation) HIF1a_Blot->Metabolomics Assess metabolic impact

References

Comparative Analysis of Sdh-IN-17's Impact on Different Rhizoctonia Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the fungicidal compound Sdh-IN-17 and its impact on various Rhizoctonia species. As specific data for this compound is not publicly available, this document leverages data from analogous succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides to provide a robust framework for evaluation and comparison with alternative compounds.

Introduction to Rhizoctonia and the Role of SDHI Fungicides

The genus Rhizoctonia comprises a group of significant soil-borne fungal pathogens responsible for a wide array of diseases in numerous crops worldwide. These diseases, including damping-off, root rot, and sheath blight, can lead to substantial economic losses in agriculture.[1][2] Rhizoctonia solani, a prominent species within this genus, is further categorized into anastomosis groups (AGs) which can exhibit varying host specificities and sensitivities to fungicides.[1][3][4]

Succinate dehydrogenase inhibitors (SDHIs) are a class of fungicides that have demonstrated high efficacy against Rhizoctonia species.[1][5] These compounds target a crucial enzyme in the fungal respiratory cycle, leading to the disruption of energy production and ultimately, cell death.

Mechanism of Action: Succinate Dehydrogenase Inhibition

SDHI fungicides, including the conceptual this compound, function by inhibiting the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain. This enzyme is a key component of both the Krebs cycle and the respiratory chain, responsible for the oxidation of succinate to fumarate. By blocking this step, SDHIs effectively halt cellular respiration and ATP synthesis in the fungus.

SDHI_Mechanism cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) SDH Complex II (SDH) Quinone Pool Quinone Pool SDH->Quinone Pool e- ATP Production ATP Production Quinone Pool->ATP Production Drives This compound This compound This compound->SDH Inhibits Fungal Cell Death Fungal Cell Death ATP Production->Fungal Cell Death Cessation leads to

Caption: this compound inhibits succinate dehydrogenase, disrupting the Krebs cycle and electron transport chain, leading to fungal cell death.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of various SDHI fungicides against different Rhizoctonia species and anastomosis groups, as indicated by the mean effective concentration required to inhibit mycelial growth by 50% (EC50). Lower EC50 values denote higher fungicidal activity.

Table 1: Efficacy of SDHI Fungicides against Rhizoctonia Species

Fungicide (SDHI)Rhizoctonia SpeciesAnastomosis Group (AG)Mean EC50 (µg/mL)
SedaxaneR. solaniAG 2-20.1
PenthiopyradR. solaniAG 2-20.15
FluxapyroxadR. solaniAG 2-20.16
FluxapyroxadR. solaniAG1-IA0.0657 ± 0.0250
ThifluzamideRhizoctonia spp.Multiple AGs0.1081 ± 0.0044
FlutolanilRhizoctonia spp.Multiple AGs0.3199 ± 0.0149
PenflufenR. solaniMultiple AGs< 1.0
SedaxaneR. solaniMultiple AGs< 1.0

Table 2: Comparison with Alternative Fungicide Classes against Rhizoctonia solani

Fungicide ClassFungicideMean EC50 (µg/mL)
Quinone Outside Inhibitor (QoI)Pyraclostrobin0.25
Quinone Outside Inhibitor (QoI)Azoxystrobin0.76 - 1.56
Demethylation Inhibitor (DMI)Ipconazole1 ≤ EC50 ≤ 10
Demethylation Inhibitor (DMI)Prothioconazole1 ≤ EC50 ≤ 10

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the in vitro efficacy of fungicides against Rhizoctonia species.

In Vitro Fungicide Sensitivity Testing: Poisoned Food Technique

This method is used to determine the EC50 value of a fungicide against a specific fungus.

1. Media and Fungicide Preparation:

  • Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

  • Prepare a stock solution of the test fungicide (e.g., this compound) in a suitable solvent (e.g., dimethyl sulfoxide).

  • Perform serial dilutions of the stock solution to create a range of concentrations.

  • Add the appropriate volume of each fungicide dilution to molten PDA to achieve the desired final concentrations. Pour the amended media into Petri plates.[6][7]

2. Fungal Inoculation:

  • From a young, actively growing culture of the target Rhizoctonia species, cut a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended PDA plate.[6]

  • Prepare control plates containing PDA with the solvent only and PDA without any amendments.

3. Incubation and Data Collection:

  • Incubate the plates at a suitable temperature (e.g., 25-27°C) in the dark.[6]

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the control plates reaches the edge of the plate.

4. Data Analysis:

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control.

  • Use probit analysis or regression analysis to determine the EC50 value.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Fungicide Dilutions B Prepare Fungicide-Amended PDA A->B C Inoculate Plates with Fungal Plugs B->C D Incubate Plates C->D E Measure Mycelial Growth D->E F Calculate EC50 Values E->F

Caption: A generalized workflow for the in vitro evaluation of fungicide efficacy using the poisoned food technique.

Conclusion

The available data on existing SDHI fungicides indicate their high potency against a range of Rhizoctonia species and anastomosis groups. It is anticipated that a novel compound such as this compound, belonging to the same class, would exhibit similar efficacy. The comparative data presented in this guide, along with the detailed experimental protocol, provide a valuable resource for researchers to benchmark the performance of this compound against other SDHIs and alternative fungicide classes. This information is critical for the development of effective and sustainable strategies for the management of diseases caused by Rhizoctonia.

References

Safety Operating Guide

Proper Disposal Procedures for Sdh-IN-17: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Sdh-IN-17 is not publicly available. The following guidance is based on general best practices for the disposal of potent, small-molecule inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals must consult the official manufacturer-supplied SDS and adhere strictly to their institution's and local Environmental Health and Safety (EHS) regulations. Treat this compound as a potentially hazardous compound at all times.

This document provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring a safe laboratory environment and regulatory compliance.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure you are equipped with the appropriate personal protective equipment. All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Gloves: Wear nitrile or other chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect from spills.

Step-by-Step Disposal Protocol

The proper disposal of chemical inhibitors like this compound involves a systematic process of segregation, containment, and documentation. Never dispose of this compound or its containers in the regular trash or down the drain.

Step 1: Waste Identification and Segregation

Proper waste segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: This includes unused this compound powder, contaminated personal protective equipment (gloves, weigh boats), and other disposable labware (pipette tips, tubes).

  • Liquid Waste: This category includes solutions containing this compound, such as stock solutions in DMSO or other solvents, and experimental media.

  • Sharps Waste: Needles, syringes, or broken glass contaminated with this compound must be segregated into designated sharps containers.[1]

Do not mix this compound waste with incompatible waste streams such as strong acids, bases, or oxidizing agents. [2]

Step 2: Container Selection and Labeling

The choice of waste container is crucial for safe storage and transport.

  • Container Type: Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) or plastic containers are generally preferred.[3] For liquid waste, ensure the container is shatter-resistant.

  • Labeling: All waste containers must be clearly and accurately labeled as soon as the first piece of waste is added. The label must include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "this compound".

    • For liquid waste, list all chemical constituents, including solvents and approximate concentrations.

    • The date when waste was first added to the container.

Step 3: Accumulation and Storage

Waste must be stored safely in a designated area within the laboratory.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be at or near the point of waste generation.[2][3]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of potential spills.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[4] Do not overfill containers; leave at least 10% of headspace to allow for expansion.

Step 4: Final Disposal

  • EHS Pickup: Once the waste container is full, or before the maximum accumulation time is reached, contact your institution's EHS department to arrange for pickup and disposal.[5]

  • Empty Containers: An empty container that held this compound must be managed as hazardous waste unless triple-rinsed. The first rinse must always be collected and disposed of as hazardous waste.[4][5] For highly toxic chemicals, the first three rinses must be collected.[4] After thorough rinsing, deface or remove the original label before disposing of the container as directed by your institution.[4][5]

Quantitative Data Summary for Chemical Waste Management

The following table summarizes general quantitative guidelines for managing hazardous chemical waste in a laboratory setting. These are not specific to this compound and should be confirmed with your institution's EHS policies.

ParameterGuidelineSource
Maximum SAA Volume 55 gallons of hazardous waste or 1 quart of acutely toxic waste.[3]
Maximum Accumulation Time Up to 12 months in a Satellite Accumulation Area.[3]
Container Headspace Leave at least 10% of the container volume empty.
"Empty" Container Rinsing The first rinse (or first three for highly toxic chemicals) must be collected as hazardous waste.[4]
Aqueous Waste pH for Drain Disposal Between 5.0 and 12.5 (Only for non-hazardous, neutralized solutions; not applicable to this compound).[2]

Experimental Protocols

General Protocol for Preparing Chemical Inhibitor Waste for Disposal

Methodology cited from general laboratory hazardous waste management guidelines.

  • Preparation: Before starting work that will generate this compound waste, prepare the appropriate, labeled hazardous waste containers as described in Step 2 of the protocol.

  • Segregation at Source: During the experiment, immediately dispose of contaminated items into the correct waste stream. Use separate, clearly marked containers for solid non-sharps waste, liquid waste, and sharps waste.

  • Liquid Waste Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and chemically compatible container. If using a flammable solvent, a grounded safety can may be required.

  • Solid Waste Collection: Collect all contaminated consumables (e.g., pipette tips, microfuge tubes, gloves) in a designated plastic bag or container for solid chemical waste. Once the procedure is complete, seal the bag/container.

  • Final Labeling and Storage: Ensure all containers are securely sealed and the hazardous waste labels are fully completed with all chemical components and the date the container was filled. Move the sealed containers to the designated Satellite Accumulation Area.

  • Request for Pickup: Submit a hazardous waste pickup request to your institution's EHS department as soon as the containers are full.

Mandatory Visualization

G cluster_0 Waste Generation & Segregation cluster_1 Container Management & Storage cluster_2 Final Disposal gen Generate this compound Waste (Solid, Liquid, Sharps) is_sharp Is waste a sharp? gen->is_sharp solid_waste Collect in Solid Waste Container is_sharp->solid_waste No liquid_waste Collect in Liquid Waste Container is_sharp->liquid_waste No sharps_waste Collect in Sharps Container is_sharp->sharps_waste Yes label_container Label Container: 'Hazardous Waste' + Chemical Name + Date solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_saa Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa is_full Container Full? store_saa->is_full is_full->store_saa No contact_ehs Contact EHS for Waste Pickup is_full->contact_ehs Yes disposed Properly Disposed by EHS contact_ehs->disposed

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Sdh-IN-17

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sdh-IN-17

This guide provides essential safety and logistical information for handling the succinate (B1194679) dehydrogenase (SDH) inhibitor, this compound, in a laboratory setting. The following procedures are based on general safety protocols for handling research chemicals of this nature. Researchers, scientists, and drug development professionals should always consult the official Safety Data Sheet (SDS) provided by the supplier for this specific compound before commencing any work.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification/Standard
Eye Protection Safety Glasses/GogglesChemical splash goggles are recommended. Must meet ANSI Z87.1 standards.
Face Protection Face ShieldRecommended when there is a risk of splashing or generation of aerosols.
Hand Protection GlovesChemically resistant gloves (e.g., nitrile, neoprene). Check supplier recommendations for specific glove material compatibility. Dispose of contaminated gloves after use.[1]
Body Protection Lab CoatA standard laboratory coat should be worn at all times. For larger quantities or risk of significant exposure, a chemically resistant apron or suit may be necessary.[1]
Respiratory RespiratorUse in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter may be required.[1][2]
Operational Plan: Safe Handling of this compound

Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment.

1. Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.[1][3]

  • Ensure easy access to an emergency eyewash station and safety shower.[3]

2. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Do not breathe dust or aerosols.[1][2]

  • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Prepare solutions in a fume hood.

  • Use appropriate lab equipment (e.g., spatulas, glassware) and decontaminate them after use.

  • Do not eat, drink, or smoke in the laboratory.[1]

3. First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Wash out mouth with water. Seek medical attention immediately.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect waste this compound (solid or in solution) in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated materials, such as gloves, pipette tips, and paper towels, should also be collected in a designated hazardous waste container.

2. Disposal Method:

  • Dispose of chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.

Visual Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。